TCMDC-135051
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLPRHHLSQBUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of TCMDC-135051: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3, a crucial regulator of RNA splicing in the malaria parasite. By targeting PfCLK3, this compound disrupts the parasite's ability to process messenger RNA (mRNA), leading to a global downregulation of essential genes and subsequent parasite death across multiple life cycle stages. This multi-stage efficacy, encompassing the asexual blood stages, gametocytes, and liver stage, positions PfCLK3 as a promising drug target for the development of new antimalarials with curative, transmission-blocking, and prophylactic potential. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory activity, effects on the parasite, and the experimental methodologies used to elucidate its function.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. Protein kinases are essential for a wide range of cellular processes in the parasite and represent a promising class of drug targets. This compound was identified through a high-throughput screening campaign as a selective inhibitor of PfCLK3 (cyclin-dependent-like kinase 3), a protein kinase implicated in the regulation of RNA splicing.
The Molecular Target: Plasmodium falciparum PfCLK3
PfCLK3 is a member of the CLK family of protein kinases, which are known to phosphorylate serine/arginine-rich (SR) proteins involved in the assembly of the spliceosome. The spliceosome is a complex molecular machine responsible for the removal of introns from pre-mRNA, a critical step in gene expression for the majority of eukaryotic genes. In P. falciparum, approximately 60% of genes contain introns, highlighting the importance of a functional splicing machinery for parasite survival.
Mechanism of Action: Inhibition of PfCLK3 and Disruption of RNA Splicing
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of PfCLK3. This inhibition prevents the proper phosphorylation of downstream substrates, leading to defects in spliceosome function. The consequence of impaired splicing is the retention of introns within mRNA transcripts and a significant downregulation in the levels of correctly spliced mRNA for a multitude of essential genes. This disruption of gene expression ultimately leads to parasite death.
Signaling Pathway
The inhibition of PfCLK3 by this compound initiates a cascade of events culminating in parasite death. The pathway can be visualized as follows:
Caption: Inhibition of PfCLK3 by this compound disrupts RNA splicing.
Quantitative Efficacy of this compound
The potency of this compound has been quantified through various in vitro assays against different Plasmodium species and life cycle stages.
| Assay Type | Target | Strain/Species | IC50 (nM) | EC50 (nM) | Reference |
| In Vitro Kinase Assay | PfCLK3 | P. falciparum | 4.8 | - | [1] |
| In Vitro Kinase Assay | PfCLK3 | P. falciparum | 40 | - | [2] |
| In Vitro Kinase Assay | PvCLK3 | P. vivax | 33 | - | [3] |
| In Vitro Kinase Assay | PbCLK3 | P. berghei | 13 | - | [3] |
| Asexual Blood Stage Viability | - | P. falciparum (3D7) | - | 180 | [4] |
| Asexual Blood Stage Viability | - | P. falciparum (Dd2) | - | 320 | [3] |
| Asexual Blood Stage Viability | - | P. falciparum (Pf2004) | - | 263 (pEC50=6.58) | [5] |
| Asexual Blood Stage Viability | - | P. falciparum (G449P mutant) | - | 1806 | [4] |
| Liver Stage Development | - | P. berghei | - | 400 | [1][3] |
| Gametocyte Development (Early & Late Stage) | - | P. falciparum | - | 800 - 910 | [1] |
| Exflagellation | - | P. falciparum | - | 200 | [1] |
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the direct inhibitory effect of this compound on PfCLK3 kinase activity.[3][5]
-
Principle: The assay measures the phosphorylation of a substrate peptide by PfCLK3. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide, resulting in a FRET signal. Inhibition of PfCLK3 reduces substrate phosphorylation, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant full-length PfCLK3 is incubated with the substrate peptide and ATP in a kinase reaction buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A solution containing the europium-labeled antibody and the ULight™-labeled peptide in a detection buffer is added to stop the reaction.
-
After an incubation period, the TR-FRET signal is read on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (cryptate) and 665 nm (ULight™).
-
IC50 values are calculated from the dose-response curves.
-
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. P. falciparum Amplicon Toolkit Protocols [malariagen.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Effective Method to Purify Plasmodium falciparum DNA Directly from Clinical Blood Samples for Whole Genome High-Throughput Sequencing | PLOS One [journals.plos.org]
TCMDC-135051: A Technical Whitepaper on a Multi-Stage Antimalarial Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCMDC-135051 is a potent and highly selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the regulation of RNA splicing in the malaria parasite.[1][2] This compound has demonstrated significant parasiticidal activity across multiple stages of the parasite's life cycle, including the asexual blood stages responsible for clinical symptoms, the sexual gametocyte stages required for transmission, and the liver stage, highlighting its potential as a multi-faceted antimalarial agent with curative, transmission-blocking, and prophylactic capabilities.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways.
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the discovery and development of new antimalarial drugs with novel mechanisms of action.[2] Protein kinases in the parasite have emerged as a promising class of drug targets due to their essential roles in various cellular processes.[4] PfCLK3, a cdc2-like kinase, plays a critical role in the regulation of RNA splicing, a fundamental process for gene expression and parasite survival.[1][5] this compound was identified from a high-throughput screen of approximately 25,000 compounds as a potent inhibitor of PfCLK3.[2] Its 7-azaindole scaffold represents a promising chemical starting point for the development of a new class of antimalarials.[6]
Mechanism of Action
This compound exerts its antimalarial effect by directly inhibiting the enzymatic activity of PfCLK3.[7] This inhibition disrupts the normal process of RNA splicing within the parasite, leading to a global dysregulation of gene expression and ultimately, cell death.[1] The compound has been shown to be highly selective for PfCLK3 over its human ortholog, PRPF4B, suggesting a favorable safety profile with low off-target toxicity.[4] The crystal structure of this compound in complex with PfCLK3 has been solved, providing detailed insights into its binding mode and paving the way for structure-based drug design of more potent and selective inhibitors.[3][8]
Quantitative Data
The biological activity of this compound has been characterized across various assays, demonstrating its potency against different Plasmodium species and life cycle stages.
| Target/Assay | Species/Strain | Parameter | Value | Reference |
| PfCLK3 Kinase Assay | P. falciparum | IC50 | 4.8 nM | [4] |
| PfCLK3 Kinase Assay | P. falciparum | pIC50 | 7.47 | [7] |
| PbCLK3 Kinase Assay | P. berghei | pIC50 | 7.86 (IC50 = 0.013 µM) | [7] |
| PvCLK3 Kinase Assay | P. vivax | pIC50 | 7.47 (IC50 = 0.033 µM) | [7] |
| Asexual Blood Stage | P. falciparum (3D7) | EC50 | 320 nM | [7] |
| Asexual Blood Stage | P. falciparum (3D7) | EC50 | 180 nM | [2] |
| Asexual Blood Stage | P. falciparum (3D7) | EC50 | 323 nM | [4] |
| Liver Stage | P. berghei | EC50 | 400 nM | [4] |
| Early & Late Stage Gametocytes | P. falciparum | EC50 | 800-910 nM | [4] |
| Exflagellation | P. falciparum | EC50 | 200 nM | [4] |
| Resistant Mutant PfCLK3 (G449P) | P. falciparum (3D7) | EC50 | 1806 nM | [2] |
Experimental Protocols
PfCLK3 In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to measure the direct inhibitory activity of compounds against the recombinant PfCLK3 protein.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing recombinant full-length PfCLK3, a biotinylated peptide substrate, and ATP in an appropriate kinase buffer.
-
Compound Addition: Serially diluted concentrations of this compound or control compounds are added to the reaction mixture. For normalization, wells with no inhibitor and no kinase are included.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 40 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (APC) is added.
-
Signal Measurement: After another incubation period, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Asexual Blood Stage Parasite Viability Assay
This assay determines the efficacy of compounds in killing the asexual blood stages of P. falciparum.
Methodology:
-
Parasite Culture: Chloroquine-sensitive (3D7) or other strains of P. falciparum are cultured in human erythrocytes in a complete medium under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Parasite cultures are synchronized to the ring stage using methods such as sorbitol lysis.
-
Compound Treatment: Synchronized ring-stage parasites are exposed to serial dilutions of this compound for 72 hours.
-
Growth Inhibition Measurement: After the incubation period, parasite growth is assessed using a DNA-intercalating dye (e.g., SYBR Green I) or by other methods such as microscopy or flow cytometry.
-
Data Analysis: The EC50 values, representing the concentration at which 50% of parasite growth is inhibited, are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The inhibitory action of this compound on PfCLK3 disrupts the downstream process of RNA splicing, which is critical for parasite viability.
Caption: Mechanism of action of this compound.
The experimental workflow for evaluating novel antimalarial compounds like this compound typically follows a hierarchical screening cascade.
Caption: Antimalarial drug discovery workflow.
Conclusion
This compound is a promising lead compound for the development of a new class of antimalarials with a novel mechanism of action targeting PfCLK3.[1][2] Its potent, multi-stage activity and selectivity over human kinases make it an attractive candidate for further preclinical development.[3] The detailed understanding of its mechanism of action and the availability of its co-crystal structure with PfCLK3 provide a solid foundation for medicinal chemistry efforts to optimize its properties towards a clinical candidate that is safe and effective for the treatment, prevention, and transmission-blocking of malaria.[9]
References
- 1. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rcsb.org [rcsb.org]
- 9. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00335K [pubs.rsc.org]
TCMDC-135051: A Multi-Stage PfCLK3 Inhibitor for Malaria
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the discovery of new therapeutics with novel mechanisms of action. One promising target is PfCLK3 (PF3D7_1114700), a cyclin-dependent-like protein kinase essential for the parasite's survival. PfCLK3 is a key regulator of RNA splicing, a fundamental process for gene expression.[1][2][3][4][5] Its inhibition disrupts the parasite's lifecycle at multiple stages, offering the potential for a single treatment that is curative, prophylactic, and transmission-blocking.[2][6] High-throughput screening of approximately 25,000 compounds identified TCMDC-135051 as a potent and selective inhibitor of PfCLK3.[2][7][8][9] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used for its validation.
Mechanism of Action: Targeting RNA Splicing
PfCLK3 is a member of the CLK family of kinases, which are closely related to the mammalian CLK and serine-arginine-rich protein kinase (SRPK) families.[1][2] These kinases phosphorylate splicing factors, particularly SR proteins, which are crucial for the assembly and catalytic activity of the spliceosome.[1][2] By inhibiting PfCLK3, this compound prevents the proper processing of parasite RNA.[1][2] Transcriptomic analysis has shown that inhibition of PfCLK3 leads to the downregulation of over 400 genes essential for parasite survival, many of which contain introns.[6][10][11] This disruption of a vital cellular process leads to rapid parasite death across various life stages.[6]
Caption: PfCLK3 signaling pathway and inhibition by this compound.
Quantitative Data Summary
This compound demonstrates potent activity against PfCLK3 and the P. falciparum parasite across multiple life cycle stages, while maintaining selectivity against human kinases.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Target/Strain | Value | Reference |
| IC₅₀ | Recombinant PfCLK3 | 4.8 nM | [9] |
| EC₅₀ | P. falciparum (3D7, asexual) | 180 nM | [1][2] |
| EC₅₀ | P. falciparum (asexual) | 323 nM | [9] |
| EC₅₀ | P. falciparum (G449P mutant) | 1806 nM (15-fold shift) | [1][2] |
| EC₅₀ | P. berghei (liver stage) | 400 nM | [9] |
| EC₅₀ | P. falciparum (gametocytes, early/late) | 800 - 910 nM | [9] |
| EC₅₀ | Exflagellation Inhibition | 200 nM | [9] |
Table 2: Kinase Selectivity Profile
| Kinase Target | Condition | Result | Reference |
| Human Kinome Panel | 140 kinases at 1 µM | Only 9 kinases showed >80% inhibition | [1][2] |
| Human Ortholog | PRPF4B | Selective for PfCLK3 | [2][10] |
| Related Human Kinase | CLK2 | Selective for PfCLK3 | [2] |
| Related Parasite Kinase | PfCLK1, PfPKG, PfCDPK1 | Selective for PfCLK3 | [2] |
Table 3: In Vivo Activity
| Animal Model | Dosing Regimen | Outcome | Reference |
| P. berghei infected mice | 50 mg/kg (twice daily) | Near-complete parasite clearance | [9] |
Experimental Protocols
Validation of this compound as a PfCLK3 inhibitor involved a series of robust assays, from initial screening to in-depth mechanistic studies.
Caption: Drug discovery and validation workflow for this compound.
High-Throughput Screening (HTS)
The discovery of this compound resulted from a high-throughput screen of 24,619 compounds.[7][8][9] The primary assay measured the inhibition of the full-length recombinant protein kinase PfCLK3, identifying molecules with high potency and selectivity.[7][8]
In Vitro Kinase Inhibition Assay (TR-FRET)
The potency of this compound and its analogues was quantified using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[1][2][3][4]
-
Principle: This assay measures the phosphorylation of a ULight™-labeled peptide substrate by recombinant PfCLK3.
-
Procedure:
-
Recombinant full-length PfCLK3 is incubated with the substrate peptide and ATP in the presence of varying concentrations of the inhibitor.
-
After incubation, a europium-labeled anti-phospho-substrate antibody is added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium donor and ULight™ acceptor into close proximity, generating a FRET signal.
-
The intensity of the emission is proportional to the level of peptide phosphorylation and thus, kinase activity.[1]
-
Data is normalized against no-inhibitor and no-kinase controls. IC₅₀ values are calculated from the dose-response curves.
-
Parasite Viability and Growth Inhibition Assays
The effect of this compound on live parasite cultures was assessed to determine its parasiticidal activity (EC₅₀).
-
Asexual Stage Assay:
-
Synchronized cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 strain) are incubated with serial dilutions of the compound for a standard parasite life cycle (typically 48-72 hours).[1][2][3]
-
Parasite growth is quantified using various methods, such as SYBR Green I-based fluorescence to measure DNA content, or flow cytometry.
-
-
Multi-Stage Activity: The compound's efficacy was tested against different life cycle stages, including trophozoites, schizonts, liver-stage parasites (P. berghei as a model), and both early and late-stage gametocytes.[2][9][12]
Target Validation: Resistance Studies
To confirm that PfCLK3 is the specific target of this compound, resistant parasite lines were generated.
-
Method: P. falciparum Dd2 parasites were cultured under continuous drug pressure with escalating concentrations of this compound over several months.[13]
-
Analysis: Whole-genome sequencing of the resistant lines identified single-point mutations in the pfclk3 gene (e.g., H259P, G449P).[2][13] These mutations resulted in a significant shift (e.g., 15-fold) in the EC₅₀ value, providing strong evidence that PfCLK3 is the primary target.[1][2]
Conclusion and Future Directions
This compound is a highly promising lead compound that validates PfCLK3 as a druggable, multi-stage antimalarial target.[2][5] Its novel mechanism of action, targeting RNA splicing, is a significant departure from existing antimalarials, making it a valuable tool against drug-resistant malaria. The compound effectively kills the parasite in the blood (curative), liver (prophylactic), and gametocyte (transmission-blocking) stages.[2][6][7] Ongoing research focuses on structure-activity relationship (SAR) studies to optimize the 7-azaindole scaffold of this compound, aiming to improve potency, selectivity, and pharmacokinetic properties for development as a preclinical candidate.[2][14][15] The development of covalent inhibitors based on this scaffold represents a novel strategy to further enhance efficacy and duration of action.[14][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. w.malariaworld.org [w.malariaworld.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 8. medindia.net [medindia.net]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00335K [pubs.rsc.org]
- 16. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of the Potent Antimalarial Compound TCMDC-135051: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and characterization of TCMDC-135051, a promising antimalarial compound. It details the screening process that identified this molecule, its potent and selective inhibition of Plasmodium falciparum protein kinase PfCLK3, and its broad activity across the parasite's lifecycle. This document consolidates key experimental data, outlines detailed methodologies for the assays performed, and presents visual representations of the discovery workflow and mechanism of action to serve as a comprehensive resource for the scientific community.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of new antimalarial agents with novel mechanisms of action. Protein kinases in the parasite are considered attractive drug targets due to their essential roles in various cellular processes. One such target is PfCLK3, a cyclin-dependent-like protein kinase crucial for the regulation of RNA splicing, a process vital for parasite survival. Inhibition of PfCLK3 offers the potential for a multi-stage antimalarial therapy, capable of acting as a curative, prophylactic, and transmission-blocking agent.
This guide focuses on this compound, a potent inhibitor of PfCLK3 discovered through a large-scale screening effort. The compound exhibits a promising biological profile, including nanomolar activity against the target enzyme and submicromolar parasiticidal activity against asexual blood-stage parasites.
Discovery and Screening
This compound was identified from a high-throughput screening of approximately 25,000 compounds, which included the 13,533 compounds of the Tres Cantos Antimalarial Set (TCAMS) from GlaxoSmithKline.[1][2][3] The screening aimed to identify selective inhibitors of PfCLK3.[4][5][6] Out of the nearly 25,000 molecules analyzed, this compound emerged as the most selective and potent inhibitor of PfCLK3.[4][5][6]
Mechanism of Action
This compound exerts its antimalarial effect by selectively inhibiting the P. falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).[1][2][3][4] This kinase plays a critical role in the phosphorylation of splicing factors, which are essential for the proper assembly and catalytic activity of the spliceosome.[1][2] By inhibiting PfCLK3, this compound disrupts RNA splicing in the parasite, leading to cell death.[1][2] This mechanism is effective at multiple stages of the parasite's lifecycle, including the asexual blood stages (trophozoite to schizont), the sexual stages (gametocytes), and the liver stage.[1][2][3]
A key structural feature of this compound is its core 7-azaindole scaffold.[1][2] The co-crystal structure of this compound in complex with PfCLK3 (PDB: 8RPC) reveals that the benzoic acid moiety of the ligand forms a salt bridge with the catalytic lysine residue (Lys394) of the kinase.[7][8]
Quantitative Biological Data
The biological activity of this compound and its analogues has been quantified through various in vitro assays. The data highlights its potent inhibition of PfCLK3 and its parasiticidal efficacy.
Table 1: In Vitro Kinase Inhibition and Parasiticidal Activity of this compound
| Compound | Target | Assay Type | IC50 / EC50 | pIC50 / pEC50 |
| This compound | PfCLK3 | Kinase Assay | 40 nM | 7.4 |
| This compound | P. falciparum (3D7) | Parasite Viability | 180 nM | 6.7 |
| This compound | P. falciparum (G449P mutant) | Parasite Viability | 1806 nM | 5.74 |
| This compound | PvCLK3 (P. vivax) | Kinase Assay | 33 nM | 7.47 |
| This compound | PbCLK3 (P. berghei) | Kinase Assay | 13 nM | 7.86 |
| This compound | P. berghei (sporozoites) | Liver Stage Assay | 400 nM | 6.17 |
Data compiled from multiple sources.[2][9][10]
Table 2: Activity of this compound Analogue (Tetrazole 30)
| Compound | Target | Assay Type | IC50 / EC50 | pIC50 / pEC50 |
| Tetrazole analogue 30 | PfCLK3 | Kinase Assay | 19 nM | 7.7 |
| Tetrazole analogue 30 | P. falciparum (3D7) | Parasite Viability | 270 nM | 6.6 |
Experimental Protocols
PfCLK3 In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay was used to determine the in vitro potency of compounds against the full-length recombinant protein kinase PfCLK3.
-
Reagents: Full-length recombinant PfCLK3, appropriate substrate, ATP, and TR-FRET detection reagents.
-
Procedure:
-
Drug dilutions are prepared.
-
The kinase, substrate, and inhibitor are incubated together.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time.
-
The reaction is stopped, and TR-FRET reagents are added.
-
The signal is read on a suitable plate reader.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves. All experiments are conducted in triplicate for normalization, with "no kinase" and "no inhibitor" wells included as controls.[2]
Asexual P. falciparum Parasite Viability Assay
This assay assesses the parasiticidal activity of the compounds on live P. falciparum parasites (e.g., chloroquine-sensitive 3D7 strain).
-
Culture: P. falciparum parasites are cultured in human erythrocytes.
-
Procedure:
-
Synchronized ring-stage parasites are treated with serial dilutions of the test compounds.
-
The parasites are incubated for a full lifecycle (e.g., 48-72 hours).
-
Parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay or high-content imaging.
-
-
Data Analysis: EC50 values, the concentration at which 50% of parasite growth is inhibited, are determined from the dose-response curves.
Microsomal Stability Assay
This assay evaluates the metabolic stability of the compounds.
-
Reagents: Liver microsomes (human or other species), NADPH, and the test compound.
-
Procedure:
-
The test compound is incubated with liver microsomes in the presence of NADPH.
-
Samples are taken at various time points.
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
-
Data Analysis: The rate of disappearance of the compound is used to calculate its metabolic stability.
Synthesis Overview
The synthesis of this compound and its analogues involves a multi-step process. A general representation of the synthetic strategy is outlined below. The core structure is a 7-azaindole scaffold, which is functionalized through a series of reactions including protection, halogenation, boronic acid coupling, and deprotection steps.
For detailed synthetic schemes and procedures, refer to the supplementary information in the primary literature.[1][3]
Selectivity and Safety Profile
A critical aspect of a drug candidate is its selectivity for the parasite target over host proteins. This compound has been shown to be highly selective for PfCLK3. The human kinase most similar to PfCLK3 is PRPF4B.[4][5] In vitro studies demonstrated that this compound did not inhibit PRPF4B, even at high concentrations, indicating a favorable selectivity profile.[4][5] Furthermore, cell viability experiments using human hepatocyte-like HepG2 cells showed that both this compound and its analogues have low toxicity.[3]
Conclusion and Future Directions
This compound is a promising lead compound for the development of a new class of antimalarials with a novel mechanism of action targeting PfCLK3. Its potent multi-stage activity, including prophylactic, curative, and transmission-blocking potential, makes it an attractive candidate for further development.[1][2][3] Structure-activity relationship (SAR) studies on the 7-azaindole scaffold have provided valuable insights for optimizing the potency and pharmacokinetic properties of this compound series.[1][2] The development of covalent inhibitors based on the this compound scaffold is also being explored as a strategy to achieve a single-dose cure for malaria.[3] Continued medicinal chemistry efforts are focused on advancing this compound series into a preclinical candidate that meets the criteria set by organizations such as the Medicines for Malaria Venture.[1][2]
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 5. medindia.net [medindia.net]
- 6. New compound can inhibit malaria parasite growth: Study [thefederal.com]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
The Biological Activity of TCMDC-135051 Against Plasmodium falciparum: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCMDC-135051 has emerged as a promising antimalarial lead compound, exhibiting potent and multi-stage activity against Plasmodium falciparum. This technical guide synthesizes the current understanding of its biological activity, mechanism of action, and experimental validation. This compound is a highly selective and potent inhibitor of the P. falciparum protein kinase PfCLK3, an essential regulator of RNA splicing. By targeting PfCLK3, the compound disrupts critical cellular processes, leading to parasite death across asexual blood, sexual, and liver stages. This multi-faceted activity underscores its potential to deliver curative, transmission-blocking, and prophylactic effects. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathway.
Introduction
The rise of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of novel antimalarials with new mechanisms of action. Protein kinases in the parasite have been identified as a promising class of drug targets due to their essential roles in parasite biology. This compound was identified through the screening of a large compound library and has been characterized as a potent inhibitor of PfCLK3, a cyclin-dependent-like kinase.[1][2] Inhibition of this kinase has been shown to be detrimental to the parasite at various stages of its life cycle, making this compound a valuable tool for research and a potential candidate for further drug development.[1][3]
Mechanism of Action: Inhibition of PfCLK3 and Disruption of RNA Splicing
The primary molecular target of this compound is the P. falciparum cGMP-dependent protein kinase (PKG) ortholog, PfCLK3.[4] PfCLK3 plays a critical role in the regulation of RNA splicing, a fundamental process for gene expression.[5][6] By selectively inhibiting PfCLK3, this compound disrupts the normal processing of pre-mRNA, leading to a cascade of downstream effects that are lethal to the parasite.[7] This mechanism of action is distinct from currently used antimalarials, offering a potential solution to combat drug resistance. The co-crystal structure of PfCLK3 in complex with this compound has been solved, providing a structural basis for its inhibitory activity and a blueprint for the design of next-generation inhibitors.[8][9]
Quantitative Biological Activity
The biological activity of this compound has been quantified across various assays, demonstrating its potency against different life cycle stages of P. falciparum and other Plasmodium species.
Table 1: In Vitro Activity against P. falciparum
| Parameter | Strain/Stage | Value | Reference |
| IC50 | PfCLK3 (in vitro kinase assay) | 4.8 nM | [7] |
| EC50 | Asexual blood stage (3D7, chloroquine-sensitive) | 180 nM | [1][10] |
| EC50 | Asexual blood stage (3D7, chloroquine-sensitive) | 320 nM | [11] |
| EC50 | Asexual blood stage (3D7, chloroquine-sensitive) | 323 nM | [7] |
| EC50 | Asexual blood stage (mutant G449P) | 1806 nM | [1][10] |
| EC50 | Stage V Gametocytes | 800-910 nM | [7] |
| EC50 | Exflagellation | 200 nM | [7] |
Table 2: Activity against Other Plasmodium Species
| Parameter | Species | Assay | Value | Reference |
| IC50 | P. vivax CLK3 (PvCLK3) | In vitro kinase assay | 33 nM | [11] |
| IC50 | P. berghei CLK3 (PbCLK3) | In vitro kinase assay | 13 nM | [11] |
| EC50 | P. berghei | Liver stage invasion and development | 400 nM | [7][11] |
Table 3: Selectivity
| Parameter | Target | Value | Note | Reference |
| Selectivity | Human PRPF4B vs. PfCLK3 | >100-fold | PRPF4B is the closest human ortholog. | [12] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the biological activity of this compound.
In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfCLK3.[1][5]
-
Reagents: Full-length recombinant PfCLK3, biotinylated peptide substrate, ATP, and Europium-labeled anti-phospho-serine antibody, and allophycocyanin-streptavidin.
-
Procedure:
-
The kinase reaction is performed in a multi-well plate format.
-
PfCLK3 is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The plate is incubated to allow for phosphorylation of the substrate by PfCLK3.
-
A detection mixture containing the Europium-labeled antibody and allophycocyanin-streptavidin is added.
-
-
Data Analysis: The TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate. IC50 values are calculated by fitting the dose-response data to a four-parameter logistical equation.
Asexual Blood Stage Parasite Viability Assay
This assay determines the efficacy of this compound in killing the blood stages of P. falciparum.[1][10]
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 3. Small Molecule Synthesis [chem.gla.ac.uk]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Unveiling TCMDC-135051: A Technical Primer on the Validation of a Novel Antimalarial Target
For Immediate Release
[City, State] – [Date] – In the global fight against malaria, the emergence of drug-resistant parasite strains necessitates a continuous pipeline of novel therapeutics acting on previously unexploited biological pathways. This technical guide delves into the validation of a promising new drug target in Plasmodium falciparum, the deadliest species of malaria parasite, and the characterization of TCMDC-135051, a potent inhibitor of this target. This document is intended for researchers, scientists, and drug development professionals actively engaged in antimalarial drug discovery.
Executive Summary
Malaria remains a significant global health burden, with hundreds of thousands of deaths annually. The efficacy of current artemisinin-based combination therapies is threatened by the spread of parasite resistance. This compound is a novel compound identified through high-throughput screening that targets the Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).[1][2] This kinase has been validated as a multi-stage target, crucial for the parasite's survival in both the asexual blood stages, which cause clinical malaria, and the sexual gametocyte stages responsible for transmission.[2][3] Inhibition of PfCLK3 by this compound disrupts essential RNA splicing processes within the parasite, leading to rapid cell death.[3][4] This guide provides a comprehensive overview of the target validation, mechanism of action, and key experimental data for this compound.
Target Identification and Validation: PfCLK3
The discovery of this compound stemmed from a large-scale screening of approximately 25,000 compounds from GlaxoSmithKline's collection.[1][2] This effort identified this compound as a potent and selective inhibitor of PfCLK3.[2] PfCLK3 is a protein kinase that plays a pivotal role in regulating RNA splicing, a fundamental process for gene expression.[3] Its inhibition leads to the downregulation of a large number of gene transcripts essential for parasite survival.[4]
Crucially, this compound exhibits high selectivity for the parasite kinase over its closest human homolog, PRPF4B, ensuring a favorable safety profile.[1][2] Genetic validation for PfCLK3 as the target of this compound was achieved through the generation of drug-resistant parasite lines. Whole-genome sequencing of these resistant lines revealed mutations within the PfCLK3 gene.[4]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across various parasite lines and life cycle stages. The following tables summarize the key potency data.
| Parameter | P. falciparum Strain | Value | Reference |
| IC50 (PfCLK3) | - | 4.8 nM | [5] |
| EC50 (Asexual Blood Stage) | 3D7 | 180 nM (pEC50 = 6.7) | [3] |
| Dd2 | - | [4] | |
| Pf2004 | pEC50 = 6.58 ± 0.01 | [4] | |
| EC50 (Early Stage II Gametocyte) | Pf2004 | pEC50 = 6.04 ± 0.11 | [4] |
| EC50 (Late Stage Gametocytes) | - | 800–910 nM | [5] |
| EC50 (Exflagellation) | - | 200 nM | [5] |
| EC50 (P. berghei Liver Stage) | - | 400 nM | [5] |
Table 1: In Vitro Potency of this compound against Plasmodium Parasites.
| Resistant Line | Fold Change in IC50 (vs. Dd2 parent) | Gene Mutation | Reference |
| TM051A | - | PfCLK3 | [4] |
| TM051B | - | PfUSP- (PF3D7_1317000) | [4] |
| TM051C | - | PfCLK3 | [4] |
Table 2: Adaptive Resistance to this compound in P. falciparum Dd2 Strain.
Mechanism of Action: Disruption of RNA Splicing
PfCLK3 is understood to regulate the activity of splicing factors, which are essential for the precise removal of introns from pre-messenger RNA (pre-mRNA). Inhibition of PfCLK3 by this compound disrupts this process, leading to a cascade of downstream effects, including the retention of introns in mRNA transcripts and ultimately, the failure to produce functional proteins required for parasite survival.
Figure 1: Proposed Signaling Pathway of this compound Action. This diagram illustrates how this compound inhibits PfCLK3, leading to the disruption of RNA splicing and subsequent parasite death.
Experimental Protocols
In Vitro Parasite Growth Inhibition Assay
This protocol is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined parasitemia and hematocrit in complete medium.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Plate Setup: In a 96-well plate, the parasite culture is added to wells containing the various concentrations of the test compound. Control wells with no drug and wells with a known antimalarial are included.
-
Incubation: The plate is incubated for a defined period (e.g., 48 or 72 hours) under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
Growth Measurement: Parasite growth is quantified using a variety of methods, such as:
-
SYBR Green I-based fluorescence assay: This dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasite DNA.
-
Hypoxanthine incorporation assay: Measures the uptake of radiolabeled hypoxanthine by the parasites.
-
Microscopy: Giemsa-stained smears are prepared to visually count the number of infected red blood cells.
-
-
Data Analysis: The data is normalized to the control wells, and the EC50 value is calculated by fitting the dose-response curve to a suitable model.
In Vitro Parasite Reduction Rate Assay
This assay determines the onset of action and the rate of killing of a compound.[4]
-
Synchronization: A highly synchronous culture of P. falciparum at the ring stage is prepared.
-
Compound Exposure: The synchronized culture is exposed to the test compound at a concentration corresponding to a multiple of its EC50 (e.g., 10x EC50).[4]
-
Time-course Sampling: Aliquots of the culture are taken at various time points (e.g., 0, 6, 12, 24, 48, 72, 96 hours).
-
Drug Washout: At each time point, the drug is removed by washing the cells with fresh medium.
-
Reculture: The washed parasites are serially diluted and recultured in fresh erythrocytes and medium for a period that allows for the detection of viable parasites (e.g., 21-28 days).[4]
-
Viability Assessment: The number of wells showing parasite regrowth is determined, and the number of viable parasites at each time point is back-calculated.
-
Data Analysis: The parasite reduction rate is calculated from the decline in viable parasites over time.
Figure 2: Workflow for the In Vitro Parasite Reduction Rate Assay. This diagram outlines the key steps involved in assessing the killing kinetics of an antimalarial compound.
Future Directions
This compound represents a promising lead compound for the development of a new class of antimalarials.[3] Further medicinal chemistry efforts are underway to optimize its properties, including potency, metabolic stability, and pharmacokinetic profile, with the goal of identifying a preclinical candidate.[3][6] The unique mechanism of action of PfCLK3 inhibitors offers the potential for a new therapeutic that can overcome existing drug resistance and contribute to malaria eradication efforts. The development of covalent inhibitors targeting PfCLK3 is also being explored as a strategy to achieve a long duration of action, which could lead to a single-dose cure.[7][8]
Conclusion
The validation of PfCLK3 as a druggable target and the discovery of its potent inhibitor, this compound, mark a significant advancement in the field of antimalarial drug discovery. The data presented in this guide underscore the potential of this novel approach to address the urgent need for new medicines to combat malaria. Continued research and development in this area are critical to realizing the full therapeutic potential of PfCLK3 inhibition.
References
- 1. New compound can inhibit malaria parasite growth: Study [thefederal.com]
- 2. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 3. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of TCMDC-135051: A Novel Antimalarial Compound Targeting PfCLK3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents with novel mechanisms of action. This whitepaper details the initial screening and identification of TCMDC-135051, a promising drug lead that targets the P. falciparum cdc2-related kinase 3 (PfCLK3). This compound was identified through a high-throughput screening campaign and subsequent hit-to-lead optimization.[1][2][3][4] This document provides a comprehensive overview of the discovery process, the compound's in vitro activity, its mechanism of action, and the key experimental protocols used for its characterization. The data presented herein supports the potential of this compound as a multistage antimalarial agent with curative, transmission-blocking, and prophylactic potential.[1][2]
Introduction
Malaria remains a significant global health challenge, with hundreds of thousands of deaths annually, primarily caused by P. falciparum. The efficacy of current artemisinin-based combination therapies is threatened by the rise of drug resistance. This has spurred research into novel drug targets within the parasite's life cycle. Protein kinases are essential regulators of cellular processes and represent a promising class of drug targets. One such kinase, PfCLK3, has been identified as crucial for the survival of the blood stage of P. falciparum, making it an attractive target for therapeutic intervention.[1][4][5]
This guide focuses on this compound, a potent and selective inhibitor of PfCLK3.[1][6] The compound was discovered through the screening of a large chemical library and has demonstrated significant activity against multiple stages of the malaria parasite's life cycle.[1][2][3]
High-Throughput Screening and Hit Identification
This compound was identified from a high-throughput screening of approximately 25,000 compounds, which included the 13,533 compounds of the Tres Cantos Antimalarial Set.[1][2][4] The screening cascade was designed to identify inhibitors of PfCLK3 with subsequent evaluation for parasiticidal activity.
Screening Workflow
Caption: High-throughput screening workflow for the identification of this compound.
In Vitro Activity of this compound
This compound exhibits potent inhibitory activity against PfCLK3 and demonstrates parasiticidal effects across various stages of the P. falciparum life cycle. Its activity has also been confirmed against other Plasmodium species.
Kinase Inhibition and Parasiticidal Activity
| Target/Organism | Assay Type | IC50 / EC50 (nM) | Reference |
| PfCLK3 | TR-FRET Kinase Assay | 19 nM (analogue 30) | [1][2] |
| P. falciparum (3D7, asexual) | Parasite Viability | 180 nM | [1][2] |
| P. falciparum (mutant G449P) | Parasite Viability | 1806 nM | [1][2] |
| P. falciparum (asexual) | Parasiticidal Activity | 320 nM | [6] |
| P. berghei (liver stage) | Invasion & Development | 400 nM | [6] |
| PvCLK3 (P. vivax) | Kinase Assay | 33 nM | [6] |
| PbCLK3 (P. berghei) | Kinase Assay | 13 nM | [6] |
Activity Against Drug-Resistant Strains and Selectivity
This compound was tested against clinical isolates of P. falciparum with known genetic markers of resistance and was found to be effective.[1] Furthermore, to assess its potential for off-target effects, this compound was screened against a panel of 140 human kinases. At a concentration of 1 µM, only nine human kinases showed less than 20% activity, indicating a high degree of selectivity for the parasite kinase.[2]
Mechanism of Action: Inhibition of PfCLK3 Signaling
This compound exerts its antimalarial effect by directly inhibiting the protein kinase PfCLK3. PfCLK3 is understood to play a critical role in the regulation of RNA splicing within the parasite. Inhibition of PfCLK3 disrupts this process, leading to a halt in the parasite's development, particularly the transition from the trophozoite to the schizont stage, and ultimately results in parasite death.[1][6]
Proposed Signaling Pathway
Caption: Proposed mechanism of action of this compound via inhibition of PfCLK3.
Experimental Protocols
Detailed methodologies for the key assays used in the characterization of this compound are provided below.
PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This high-throughput assay was used to determine the in vitro potency of compounds against the full-length recombinant PfCLK3 protein.[1]
-
Principle: The assay measures the phosphorylation of a ULight-labeled peptide substrate by PfCLK3. Phosphorylation is detected by a Europium-labeled anti-phospho-serine antibody. When the peptide is phosphorylated, the Europium-labeled antibody binds, bringing the ULight and Europium into close proximity and allowing for a FRET signal to be generated.
-
Reagents:
-
Procedure:
-
In a 10 µL reaction volume, 5 µL of the test compound at various concentrations is pre-incubated with the PfCLK3 enzyme in the kinase buffer.[1]
-
The kinase reaction is initiated by the addition of a mixture of the ULight-labeled peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the Europium-labeled antibody is added.
-
After an incubation period to allow for antibody binding, the TR-FRET signal is read on a suitable plate reader.
-
IC50 values are calculated from the dose-response curves.
-
P. falciparum Asexual Blood Stage Viability Assay
This assay determines the potency of compounds against the growth of P. falciparum in in vitro cultures.
-
Principle: The assay measures the proliferation of parasites in the presence of a test compound. Parasite growth is often quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye.
-
Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage.
-
Human red blood cells.
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX or human serum).
-
Test compounds in DMSO.
-
96-well microplates.
-
Detection reagents (e.g., SYBR Green I or pLDH assay reagents).
-
-
Procedure:
-
A suspension of P. falciparum-infected red blood cells is plated into 96-well plates.
-
The test compound is added in a serial dilution.
-
The plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% O₂, 5% CO₂).
-
After incubation, parasite growth is quantified using a suitable detection method.
-
EC50 values are determined by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The initial screening and identification of this compound have established it as a promising lead compound for the development of a new class of antimalarials. Its novel mechanism of action, targeting the essential parasite kinase PfCLK3, offers a potential solution to the growing problem of drug resistance. The compound exhibits potent, multistage activity and a favorable selectivity profile.
Further research will focus on lead optimization to improve the pharmacokinetic and pharmacodynamic properties of this compound, with the ultimate goal of developing a safe and effective single-dose cure for malaria. Covalent inhibitors based on the this compound scaffold are also being explored as a strategy to enhance potency and duration of action.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Pivotal Role of PfCLK3 in the Plasmodium Life Cycle: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a member of the cyclin-dependent like protein kinase family, has emerged as a critical regulator of parasite viability and a promising multi-stage antimalarial drug target. This technical guide provides an in-depth analysis of the function of PfCLK3 across the Plasmodium life cycle, its validation as a druggable target, and the mechanisms of its inhibition. Extensive research has demonstrated that PfCLK3 is essential for the parasite's survival in both asexual and sexual stages, offering the potential for a single therapeutic agent that can provide a curative treatment, block transmission, and act as a prophylactic.[1][2][3] The primary mechanism of action following PfCLK3 inhibition is the widespread disruption of pre-mRNA splicing, leading to the downregulation of hundreds of genes crucial for parasite survival and rapid cell death.[1][4][5] This guide consolidates key quantitative data, details essential experimental protocols, and provides visual representations of the pertinent biological pathways and experimental workflows to support ongoing research and drug development efforts targeting this essential malarial kinase.
The Function of PfCLK3 in Plasmodium
PfCLK3 is a protein kinase that plays a central role in the regulation of RNA splicing, a fundamental process for gene expression.[3][6] Homologous to the human CLK and SRPK families of kinases, PfCLK3 is responsible for the phosphorylation of serine-arginine rich (SR) proteins, which are key components of the spliceosome.[1][3] This phosphorylation is necessary for the correct assembly and catalytic activity of the spliceosome, which removes introns from pre-messenger RNA (pre-mRNA).[3]
Inhibition of PfCLK3 leads to a catastrophic failure in RNA processing. Studies have shown that blocking PfCLK3 activity results in the mis-splicing of over 2,000 splice junctions across more than 1,100 genes.[4][7] A significant majority (over 90%) of the downregulated transcripts are from intron-containing genes, providing strong evidence for PfCLK3's role in splicing.[1] The affected genes are involved in a multitude of essential cellular processes, including protein translation, intracellular trafficking, and metabolic pathways, explaining the rapid parasiticidal effect of PfCLK3 inhibitors.[4]
PfCLK3 as a Multi-Stage Antimalarial Target
A key attribute of PfCLK3 that makes it an attractive drug target is its essentiality across multiple stages of the Plasmodium life cycle. This multi-stage activity is crucial for the development of next-generation antimalarials that can not only treat symptomatic malaria but also prevent its spread.
-
Asexual Blood Stage: PfCLK3 is essential for the survival of the parasite during the asexual blood stage, which is responsible for the clinical symptoms of malaria.[3][8] Inhibition of PfCLK3 in this stage prevents the transition from the trophozoite to the schizont stage, leading to rapid parasite killing.[1][9]
-
Liver Stage: The parasite's development in the liver (liver stage) is a critical phase for establishing infection. PfCLK3 inhibitors have been shown to be effective against liver-stage parasites, indicating their potential for prophylactic use.[2][3]
-
Sexual Stage (Gametocytes): To be transmitted to mosquitoes, the parasite must develop into male and female gametocytes. PfCLK3 inhibition blocks the development of these gametocytes, thereby preventing transmission of the parasite from an infected human to the mosquito vector.[1][2][10]
The broad activity of PfCLK3 inhibitors across different Plasmodium species, including P. falciparum, P. vivax, P. berghei, and P. knowlesi, further underscores the potential of targeting this kinase for a pan-malarial treatment.[1][3]
Quantitative Data on PfCLK3 Inhibition
The validation of PfCLK3 as a drug target has been significantly advanced by the discovery and characterization of potent and selective inhibitors, most notably TCMDC-135051. The following tables summarize key quantitative data related to the inhibition of PfCLK3 and its parasiticidal effects.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Recombinant PfCLK3 | In vitro kinase assay (pIC50) | 7.86 ± 0.10 | [1] |
| This compound | Recombinant PvCLK3 | In vitro kinase assay (pIC50) | 7.86 ± 0.10 | [1] |
| This compound | Recombinant PbCLK3 | In vitro kinase assay (pIC50) | 7.47 ± 0.12 | [1] |
| This compound | P. falciparum (Pf2004) | Asexual blood stage growth inhibition (EC50) | 180 nM (pEC50 = 6.7) | [1][3] |
| This compound | P. falciparum (3D7) | Asexual blood stage growth inhibition (EC50) | 180 nM | [8] |
| This compound | P. knowlesi | Asexual blood stage growth inhibition | Potent activity | [8] |
| This compound | P. berghei | Asexual blood stage growth inhibition | Potent activity | [8] |
| This compound | P. falciparum (Pf2004) | Gametocyte development inhibition (EC50) | 0.8 µM | [11] |
| Analogue 30 | P. falciparum (3D7) | Asexual blood stage growth inhibition (EC50) | 270 nM (pEC50 = 6.6) | [3] |
| Analogue 30 | P. falciparum (G449P mutant) | Asexual blood stage growth inhibition (EC50) | 3494 nM (pEC50 = 5.4) | [3] |
Table 1: Inhibitory Activity of Selected Compounds against PfCLK3 and Plasmodium Parasites.
| Kinase | Parameter | Value | Reference |
| Wild-type PfCLK3 | Km for ATP | Similar to mutant | [1] |
| H259P mutant PfCLK3 | Enzyme Activity | ~3 times wild-type activity | [1] |
Table 2: Enzymatic Properties of Wild-Type and Mutant PfCLK3.
Experimental Protocols
In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to measure the direct inhibitory effect of compounds on the enzymatic activity of recombinant PfCLK3.
Methodology:
-
Reaction Mixture: The assay is performed in a buffer solution containing 50 mM Tris pH 7.5, 0.1 mM EGTA, and 0.01 mM DTT.
-
Enzyme and Substrate: Recombinant full-length PfCLK3 is used at a concentration within its linear range. A suitable substrate (e.g., a peptide with a phosphorylation site) is added at a concentration of 0.3 µM.
-
ATP: The reaction is initiated by the addition of Mg/ATP. To determine the mode of inhibition, varying concentrations of ATP can be used (e.g., 5 µM, 20 µM, 50 µM, or up to 3 mM to mimic cellular levels).[12][13]
-
Incubation: The reaction is incubated for 30 minutes at room temperature.
-
Stopping the Reaction: The reaction is stopped by the addition of 3% orthophosphoric acid.
-
Detection: The reaction mixture is transferred to a p81 filter paper. After drying, the amount of phosphorylated substrate is quantified using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or the pIC50 is calculated from the dose-response curves.[3][13]
Parasite Reduction Rate Assay
This assay determines the onset of action and the rate of killing of an antimalarial compound on asexual blood-stage parasites.
Methodology:
-
Parasite Culture: Synchronized P. falciparum cultures are exposed to the test compound at a concentration corresponding to 10 times its EC50.
-
Drug Exposure: The medium is exchanged, and fresh drug is added every 24 hours.
-
Sampling: At defined time points, aliquots of the parasite culture are taken.
-
Drug Washout: The parasites are washed to remove the drug.
-
Serial Dilution and Reculture: The washed parasites are serially diluted and cultured in fresh medium with fresh erythrocytes.
-
Monitoring Growth: Parasite growth is monitored over a period of 28 days.
-
Back-Calculation: The number of viable parasites in the culture before the drug washout is back-calculated from the dilutions that show recrudescence.
-
Data Analysis: The rate of parasite killing is determined from the reduction in viable parasites over time.[1]
Genetic Target Validation
This approach is used to confirm that the observed parasiticidal activity of a compound is due to its interaction with the intended target, in this case, PfCLK3.
Methodology:
-
Generation of Resistant Mutants: P. falciparum parasites (e.g., Dd2 strain) are cultured under continuous and increasing pressure of the test compound (e.g., this compound) over an extended period (e.g., 2 months).
-
Selection of Resistant Lines: Parasite lines that show a significant shift in their EC50 value for the compound are selected.
-
Whole Genome Sequencing: The genomes of the resistant parasite lines are sequenced to identify any mutations.
-
Identification of Target Gene Mutations: Mutations identified in the gene of the putative target (e.g., pfclk3) are considered strong evidence for on-target activity.
-
Recombinant Mutant Protein Expression: A recombinant version of the target protein containing the identified mutation (e.g., PfCLK3_G449P) is expressed and purified.
-
Enzymatic Characterization: The enzymatic properties (e.g., kinase activity, sensitivity to the inhibitor) of the mutant protein are compared to the wild-type protein to confirm that the mutation confers resistance at the molecular level.[1][8]
Visualizing PfCLK3's Role and Experimental Workflows
PfCLK3 Signaling Pathway in RNA Splicing
Caption: PfCLK3 phosphorylates SR proteins, a critical step for spliceosome function and parasite survival.
Experimental Workflow for PfCLK3 Target Validation
Caption: A chemogenetic approach to validate PfCLK3 as the drug target.
Logical Relationship of PfCLK3's Multi-Stage Activity
Caption: PfCLK3 inhibition impacts all major life cycle stages of the malaria parasite.
Conclusion and Future Directions
PfCLK3 has been robustly validated as a pivotal, multi-stage drug target for the development of novel antimalarials. Its essential role in RNA splicing across the Plasmodium life cycle provides a powerful mechanism for parasite killing and a route to therapies that are curative, prophylactic, and transmission-blocking. The availability of potent inhibitors like this compound has not only facilitated the validation of this target but also serves as a valuable chemical scaffold for the development of next-generation clinical candidates. Recent efforts have focused on developing covalent inhibitors that target unique cysteine residues in PfCLK3, a strategy that may offer improved potency, selectivity, and a higher barrier to the development of drug resistance.[12][14][15] Continued research into the structure-activity relationships of PfCLK3 inhibitors and a deeper understanding of the downstream effects of splicing dysregulation will be critical in translating the promise of targeting PfCLK3 into effective and durable antimalarial therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibition of PfCLK3 a master regulator of malaria parasite RNA-splicing provides the basis for a radical cure for malaria | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. Item - PfCLK3 as a Therapeutic Antimalarial Drug Target - University of Leicester - Figshare [figshare.le.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Validation of the protein kinase PfCLK3 as a multistage cross-species malarial drug target. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of TCMDC-135051 on RNA Splicing in Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. One such promising candidate is TCMDC-135051, a potent and selective inhibitor of the P. falciparum protein kinase PfCLK3. This kinase plays a pivotal role in the regulation of pre-mRNA splicing, an essential process for parasite viability across multiple life-cycle stages. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its profound effects on RNA splicing in the malaria parasite. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in the field of antimalarial drug development.
Introduction
Malaria remains a significant global health challenge, with the constant evolution of drug-resistant parasite strains threatening the efficacy of current frontline therapies. This underscores the urgent need for new antimalarials that act on novel parasite targets. The protein kinase PfCLK3 has been validated as a promising multi-stage drug target in P. falciparum, with roles in the parasite's blood, liver, and transmission stages.[1][2] this compound was identified as a highly selective and potent inhibitor of PfCLK3, demonstrating rapid parasite killing.[2][3] The primary mechanism of its antimalarial activity is the disruption of RNA splicing, a critical step in gene expression where introns are removed from pre-mRNA to produce mature mRNA.[1] Inhibition of PfCLK3 leads to widespread intron retention and mis-splicing, ultimately resulting in parasite death.[4] This guide delves into the specifics of this interaction, providing the technical details necessary for its study and for the development of next-generation splicing inhibitors.
Mechanism of Action: PfCLK3 Inhibition and Splicing Disruption
PfCLK3 is a key regulator of the spliceosome, the cellular machinery responsible for RNA splicing. It is known to phosphorylate serine/arginine-rich (SR) proteins, which are essential splicing factors involved in the recognition of splice sites and the assembly of the spliceosome.[2][5] By inhibiting PfCLK3, this compound prevents the proper phosphorylation of these SR proteins and likely other spliceosome components, leading to a dysfunctional splicing machinery.[2]
This disruption manifests as a significant increase in intron retention and alternative splicing events.[4] RNA sequencing (RNA-Seq) analysis of parasites treated with this compound has revealed the mis-splicing of thousands of splice junctions across more than a thousand genes, a large percentage of which are essential for parasite survival.[4]
Signaling Pathway
Quantitative Data
The inhibitory effect of this compound on PfCLK3 and its downstream consequences on RNA splicing and parasite viability have been quantified in several studies. The following tables summarize key quantitative data.
| Parameter | Value | Description | Reference |
| PfCLK3 Inhibition | |||
| IC₅₀ (PfCLK3) | ~40 nM | In vitro half-maximal inhibitory concentration against recombinant PfCLK3. | [2] |
| Parasite Growth Inhibition | |||
| EC₅₀ (P. falciparum 3D7) | 180 - 320 nM | Half-maximal effective concentration against chloroquine-sensitive P. falciparum strain 3D7. | [2] |
| EC₅₀ (P. falciparum G449P) | 1806 nM | Half-maximal effective concentration against a this compound-resistant P. falciparum strain. | [2] |
| EC₅₀ (P. berghei) | 0.40 µM | Half-maximal effective concentration against the rodent malaria parasite P. berghei. | [2] |
| EC₅₀ (P. vivax) | (near-equipotent to P. falciparum) | Qualitative description of activity against P. vivax. | [2] |
| Effect on RNA Splicing | |||
| Mis-spliced Splice Junctions | 2,039 | Number of splice junctions mis-spliced in treated wild-type parasites compared to controls. | [4] |
| Genes with Mis-spliced Junctions | 1,125 | Number of genes exhibiting mis-spliced junctions upon treatment. | [4] |
| Down-regulated Genes | >400 | Number of essential parasite genes down-regulated upon PfCLK3 inhibition. | [1] |
| Intron-containing Down-regulated Genes | 92.5% | Percentage of down-regulated genes that contain introns. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol is adapted from the LanthaScreen™ Kinase Assay and is suitable for determining the in vitro inhibitory activity of compounds against PfCLK3.[6]
Materials:
-
Recombinant full-length PfCLK3
-
LanthaScreen™ Tb-anti-His antibody (or other appropriate tag-specific antibody)
-
Fluorescein-labeled poly-GT or a specific peptide substrate for PfCLK3
-
ATP
-
This compound or other test compounds
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET Dilution Buffer
-
EDTA
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Kinase Buffer A to a 4x final concentration.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the 4x compound dilution. b. Prepare a 2x kinase solution in Kinase Buffer A and add 2.5 µL to each well. c. Prepare a 2x substrate/ATP solution in Kinase Buffer A. The final ATP concentration should be at the Kₘ for PfCLK3. d. Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to each well. e. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Prepare a 2x detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. b. Stop the kinase reaction by adding 10 µL of the 2x detection solution to each well. c. Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Plasmodium falciparum Asexual Blood Stage Culture and Synchronization
This protocol describes the standard method for in vitro cultivation and synchronization of P. falciparum.[7][8]
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human O+ erythrocytes
-
Complete Culture Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 25 µg/mL gentamicin.
-
5% (w/v) D-sorbitol solution
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Giemsa stain
Procedure:
-
Culture Maintenance: a. Maintain parasite cultures at 2-5% hematocrit in complete culture medium in sealed flasks. b. Incubate at 37°C in a humidified incubator with the specified gas mixture. c. Change the medium daily and monitor parasitemia by Giemsa-stained thin blood smears.
-
Synchronization to Ring Stage: a. When the culture contains a high proportion of ring-stage parasites, pellet the infected red blood cells (iRBCs) by centrifugation. b. Resuspend the pellet in 10 volumes of 5% D-sorbitol and incubate at room temperature for 10 minutes. This will lyse the trophozoites and schizonts, leaving the ring-stage parasites intact. c. Wash the iRBCs three times with RPMI-1640 to remove the sorbitol and cell debris. d. Resuspend the synchronized ring-stage parasites in complete culture medium and return to the incubator.
Drug Sensitivity Assay (SYBR Green I-based)
This assay measures parasite DNA content as an indicator of parasite growth and is used to determine the EC₅₀ of antimalarial compounds.[6]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete Culture Medium
-
This compound or other test compounds
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
96-well flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Plate Preparation: a. Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as controls.
-
Parasite Addition: a. Adjust the synchronized ring-stage culture to 1% parasitemia and 2% hematocrit in complete culture medium. b. Add 180 µL of the parasite suspension to each well of the pre-dosed plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in the specified gas mixture.
-
Lysis and Staining: a. After incubation, add 100 µL of SYBR Green I lysis buffer to each well. b. Mix well and incubate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cell controls. Plot the fluorescence intensity against the compound concentration and fit the data to determine the EC₅₀ value.
RNA Sequencing (RNA-Seq) and Bioinformatics Analysis
This workflow outlines the key steps for analyzing the effect of this compound on RNA splicing in P. falciparum.[4][9]
Experimental Workflow
Procedure:
-
Sample Preparation: a. Culture and synchronize P. falciparum to the trophozoite stage. b. Treat one set of cultures with this compound (e.g., 1 µM for 1 hour) and another with a vehicle control (e.g., DMSO). c. Harvest the parasites and extract total RNA using a suitable method (e.g., TRIzol).
-
Library Preparation and Sequencing: a. Prepare RNA-Seq libraries from the total RNA, including poly-A selection, cDNA synthesis, and adapter ligation. b. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatics Analysis: a. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapters and low-quality bases if necessary. b. Alignment: Align the cleaned reads to the P. falciparum reference genome (from PlasmoDB) using a splice-aware aligner such as HISAT2 or STAR. c. Differential Splicing Analysis: Use tools like rMATS or LeafCutter to identify and quantify alternative splicing events (e.g., skipped exons, alternative 5'/3' splice sites, intron retention) that are significantly different between the this compound-treated and control samples. d. Intron Retention Analysis: Employ specialized tools like IRFinder to specifically quantify the level of intron retention for each gene. e. Gene Ontology and Pathway Analysis: Perform functional enrichment analysis on the list of genes with significant splicing defects to identify the biological pathways that are most affected by PfCLK3 inhibition.
Logical Relationships and Outcomes
The inhibition of PfCLK3 by this compound sets off a cascade of events that ultimately leads to parasite death. The logical flow of these events is depicted in the diagram below.
References
- 1. New insights into the blood-stage transcriptome of Plasmodium falciparum using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. RNA-Seq analysis of splicing in Plasmodium falciparum uncovers new splice junctions, alternative splicing and splicing of antisense transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. RNA-Seq analysis of splicing in Plasmodium falciparum uncovers new splice junctions, alternative splicing and splicing of antisense transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The RNA structurome in the asexual blood stages of malaria pathogen plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and Efficacy of TCMDC-135051: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCMDC-135051 has emerged as a promising lead compound in the development of novel antimalarials. This document provides a comprehensive technical overview of the in vitro potency and efficacy of this compound, a selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3). Inhibition of this essential kinase disrupts parasite RNA splicing, leading to broad-spectrum antimalarial activity. This guide details the mechanism of action, summarizes key potency and efficacy data, outlines the experimental protocols for its evaluation, and visualizes the relevant biological pathways and workflows.
Mechanism of Action: Inhibition of PfCLK3 and Disruption of RNA Splicing
The primary molecular target of this compound is PfCLK3, a protein kinase crucial for the regulation of RNA splicing in Plasmodium falciparum. PfCLK3 is a member of the cyclin-dependent like protein kinase family and is essential for the survival of the blood stage of the parasite.[1]
PfCLK3 functions by phosphorylating serine-arginine-rich (SR) proteins.[1][2][3][4] These phosphorylated SR proteins are key components of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. By inhibiting PfCLK3, this compound prevents the proper phosphorylation of SR proteins, leading to widespread disruption of RNA splicing.[2] This ultimately results in the downregulation of hundreds of genes essential for parasite survival, leading to rapid parasite killing.[1]
The following diagram illustrates the proposed signaling pathway:
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of the SR Protein-Phosphorylating CLK Kinases of Plasmodium falciparum Impairs Blood Stage Replication and Malaria Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Dawn of a Scaffold: Early Explorations of 7-Azaindole in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a now-ubiquitous privileged structure in medicinal chemistry, emerged from relative obscurity in the mid-20th century. Its journey from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to the power of scaffold-based design and the relentless pursuit of novel therapeutic agents. This technical guide delves into the seminal, early research that first unveiled the potential of the 7-azaindole core, focusing on its initial synthesis and its first forays into the realms of antimalarial, kinase inhibition, central nervous system (CNS), and antiviral research.
The Genesis: First Synthesis of the 7-Azaindole Core
The story of 7-azaindole in drug discovery begins in 1955 with its first reported synthesis by M. M. Robison and B. L. Robison.[1] Their pioneering work, published in the Journal of the American Chemical Society, laid the chemical foundation for all subsequent explorations of this versatile scaffold.
Experimental Protocol: Madelung-Type Synthesis of 7-Azaindole
The original synthesis employed a Madelung-type intramolecular cyclization of 2-formamido-3-picoline. The following protocol is adapted from the 1955 publication:
Procedure:
A mixture of 2-formamido-3-picoline and a strong base, such as sodium or potassium alkoxide, is heated at high temperatures (typically 200-400 °C) in an inert atmosphere. The reaction proceeds through the intramolecular condensation of the N-formyl group with the adjacent methyl group on the pyridine ring, followed by aromatization to yield the 7-azaindole core. A subsequent hydrolysis step is required to work up the reaction.
Diagram of the Madelung-Type Synthesis of 7-Azaindole:
Early Therapeutic Investigations: A Scaffold with Broad Potential
Initial interest in the biological activity of 7-azaindole derivatives was diverse, with early studies exploring its potential in treating infectious diseases and modulating key physiological pathways.
Antimalarial Activity: The First Glimmer of Therapeutic Promise
One of the earliest documented therapeutic applications of the 7-azaindole scaffold was in the field of antimalarial research. In 1972, a study reported the synthesis and antimalarial activity of 1-p-chlorobenzyl-7-azaindole-3-α-piperidylmethanol. This compound represented the first instance of antimalarial activity within the 7-azaindole class.[2]
Table 1: Early 7-Azaindole Derivative with Antimalarial Activity
| Compound | Organism | Activity Metric | Value |
| 1-p-chlorobenzyl-7-azaindole-3-α-piperidylmethanol (single diastereoisomer) | Plasmodium berghei | Relative Activity | ~0.5 that of quinine |
Data from J. Med. Chem. 1972, 15 (2), 149-152.[2]
Experimental Protocol: Antimalarial Testing in Mice
The antimalarial activity was assessed in mice infected with Plasmodium berghei. The metric for efficacy was the increase in mean survival time of treated mice compared to an untreated control group. The test compound was administered subcutaneously.[2]
Kinase Inhibition: The Emergence of a "Hinge-Binding" Motif
The ability of the 7-azaindole scaffold to mimic the purine core of ATP, a universal substrate for kinases, foreshadowed its most significant impact in drug discovery. The nitrogen atom at position 7 and the pyrrolic NH group provide a key hydrogen bond donor-acceptor pair that interacts with the hinge region of the kinase ATP-binding site. While the full explosion of 7-azaindole-based kinase inhibitors occurred later, early research in the late 1990s and early 2000s began to uncover this potential.
One of the early kinases to be targeted by a 7-azaindole-based inhibitor was p38 MAP kinase, a key regulator of inflammatory responses.
Table 2: Early 7-Azaindole-Based p38 MAP Kinase Inhibitor
| Compound | Target | Assay Type | IC50 (nM) |
| 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole, structurally related to early 7-azaindole inhibitors) | p38α | Enzyme Assay | Data not specified in early reports, but described as potent |
While this example is a 4-azaindole, it represents the early exploration of azaindoles as p38 inhibitors, a strategy that was concurrently being investigated with the 7-azaindole scaffold.
Signaling Pathway: p38 MAP Kinase Pathway
Central Nervous System (CNS) Applications: Targeting Neuroinflammation
The exploration of 7-azaindole derivatives for CNS disorders also began to take shape in the early 2000s. One of the initial targets was the CC-chemokine receptor 2 (CCR2), which is implicated in neuroinflammatory processes.
Table 3: Early 7-Azaindole-Based CCR2 Antagonist
| Compound Series | Target | Assay Type | IC50 Range (nM) |
| 7-Azaindole piperidine derivatives | CCR2 | Binding Assay | Nanomolar |
Data from Bioorg. Med. Chem. Lett. 2008, 18 (24), 6468-70, which describes work initiated earlier.[2]
Experimental Workflow: CCR2 Antagonist Screening
References
Methodological & Application
Application Notes and Protocols for TCMDC-135051 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and development.[1][2][3][4][5] Inhibition of PfCLK3 disrupts RNA splicing, leading to rapid parasite killing at multiple life cycle stages, including asexual blood stages, gametocytes, and liver stages.[1][2][6] This multi-stage activity makes this compound a promising lead compound for the development of new antimalarial drugs with the potential for treatment, transmission blocking, and prophylaxis.[1][2][6][7]
These application notes provide detailed protocols for the key in vitro assays used to characterize the activity of this compound and its analogs against PfCLK3 and P. falciparum parasites.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Analogs against PfCLK3
| Compound | PfCLK3 IC50 (nM) | PfCLK3 pIC50 | Reference |
| This compound | 40 | 7.4 | [8] |
| Analog 30 (tetrazole) | 19 | 7.7 ± 0.089 | [2][7] |
Table 2: In Vitro Parasiticidal Activity of this compound and Analogs against P. falciparum
| Compound | P. falciparum 3D7 EC50 (nM) | P. falciparum 3D7 pEC50 | P. falciparum G449P mutant EC50 (nM) | P. falciparum G449P mutant pEC50 | Reference |
| This compound | 180 | 6.7 | 1806 | 5.74 | [2][7] |
| Analog 30 (tetrazole) | 270 | 6.6 ± 0.158 | - | - | [2][7] |
| This compound | 320 | - | - | - | [9][10] |
Experimental Protocols
PfCLK3 In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the in vitro inhibitory activity of compounds against the full-length recombinant PfCLK3 protein kinase.[1][4][5][7][8][11]
Materials:
-
Full-length recombinant PfCLK3 enzyme
-
ULight™-labeled peptide substrate (e.g., ULight-MBP peptide)
-
Europium-labeled anti-phospho-substrate antibody
-
ATP (Adenosine triphosphate)
-
This compound or other test compounds
-
Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then dilute in Kinase Buffer.
-
In a 384-well plate, add the test compound dilution.
-
Add the PfCLK3 enzyme and the ULight™-labeled peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for PfCLK3.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phospho-substrate antibody.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 320-340 nm, Emission: 615 nm for Europium and 665 nm for ULight™).
-
Calculate the ratio of the emission at 665 nm to that at 615 nm.
-
Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This assay determines the efficacy of compounds in inhibiting the growth of asexual P. falciparum parasites in vitro.[1]
Materials:
-
Synchronized P. falciparum 3D7 (chloroquine-sensitive) ring-stage culture
-
Human O+ red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound or other test compounds
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites at a starting parasitemia of ~0.5% and a final hematocrit of 2%.
-
Incubate the plates for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
After incubation, lyse the red blood cells by adding SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Plot the fluorescence intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: PfCLK3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Characterization.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parasite growth inhibition assay [bio-protocol.org]
- 9. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antibody-Mediated Growth Inhibition of Plasmodium falciparum: Relationship to Age and Protection from Parasitemia in Kenyan Children and Adults | PLOS One [journals.plos.org]
Application Notes and Protocols for TCMDC-135051 in Plasmodium falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3, a critical regulator of parasite RNA splicing essential for the survival of blood-stage parasites.[1][2][3] This compound has demonstrated nanomolar activity against PfCLK3 in vitro and submicromolar parasiticidal activity against asexual blood-stage P. falciparum.[1][3] Notably, this compound exhibits multi-stage activity, affecting trophozoite-to-schizont transition, gametocyte development, and liver-stage parasites, positioning it as a promising lead compound for the development of new antimalarials with prophylactic, transmission-blocking, and curative potential.[1][4][5]
These application notes provide a comprehensive guide for the utilization of this compound in P. falciparum culture, including detailed protocols for assessing its activity and understanding its mechanism of action.
Data Presentation
Table 1: In Vitro Activity of this compound against P. falciparum and other Plasmodium species.
| Parameter | Strain/Species | Value | Reference |
| PfCLK3 Kinase Inhibition (IC₅₀) | P. falciparum | 4.8 nM | [6] |
| P. falciparum | 19 nM (analogue 30) | [1][3] | |
| P. vivax (PvCLK3) | 13 nM | [7] | |
| P. berghei (PbCLK3) | 33 nM | [7] | |
| Asexual Stage Parasiticidal Activity (EC₅₀) | P. falciparum (3D7, chloroquine-sensitive) | 180 nM | [1][3] |
| P. falciparum (3D7, mutant G449P) | 1806 nM | [1][3] | |
| P. falciparum (Pf2004) | ~263 nM (pEC₅₀ = 6.58) | [4] | |
| P. falciparum (asexual blood stage) | 323 nM | [6] | |
| P. berghei (asexual blood stage) | - | [4] | |
| Gametocyte Development Inhibition (EC₅₀) | P. falciparum (Pf2004, early stage II) | ~912 nM (pEC₅₀ = 6.04) | [4] |
| P. falciparum (early and late stage) | 800-910 nM | [6] | |
| Liver Stage Development Inhibition (EC₅₀) | P. berghei | 400 nM | [6] |
| Exflagellation Inhibition (EC₅₀) | P. falciparum | 200 nM | [6] |
Experimental Protocols
General Plasmodium falciparum Asexual Stage Culture
This protocol outlines the standard procedure for the continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum parasite line (e.g., 3D7)
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 20 mg/L gentamicin.
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks and centrifuge tubes
Procedure:
-
Maintain parasite cultures in sealed flasks at a 5% hematocrit in complete culture medium.
-
Incubate cultures at 37°C in a humidified incubator with the specified gas mixture.
-
Change the medium daily to replenish nutrients and remove metabolic waste.
-
Monitor parasitemia every 24-48 hours by preparing thin blood smears and staining with Giemsa.
-
Split the cultures as needed to maintain parasitemia between 1-5%. For this, dilute the infected red blood cells with fresh, uninfected erythrocytes and complete culture medium.
Preparation and Use of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete Culture Medium
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
The final concentration of DMSO in the culture should be kept below 0.1% to avoid solvent toxicity to the parasites.
Asexual Stage Growth Inhibition Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of this compound on the asexual blood stages of P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound serial dilutions
-
96-well microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Dispense 100 µL of synchronized ring-stage parasite culture into the wells of a 96-well plate.
-
Add 100 µL of the serially diluted this compound to the wells. Include a drug-free control and a background control (uninfected erythrocytes).
-
Incubate the plate for 72 hours at 37°C under the standard gas mixture.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Phenotypic Analysis of this compound Treatment
This protocol is to observe the morphological effects of this compound on the parasite lifecycle.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Giemsa stain
Procedure:
-
Initiate a synchronized culture at the ring stage.
-
Add this compound to the culture at a final concentration of approximately 1-2 µM.[4][8]
-
At various time points (e.g., 0, 10, 20, 30, 40 hours), prepare thin blood smears from the treated culture.[4]
-
Stain the smears with Giemsa and examine under a light microscope.
-
Observe and document the parasite morphology at each time point to identify the stage of arrest. Treatment with this compound has been shown to cause parasites to arrest with a condensed and shrunken appearance, preventing progression from the trophozoite to the schizont stage.[4]
Parasite Reduction Rate (PRR) Assay
This assay determines the rate of parasite killing upon exposure to this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
This compound (at a concentration corresponding to 10x EC₅₀)[4]
Procedure:
-
Expose a synchronized ring-stage parasite culture to this compound at a concentration of 10x its EC₅₀.[4]
-
Every 24 hours, exchange the medium and replace the drug.[4]
-
At defined time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the culture.
-
Wash the parasites to remove the drug.
-
Perform serial dilutions of the washed parasites and culture them in fresh medium with fresh erythrocytes.[4]
-
Monitor parasite growth in the drug-free cultures for up to 28 days.[4]
-
Back-calculate the number of viable parasites at each time point of drug exposure. This compound has been shown to completely kill the parasite within 48 hours with no recrudescence.[4]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in P. falciparum.
Experimental Workflow: Asexual Stage Growth Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound.
Logical Relationship: Multi-stage Activity of this compound
Caption: Multi-stage inhibitory effects of this compound.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Synthesis Pathway and Biological Evaluation of PfCLK3 Inhibitor TCMDC-135051 and Its Analogues
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCMDC-135051 has been identified as a potent inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for the parasite's survival.[1][2][3][4] This compound demonstrates multistage antimalarial activity, including prophylactic, transmission-blocking, and curative potential, making it a promising lead for the development of novel antimalarial drugs.[1][2][3][4] This document provides detailed protocols for the chemical synthesis of this compound and a series of its analogues based on a 7-azaindole scaffold. Furthermore, it outlines the methodologies for evaluating their biological activity through in vitro kinase inhibition assays and parasite growth inhibition assays.
Introduction
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. Targeting essential parasite protein kinases, such as PfCLK3, offers a promising strategy.[1][2][3][4] The discovery of this compound as a nanomolar inhibitor of PfCLK3 with submicromolar parasiticidal activity has paved the way for extensive structure-activity relationship (SAR) studies to optimize its therapeutic potential.[1] This application note details the synthetic pathways and biological evaluation methods for this compound and its analogues, providing a comprehensive resource for researchers in the field of antimalarial drug discovery.
Synthesis of this compound and Analogues
The synthesis of this compound and its analogues is centered around a 7-azaindole core. The general synthetic scheme involves the protection of the 7-azaindole nitrogen, followed by functionalization at the C4 position and subsequent coupling reactions to introduce the desired side chains.
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-(5-((diethylamino)methyl)-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-isopropylbenzoic acid (this compound)
A detailed, step-by-step synthesis protocol is provided below, based on the procedures described by Mahindra et al.
Step 1: Protection of 4-bromo-7-azaindole
-
To a solution of 4-bromo-7-azaindole in a suitable solvent (e.g., DMF), add sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl) and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-tosyl-4-bromo-7-azaindole.
Step 2: Iodination of N-tosyl-7-azaindole
-
Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
-
To a solution of N-tosyl-7-azaindole in THF at -78 °C, add the LDA solution dropwise.
-
Stir the mixture for 1 hour at -78 °C.
-
Add a solution of iodine in THF dropwise.
-
Stir for an additional 2 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product, dry the organic layer, and purify by column chromatography to obtain 4-iodo-N-tosyl-7-azaindole.
Step 3: Suzuki Coupling
-
To a mixture of 4-iodo-N-tosyl-7-azaindole and the desired boronic ester (e.g., (5-formyl-2-methoxyphenyl)boronic acid) in a solvent mixture (e.g., dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the crude product to yield the coupled intermediate.
Step 4: Subsequent Modifications and Deprotection
-
Perform necessary modifications on the coupled intermediate, such as reductive amination to introduce the diethylaminomethyl group.
-
Remove the tosyl protecting group using a suitable base (e.g., NaOH) in a solvent mixture (e.g., methanol/water) with heating.
-
Acidify the reaction mixture to precipitate the final product.
-
Filter, wash, and dry the solid to obtain this compound.
Biological Evaluation of this compound and Analogues
The biological activity of the synthesized compounds is assessed through in vitro kinase inhibition assays against PfCLK3 and parasite growth inhibition assays using P. falciparum cultures.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the biological evaluation of this compound analogues.
Protocol 2: PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the ability of a compound to inhibit the kinase activity of recombinant PfCLK3.
-
Reagents and Materials:
-
Recombinant full-length PfCLK3
-
ULight-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well low-volume black plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the compound dilutions to the wells of the 384-well plate.
-
Add the PfCLK3 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled antibody and incubate to allow for antibody-substrate binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the TR-FRET ratio and determine the IC₅₀ values from the dose-response curves.
-
Protocol 3: P. falciparum Growth Inhibition Assay
This assay determines the potency of the compounds in inhibiting the growth of asexual blood-stage parasites.
-
Reagents and Materials:
-
P. falciparum 3D7 strain (chloroquine-sensitive)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)
-
Test compounds dissolved in DMSO
-
96-well plates
-
DNA-intercalating dye (e.g., SYBR Green I)
-
-
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to the wells.
-
Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percentage of growth inhibition relative to untreated controls and determine the EC₅₀ values from the dose-response curves.
-
PfCLK3 Signaling Pathway and Mechanism of Action
PfCLK3 is a key regulator of RNA splicing in P. falciparum. Inhibition of PfCLK3 disrupts the phosphorylation of splicing factors, leading to the retention of introns in messenger RNA (mRNA) transcripts. This aberrant splicing results in the inability to produce functional proteins that are essential for parasite survival and proliferation, ultimately leading to cell death.
References
- 1. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 2. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for PfCLK3 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay designed to identify and characterize inhibitors of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3). PfCLK3 is a crucial regulator of RNA splicing in the malaria parasite and represents a promising target for novel antimalarial drug discovery.[1][2][3] The described assay is a robust, high-throughput method suitable for screening large compound libraries and performing detailed mechanistic studies.
Introduction to PfCLK3 and TR-FRET Technology
Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3) is a protein kinase that plays an essential role in the parasite's life cycle, including the blood, liver, and transmission stages.[2] Its primary function involves the phosphorylation of serine/arginine-rich (SR) proteins, which are key components of the spliceosome machinery.[2] Inhibition of PfCLK3 disrupts pre-mRNA splicing, leading to parasite death. This makes PfCLK3 an attractive target for the development of new antimalarial drugs with novel mechanisms of action.[3][4]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a highly sensitive and robust assay technology ideal for studying molecular interactions, including enzyme kinetics and inhibition. The assay combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence detection. In this specific kinase assay, a long-lifetime lanthanide chelate (e.g., Europium or Terbium) serves as the donor fluorophore, conjugated to an antibody that recognizes a phosphorylated substrate. A second fluorophore (e.g., ULight™) is conjugated to the kinase substrate. When the kinase phosphorylates the substrate, the donor-labeled antibody binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity (<10 nm). Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A time-delay measurement eliminates transient background fluorescence, resulting in a high signal-to-background ratio.
Principle of the PfCLK3 TR-FRET Assay
The PfCLK3 TR-FRET assay is a biochemical assay that measures the phosphorylation of a specific substrate peptide by the recombinant PfCLK3 enzyme. The key components of the assay are:
-
Recombinant full-length PfCLK3 kinase: The enzyme that catalyzes the phosphorylation reaction.
-
ULight™-labeled peptide substrate: A synthetic peptide, such as a myelin basic protein (MBP) derived peptide, that is recognized and phosphorylated by PfCLK3.[5][6]
-
Europium (Eu)-labeled anti-phospho-specific antibody: An antibody that specifically binds to the phosphorylated form of the substrate peptide.
-
ATP: The phosphate donor for the kinase reaction.
-
Test compound: Potential inhibitor of PfCLK3.
In the absence of an inhibitor, PfCLK3 actively phosphorylates the ULight™-labeled substrate. The Eu-labeled antibody then binds to the phosphorylated substrate, bringing the donor (Eu) and acceptor (ULight™) into proximity, resulting in a high TR-FRET signal. In the presence of a PfCLK3 inhibitor, the phosphorylation of the substrate is reduced or blocked. Consequently, the Eu-labeled antibody cannot bind, leading to a decrease in the TR-FRET signal. The magnitude of the TR-FRET signal is therefore inversely proportional to the inhibitory activity of the test compound.
Figure 1: Principle of the PfCLK3 TR-FRET Inhibition Assay.
Experimental Protocols
Materials and Reagents
-
Recombinant full-length PfCLK3
-
ULight™-labeled MBP peptide substrate (e.g., Sequence: CFFKNIVTPRTPPPSQGK)[5][6]
-
Europium-labeled anti-phospho-MBP peptide antibody
-
ATP
-
Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, 1 mM TCEP.[5][6][7]
-
Test compounds (dissolved in 100% DMSO)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Assay Protocol
The following protocol is optimized for a 384-well plate format with a final assay volume of 10 µL.
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Typically, an 11-point, 3-fold dilution series is prepared, starting from a top concentration that allows for a final desired concentration in the assay (e.g., 40 µM for a 4x stock).[7]
-
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted compound solutions (or DMSO for controls) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a 2x working solution of recombinant PfCLK3 (e.g., 50 nM) in Kinase Buffer.[7]
-
Add 5 µL of the 2x PfCLK3 solution to each well containing the compound.
-
Mix gently by shaking the plate.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.[7]
-
-
Initiation of Kinase Reaction:
-
Prepare a 4x working solution of ATP and ULight™-labeled substrate in Kinase Buffer. The final concentration of ATP should be at or near its Kₘ for PfCLK3 (e.g., 5 µM).[2][7]
-
Add 2.5 µL of the ATP/substrate mixture to each well to start the kinase reaction.
-
Mix gently by shaking the plate.
-
Incubate the plate for 2 hours at room temperature.[7]
-
-
Detection:
-
Prepare a solution of Eu-labeled anti-phospho-specific antibody in a suitable detection buffer.
-
Add the antibody solution to each well.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader. Set the excitation wavelength to 320 or 340 nm and measure the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission.
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(Signal of test compound - Signal of negative control) / (Signal of positive control - Signal of negative control)])
-
Positive Control (0% Inhibition): Contains DMSO instead of the test compound.
-
Negative Control (100% Inhibition): Contains a known potent inhibitor of PfCLK3 or lacks the enzyme.
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%).
-
Figure 2: Experimental Workflow for the PfCLK3 TR-FRET Assay.
Data Presentation and Performance Metrics
The performance of the PfCLK3 TR-FRET assay is characterized by its robustness and suitability for high-throughput screening (HTS). Key performance metrics are summarized in the table below.
| Parameter | Typical Value | Reference |
| Z' Factor | > 0.7 | [2] |
| Signal-to-Background (S/B) Ratio | > 20 | [8] |
| ATP Kₘ for PfCLK3 | ~5-10 µM | [2][7] |
| Assay Format | 384-well | [7] |
| Final Assay Volume | 10 µL | [5][6] |
Table 1: PfCLK3 TR-FRET Assay Performance Metrics
The Z' factor is a statistical measure of the quality of an HTS assay, with a value between 0.5 and 1.0 indicating an excellent assay.[9][10] A Z' factor greater than 0.7 for the PfCLK3 TR-FRET assay demonstrates its reliability for screening large compound libraries.[2] The high signal-to-background ratio ensures that true hits can be distinguished from experimental noise.
The IC₅₀ values for a selection of reported PfCLK3 inhibitors are presented in the following table to provide a reference for expected potencies.
| Compound | PfCLK3 IC₅₀ (nM) | Reference |
| TCMDC-135051 | ~10-30 | [5][11] |
| Analogue 8a | 29 | [5][6] |
| Analogue 8b | 38 | [5][11] |
| Analogue 8c | 9 | [5][11] |
| Analogue 12 | 76 | [5][6] |
| Analogue 15 | 79 | [5][6] |
Table 2: IC₅₀ Values of Known PfCLK3 Inhibitors Determined by TR-FRET
PfCLK3 Signaling Pathway
PfCLK3 is a central regulator of pre-mRNA splicing in P. falciparum. It phosphorylates SR proteins, which are essential for the assembly and catalytic activity of the spliceosome. The spliceosome is a large RNA-protein complex that removes introns from pre-mRNA to produce mature mRNA, which can then be translated into protein. By inhibiting PfCLK3, the proper functioning of the spliceosome is disrupted, leading to a global down-regulation of essential parasite genes and ultimately, cell death.[2][12]
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. biorxiv.org [biorxiv.org]
- 3. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Activity of TCMDC-135051 on Liver Stage Malaria Parasites
Introduction
TCMDC-135051 is a potent antimalarial compound that has demonstrated significant activity against multiple stages of the Plasmodium parasite life cycle, including the asymptomatic liver stage.[1][2][3] This makes it a promising candidate for prophylactic, therapeutic, and transmission-blocking strategies. The primary mechanism of action of this compound is the inhibition of Plasmodium falciparum cGMP-dependent protein kinase (PKG), an enzyme essential for various cellular processes within the parasite.[1][4][5][6] These application notes provide detailed protocols for assessing the in vitro activity of this compound against liver-stage malaria parasites using standard cell-based assays.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activity of this compound against various Plasmodium species and life cycle stages.
| Parameter | Species | Stage | Assay Type | Value | Reference |
| EC50 | P. berghei | Liver Stage | In vitro | 400 nM | [2][3] |
| EC50 | P. falciparum | Asexual Blood Stage | In vitro | 180 - 323 nM | [1][2][5] |
| EC50 | P. falciparum | Stage V Gametocytes | In vitro | 800 - 910 nM | [1][2] |
| EC50 | P. falciparum | Exflagellation | In vitro | 200 nM | [2] |
| IC50 | PfCLK3 | Kinase Activity | In vitro | 4.8 nM | [3] |
| In vivo Efficacy | P. berghei | Blood Stage | Mouse Model | Near-complete clearance at 50 mg/kg (twice daily) | [3] |
Signaling Pathway: Mechanism of Action of this compound
The primary target of this compound is the Plasmodium falciparum protein kinase PfCLK3.[1][4][7] This kinase plays a critical role in regulating RNA splicing within the parasite.[1][5][6] By inhibiting PfCLK3, this compound disrupts the normal processing of pre-mRNA into mature mRNA, leading to a failure in the synthesis of essential proteins. This ultimately results in parasite death across multiple life cycle stages.[1][4]
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Protocol 1: In Vitro Liver Stage Assay using Plasmodium berghei and a Human Hepatoma Cell Line (HepG2)
This protocol describes a common method for assessing the activity of compounds against the liver stage of Plasmodium berghei, a rodent malaria species often used as a model for human malaria. The assay utilizes the human hepatoma cell line HepG2 and a luciferase-expressing P. berghei strain to allow for quantitative measurement of parasite growth.[8]
Materials and Reagents:
-
HepG2 cells (ATCC HB-8065)
-
Plasmodium berghei sporozoites expressing luciferase (e.g., Pb-luc)
-
This compound
-
Complete DMEM medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 1% L-glutamine)
-
Collagen I-coated 96-well plates
-
Luciferase assay substrate (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in complete DMEM medium at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a collagen I-coated 96-well plate.
-
Incubate for 24 hours to allow for cell adherence and monolayer formation.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete DMEM to achieve the desired final concentrations (e.g., a 10-point, 2-fold dilution series starting from 10 µM).
-
Carefully remove the medium from the HepG2 cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., atovaquone).
-
-
Sporozoite Infection:
-
Dissect salivary glands from Anopheles stephensi mosquitoes infected with luciferase-expressing P. berghei.
-
Homogenize the salivary glands to release sporozoites and determine their concentration using a hemocytometer.
-
Dilute the sporozoites in complete DMEM to a concentration of 1 x 10^5 sporozoites/mL.
-
Add 10 µL of the sporozoite suspension to each well (1,000 sporozoites/well).
-
Centrifuge the plate at 1,800 x g for 5 minutes to facilitate sporozoite contact with the hepatocytes.
-
-
Incubation:
-
Incubate the infected plates at 37°C in a humidified atmosphere with 5% CO2 for 48 hours to allow for liver-stage parasite development (schizont formation).
-
-
Luciferase Assay:
-
After the incubation period, remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 50 µL of luciferase assay reagent to each well and incubate for 5 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.
-
Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Normalize the data by expressing the luminescence of each treated well as a percentage of the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the EC50 value (the concentration at which 50% of parasite growth is inhibited) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: Quantification of Liver Stage Parasite Burden by qRT-PCR
This protocol provides a method to quantify parasite load by measuring the expression of a parasite-specific gene, such as the 18S rRNA, using quantitative reverse transcription PCR (qRT-PCR). This can be used as an orthogonal method to validate the results from the luciferase assay.[9][10]
Materials and Reagents:
-
Infected hepatocyte cultures (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers specific for Plasmodium 18S rRNA and a host housekeeping gene (e.g., human GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
At the end of the 48-hour incubation period, lyse the cells in the wells of the 96-well plate using the lysis buffer from the RNA extraction kit.
-
Extract total RNA from each well according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the parasite 18S rRNA or the host housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the parasite 18S rRNA and the host housekeeping gene for each sample.
-
Normalize the parasite 18S rRNA Ct values to the host housekeeping gene Ct values (ΔCt = Ct(18S rRNA) - Ct(housekeeping gene)).
-
Calculate the relative parasite burden in treated wells compared to the vehicle control using the ΔΔCt method.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro activity of this compound on liver-stage malaria parasites.
Caption: In vitro liver stage drug screening workflow.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. w.malariaworld.org [w.malariaworld.org]
- 7. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver-stage malaria parasites vulnerable to diverse chemical scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards an optimized inhibition of liver stage development assay (ILSDA) for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing drug efficacy against Plasmodium falciparum liver stages in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gametocyte Development Assay with TCMDC-135051
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria eradication efforts are significantly hampered by the transmission of the parasite from humans to mosquitoes, a process mediated by sexual stage parasites known as gametocytes.[1][2][3] TCMDC-135051 is a potent inhibitor of Plasmodium falciparum protein kinase 3 (PfCLK3), a key regulator of RNA splicing essential for parasite survival across multiple life cycle stages.[4][5][6] Inhibition of PfCLK3 not only rapidly kills asexual blood-stage parasites but also prevents the development of mature stage V gametocytes, highlighting its potential as a transmission-blocking agent.[4][5][6] These application notes provide detailed protocols for assessing the efficacy of this compound on P. falciparum gametocyte development in vitro.
Mechanism of Action
This compound selectively inhibits PfCLK3, a cyclin-dependent-like kinase.[4] This inhibition disrupts the phosphorylation of splicing factors, leading to widespread intron retention and the downregulation of over 400 genes essential for parasite survival.[4][5] By interfering with this fundamental process, this compound effectively halts parasite development at various stages, including the crucial maturation of gametocytes responsible for transmission.[4][5]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound against various P. falciparum strains and life cycle stages.
| Parameter | Parasite Strain/Target | Value | Reference |
| Gametocyte Activity | |||
| EC50 (Stage V Gametocyte Reduction) | P. falciparum 3D7 | 0.8 µM | [7] |
| EC50 (Exflagellation Inhibition) | P. falciparum 3D7 | 0.2 µM | [7] |
| pEC50 (Asexual Stage) | P. falciparum Pf2004 | 6.58 ± 0.01 | [4] |
| Asexual Stage Activity | |||
| pEC50 | P. falciparum 3D7 | 6.7 | [6] |
| EC50 | P. falciparum 3D7 | 180 nM | [6] |
| pEC50 | P. falciparum Dd2 | 6.58 ± 0.01 | [4] |
| pEC50 (Mutant G449P) | P. falciparum 3D7 | 5.74 | [6] |
| EC50 (Mutant G449P) | P. falciparum 3D7 | 1806 nM | [6] |
| Kinase Inhibition | |||
| pIC50 | PfCLK3 | 7.7 ± 0.089 | [6] |
| IC50 | PfCLK3 | 19 nM | [6] |
| Other Plasmodium Species | |||
| pEC50 (Blood Stage) | P. knowlesi | Not specified | [7] |
| pEC50 (Blood Stage) | P. berghei | Not specified | [7] |
| pEC50 (Sporozoite Stage) | P. berghei | 6.17 ± 0.10 | [4][8] |
Experimental Protocols
A detailed protocol for assessing the effect of this compound on gametocyte development is provided below. This protocol is synthesized from established methods for in vitro gametocytogenesis and drug susceptibility testing.[1][3][9][10]
Materials and Reagents
-
P. falciparum culture (e.g., NF54 strain, known for robust gametocyte production)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (RPMI-1640 supplemented with 10% human serum, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine)
-
This compound stock solution (in DMSO)
-
N-acetylglucosamine (NAG)
-
Giemsa stain
-
96-well microplates
-
Incubator with mixed gas (5% CO2, 5% O2, 90% N2) at 37°C
-
Microscope with oil immersion objective
Experimental Workflow
Step-by-Step Protocol
Part A: Gametocyte Induction
-
Initiate and maintain a high-parasitemia asexual culture of P. falciparum (e.g., NF54 strain) in complete culture medium with human erythrocytes at 5% hematocrit.
-
Induce gametocytogenesis by maintaining the culture without the addition of fresh erythrocytes for several days, allowing for culture stress which promotes sexual differentiation.
-
Monitor the culture daily by preparing Giemsa-stained thin blood smears to observe the appearance of early-stage gametocytes.
Part B: Drug Treatment
-
Once early-stage gametocytes (Stage I-II) are observed (typically around day 4-6), eliminate the remaining asexual parasites by treating the culture with 50 mM N-acetylglucosamine (NAG) for 48-72 hours.[3][10]
-
After NAG treatment, wash the parasitized erythrocytes and resuspend them in fresh complete culture medium.
-
Dispense the gametocyte culture (now predominantly Stage II/III) into a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known gametocytocidal compound).
-
Incubate the plate at 37°C in a mixed gas environment for an additional 6-8 days to allow for the maturation of gametocytes to Stage V. Change the medium every 24-48 hours.[11]
Part C: Assessment of Gametocyte Development
-
On day 10-12 post-induction, prepare Giemsa-stained thin blood smears from each well.
-
Under a microscope, count the number of gametocytes at each developmental stage (I through V) per 1,000 erythrocytes.
-
Assess the viability of mature Stage V gametocytes based on their morphology. Non-viable gametocytes may appear shrunken, vacuolated, or otherwise damaged.
-
Calculate the percentage of inhibition of Stage V gametocyte development for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Alternative Assessment Methods
-
Flow Cytometry: For a more high-throughput analysis, transgenic parasite lines expressing a fluorescent reporter under a gametocyte-specific promoter can be used.[1] The reduction in the fluorescent population can be quantified by flow cytometry.
-
Metabolic Assays: The viability of mature gametocytes can be assessed using metabolic assays such as the pLDH assay or AlamarBlue assay, which measure enzymatic activity.[3][10]
-
Male Gamete Exflagellation Assay: To specifically assess the effect on male gametocyte function, an exflagellation assay can be performed. Mature male gametocytes are stimulated to exflagellate, and the number of exflagellation centers is counted.
Conclusion
The provided protocols offer a robust framework for evaluating the gametocytocidal activity of this compound. By demonstrating its ability to inhibit the development of transmissible gametocyte stages, these assays are critical in characterizing the transmission-blocking potential of this promising antimalarial compound. The multi-stage efficacy of this compound, targeting both asexual and sexual stages of the parasite, underscores its potential as a valuable tool in the fight against malaria.[4][5]
References
- 1. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicalsciencejournal.com [medicalsciencejournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Navigating the Challenges of TCMDC-135051: A Technical Support Guide
For researchers and drug development professionals working with the promising anti-malarial compound TCMDC-135051, its solubility and stability can present significant experimental hurdles. This technical support center provides troubleshooting guidance and frequently asked questions to ensure the successful application of this potent PfCLK3 inhibitor in your research.
Troubleshooting and FAQs
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in newly opened, anhydrous DMSO to a concentration of up to 100 mg/mL (212.05 mM).[1] Ultrasonic treatment may be required to facilitate dissolution. It is important to note that DMSO is hygroscopic, and the presence of water can significantly impact the solubility of this compound.
Q2: My this compound is not dissolving in aqueous buffers like PBS. Is this normal?
A2: Yes, this is expected. This compound has poor aqueous solubility. Several research efforts have focused on synthesizing analogues of this compound with improved aqueous solubility, highlighting the inherent low water solubility of the parent compound.[2][3][4] For experiments requiring an aqueous environment, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent-induced artifacts.
Q3: I need to prepare this compound for an in vivo study. How can I formulate it for administration?
A3: Due to its low aqueous solubility, a specific formulation is required for in vivo use. A published protocol for preparing a 2.5 mg/mL clear solution involves a multi-step process:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. It is advised to use this formulation with caution for continuous dosing periods exceeding half a month.
Q4: What are the recommended storage conditions for this compound?
A4: The stability of this compound depends on whether it is in solid form or dissolved in a solvent.
-
Solid (Powder): Store at -20°C for up to 3 years.[1]
-
In DMSO: For long-term storage, aliquot the DMSO stock solution and store it at -80°C for up to 6 months. For shorter-term storage, it can be kept at -20°C for up to 1 month.[1][5] It is crucial to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q5: How stable is this compound in my cell culture medium during a multi-day experiment?
Data Summary
The following tables provide a concise summary of the solubility and stability data for this compound.
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 100 mg/mL (212.05 mM) | Ultrasonic treatment may be needed. Use of new, anhydrous DMSO is critical.[1] |
| This compound HCl | DMSO | 83.33 mg/mL (164.02 mM) | Ultrasonic treatment may be needed. Use of new, anhydrous DMSO is critical.[5] |
| This compound | Aqueous Buffers | Poor | Analogues have been developed to improve aqueous solubility.[2][3][4] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| In DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1][5] |
| In DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1][5] |
Experimental Protocols
This section details key experimental methodologies for working with this compound.
Preparation of Stock Solutions
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2120 mL of DMSO to 1 mg of this compound).[1]
-
Vortex the tube thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in separate, clearly labeled tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol is adapted from studies investigating the inhibitory effect of this compound on PfCLK3 kinase activity.
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable kinase assay buffer.
-
Recombinant PfCLK3 enzyme.
-
Kinase substrate (e.g., a peptide that can be phosphorylated by PfCLK3).
-
ATP solution.
-
This compound serial dilutions: Prepare a series of dilutions of the this compound DMSO stock solution in the assay buffer. Ensure the final DMSO concentration remains constant across all wells and is below 1%.
-
Detection reagents (e.g., a europium-labeled anti-phospho-specific antibody and a ULight-labeled acceptor dye).
-
-
Assay Procedure:
-
Add the recombinant PfCLK3 enzyme to the wells of a microplate.
-
Add the this compound dilutions or DMSO control to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding the detection reagents.
-
Incubate for a further period to allow the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizations
PfCLK3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound. In the malaria parasite Plasmodium falciparum, the protein kinase PfCLK3 plays a crucial role in the regulation of RNA splicing, a fundamental process for gene expression. PfCLK3 phosphorylates various splicing factors, which are essential for the proper assembly and function of the spliceosome. The spliceosome then processes pre-mRNA by removing introns and joining exons to produce mature mRNA, which is subsequently translated into proteins necessary for the parasite's survival and replication. This compound acts as a potent and selective inhibitor of PfCLK3. By binding to the kinase, it blocks the phosphorylation of splicing factors, thereby disrupting the entire splicing process. This leads to an accumulation of unspliced pre-mRNAs and a significant downregulation of essential genes, ultimately causing the death of the parasite at multiple stages of its life cycle.
Caption: Mechanism of action of this compound.
Experimental Workflow for in vitro Parasite Viability Assay
The following workflow outlines the key steps for assessing the anti-malarial activity of this compound against P. falciparum cultures.
Caption: Workflow for parasite viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Optimizing TCMDC-135051 concentration for parasiticidal activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of TCMDC-135051 for its parasiticidal activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2][3] PfCLK3 is essential for the regulation of RNA splicing in the malaria parasite.[1][4] By inhibiting PfCLK3, this compound disrupts essential cellular processes, leading to parasite death.[2][3]
Q2: At which stages of the parasite life cycle is this compound active?
A2: this compound demonstrates multi-stage parasiticidal activity. It is effective against the asexual blood stages (trophozoite to schizont), liver stages, and also prevents the development of stage V gametocytes, which are responsible for transmission to mosquitoes.[5][6][7]
Q3: What is the recommended starting concentration for in vitro parasite viability assays?
A3: Based on published data, a good starting point for in vitro assays with P. falciparum (3D7, chloroquine-sensitive strain) is in the range of 100-500 nM.[1][5] The reported EC50 value against this strain is approximately 180 nM to 323 nM.[1][6] Optimization will be necessary depending on the parasite strain, stage, and specific experimental conditions.
Q4: Is this compound effective against drug-resistant parasite strains?
A4: this compound has shown effectiveness against parasite strains that are resistant to current antimalarials.[1] However, a significant shift in sensitivity (approximately 15-fold) has been observed in parasites with a G449P mutation in the PfCLK3 kinase.[1][5]
Q5: What solvents are recommended for dissolving and diluting this compound?
A5: For in vitro assays, this compound can be dissolved in DMSO to create a stock solution.[3] Subsequent dilutions should be made in the appropriate culture medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity to the parasites.
Troubleshooting Guide
Issue 1: Higher than expected EC50 values or lack of parasiticidal activity.
-
Possible Cause 1: Compound Stability. this compound may have degraded.
-
Solution: Prepare fresh stock solutions from solid compound. For stock solutions stored at -20°C, it is recommended to use them within one month, and for those at -80°C, within six months.[3]
-
-
Possible Cause 2: Inaccurate Concentration. Errors in serial dilutions can lead to inaccurate final concentrations.
-
Solution: Carefully prepare serial dilutions and consider verifying the concentration of the stock solution.
-
-
Possible Cause 3: Parasite Strain Resistance. The parasite strain being used may have reduced sensitivity to the inhibitor.
-
Possible Cause 4: High Protein Binding. The compound may bind to proteins in the culture medium, reducing its effective concentration.
-
Solution: While not explicitly detailed for this compound, this is a common issue. Consider using medium with lower serum concentrations if the experimental design allows, or perform assays to quantify protein binding.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Uneven Parasite Distribution. Inaccurate parasite counting and distribution in assay plates.
-
Solution: Ensure the parasite culture is well-mixed before plating. Use appropriate cell counting techniques to ensure consistent seeding density.
-
-
Possible Cause 2: Edge Effects in Assay Plates. Evaporation from wells on the edge of the plate can concentrate the compound and affect parasite viability.
-
Solution: Avoid using the outer wells of the assay plate for experimental data. Fill them with sterile medium or water to maintain humidity.
-
-
Possible Cause 3: Short Compound Exposure Time. The duration of exposure may not be sufficient to induce parasite death, especially for a compound that acts on RNA splicing.
-
Solution: Ensure a sufficiently long incubation period (e.g., 48-72 hours for asexual blood-stage assays) to observe the full effect of the compound.
-
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activity of this compound against various Plasmodium species and life cycle stages.
| Target/Assay | Species/Strain | Metric | Concentration | Reference |
| Kinase Activity | ||||
| PfCLK3 Kinase Inhibition | P. falciparum | IC50 | 4.8 nM | [6] |
| PfCLK3 Kinase Inhibition (G449P mutant) | P. falciparum | IC50 | 21.87 µM | [8] |
| PvCLK3 Kinase Inhibition | P. vivax | IC50 | 33 nM | [3] |
| PbCLK3 Kinase Inhibition | P. berghei | IC50 | 13 nM | [3] |
| Parasiticidal Activity | ||||
| Asexual Blood Stage | P. falciparum (3D7) | EC50 | 180 - 323 nM | [1][6] |
| Asexual Blood Stage (G449P mutant) | P. falciparum | EC50 | 1.8 µM | [1][5] |
| Liver Stage Development | P. berghei | EC50 | 400 nM | [6] |
| Early/Late Stage Gametocytes | P. falciparum | EC50 | 800 - 910 nM | [6] |
| Exflagellation | P. falciparum | EC50 | 200 nM | [6][9] |
| In Vivo Activity | ||||
| Parasite Clearance | P. berghei (mouse model) | Dose | 50 mg/kg (twice daily) | [6][9] |
Experimental Protocols
In Vitro PfCLK3 Kinase Inhibition Assay (TR-FRET)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PfCLK3.
-
Materials: Recombinant full-length PfCLK3, appropriate substrate peptide, ATP, TR-FRET detection reagents, assay buffer.
-
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In an assay plate, add the recombinant PfCLK3 enzyme, the substrate peptide, and the diluted compound.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for the enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 40 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Read the plate on a suitable plate reader to measure the fluorescence signal.
-
Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls and determine the IC50 value.[1][10]
-
Asexual P. falciparum Viability Assay
This assay determines the concentration of this compound required to inhibit parasite growth in red blood cells.
-
Materials: Synchronized P. falciparum culture (e.g., ring stage), complete culture medium, human red blood cells, DNA-intercalating dye (e.g., SYBR Green I), lysis buffer.
-
Methodology:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add parasite-infected red blood cells at a defined parasitemia and hematocrit to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, lyse the red blood cells and add a DNA-intercalating dye that fluoresces upon binding to parasite DNA.
-
Measure the fluorescence, which is proportional to the number of viable parasites.
-
Calculate the percent growth inhibition for each concentration and determine the EC50 value.
-
Visualizations
Caption: Mechanism of action of this compound via inhibition of PfCLK3.
Caption: Workflow for determining the EC50 of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming TCMDC-135051 Resistance in Plasmodium Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCMDC-135051 and encountering resistance in Plasmodium strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3.[1][2][3][4][5] PfCLK3 is a cyclin-dependent-like protein kinase that plays a crucial role in regulating RNA splicing within the parasite.[2][4][5] By inhibiting PfCLK3, this compound disrupts essential cellular processes, leading to parasite death at multiple life cycle stages, including the asexual blood stages responsible for malaria symptoms and the sexual stages involved in transmission.[2][3] This multi-stage activity makes it a promising candidate for a curative, transmission-blocking, and prophylactic antimalarial drug.[2][4][5]
Q2: My Plasmodium culture is showing reduced sensitivity to this compound. What are the likely causes?
A2: Reduced sensitivity, or resistance, to this compound in Plasmodium falciparum has been experimentally linked to specific genetic mutations. The most probable causes are:
-
Mutations in the pfclk3 gene: This is the direct target of this compound. Specific point mutations in the pfclk3 gene can alter the protein's structure, reducing the binding affinity of the inhibitor.[1]
-
Mutations in other related genes: Research has also identified mutations in the putative RNA processing protein PfUSP39 in this compound-resistant parasite lines.[1] This suggests that alterations in downstream or related pathways might also contribute to a resistant phenotype.
Q3: What specific mutations have been identified in this compound-resistant Plasmodium strains?
A3: Whole-genome sequencing of experimentally generated this compound-resistant P. falciparum lines (Dd2 strain) has identified the following key mutations:
| Resistant Line | Gene Mutated | Mutation | Consequence | Fold Shift in EC50 |
| TM051A | pfclk3 | Pro196 → Arg (P196R) | Amino acid change in the N-terminal region | 4.2 |
| TM051C | pfclk3 | His259 → Pro (H259P) | Amino acid change within the kinase domain | Greater than TM051A |
| TM051B | pfusp39 | - | Mutation in a putative RNA processing protein | Not specified |
Data summarized from published research.[1]
Q4: How can I confirm if my parasite line has developed resistance to this compound?
A4: To confirm resistance, you should perform a combination of phenotypic and genotypic analyses:
-
In Vitro Drug Susceptibility Assay: Determine the 50% effective concentration (EC50) of this compound for your parasite line and compare it to the parental, sensitive strain. A significant increase in the EC50 value indicates reduced sensitivity.
-
Gene Sequencing: Sequence the pfclk3 and pfusp39 genes in your parasite line to identify any of the known resistance-conferring mutations or novel mutations.
Troubleshooting Guides
Problem: Unexpectedly high EC50 values for this compound in my P. falciparum culture.
Possible Cause 1: Emergence of resistant parasites.
-
Troubleshooting Steps:
-
Isolate Clonal Populations: If your culture has been under continuous drug pressure, there is a high probability of selecting for resistant parasites. Isolate single parasites by limiting dilution to establish clonal lines.
-
Perform EC50 Assays on Clones: Determine the EC50 for each clonal line to see if you have a mixed population of sensitive and resistant parasites.
-
Sequence Key Genes: For clones exhibiting high EC50 values, sequence the pfclk3 and pfusp39 genes to check for mutations.
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Verify Drug Concentration: Ensure the stock solution of this compound is correctly prepared and has not degraded. Prepare fresh dilutions for each experiment.
-
Standardize Parasite Inoculum: Use a consistent starting parasitemia and hematocrit for your assays.
-
Control for Assay Conditions: Maintain consistent incubation times, gas mixture, and temperature. Use a known sensitive and a known resistant strain as controls if available.
-
Problem: I have identified a mutation in pfclk3, but the level of resistance is lower than expected.
Possible Cause: The specific mutation has a weaker effect on drug binding.
-
Troubleshooting Steps:
-
Review Published Data: Compare your observed EC50 shift with published data for the specific mutation. For example, the P196R mutation in pfclk3 resulted in a more modest 4.2-fold shift in EC50 compared to other mutations.[1]
-
Consider Genetic Background: The genetic background of the parasite strain can influence the phenotypic effect of a resistance mutation.
-
Investigate Other Potential Mutations: Perform whole-genome sequencing to determine if other mutations are present that might modulate the resistance phenotype.
-
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay for this compound
This protocol is based on the standard SYBR Green I-based fluorescence assay.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a drug-free control.
-
Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 180 µL of the parasite suspension to each well of the 96-well plate containing 20 µL of the drug dilutions.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the EC50 value by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Generation of this compound-Resistant Plasmodium falciparum Lines
Materials:
-
P. falciparum Dd2 strain (or other sensitive strain)
-
Complete parasite culture medium
-
This compound
Procedure:
-
Initiate a continuous culture of the parental P. falciparum strain.
-
Expose the culture to a low concentration of this compound (e.g., at the EC50 value).
-
Monitor the parasite growth. When the culture has adapted and is growing steadily, gradually increase the concentration of this compound.[1]
-
Continue this process of stepwise drug pressure increase over several months.
-
Periodically assess the EC50 of the culture to monitor the development of resistance.
-
Once a significant shift in EC50 is observed, clone the resistant parasites by limiting dilution to obtain clonal lines for further characterization.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 4. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the In Vivo Efficacy of TCMDC-135051
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing TCMDC-135051, a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), in in vivo experimental settings. This compound has demonstrated significant potential as a multi-stage antimalarial agent, exhibiting activity against asexual blood stages, liver stages, and gametocytes, making it a promising candidate for malaria treatment, prophylaxis, and transmission-blocking strategies.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of PfCLK3, a protein kinase essential for the parasite's survival.[1][4] PfCLK3 plays a critical role in the regulation of RNA splicing by phosphorylating serine-arginine-rich (SR) proteins, which are necessary for the proper assembly and function of the spliceosome.[1][5] By inhibiting PfCLK3, this compound disrupts the processing of pre-mRNA for numerous essential genes, leading to parasite death across multiple life cycle stages.[5][6]
Q2: What is the recommended in vivo model and dosing regimen for this compound?
A2: The most commonly reported in vivo model for testing the efficacy of this compound is the Plasmodium berghei-infected mouse model.[3][7][8] A frequently used strain is the BALB/c mouse. Published studies have shown near-complete clearance of parasites with a twice-daily intraperitoneal (i.p.) dosing of 50 mg/kg.[7][8]
Q3: What are the known off-target effects of this compound?
A3: this compound has demonstrated high selectivity for PfCLK3 over its closest human ortholog, PRPF4B, and other human kinases.[4] In a screening against 140 human kinases, only a few showed significant inhibition at a concentration of 1 µM, indicating a low potential for off-target effects at therapeutic concentrations.
Q4: Is there known resistance to this compound?
A4: In vitro studies have shown that parasites can develop reduced sensitivity to this compound through mutations in the pfclk3 gene.[9] This is an important consideration for long-term therapeutic strategies and highlights the need for monitoring potential resistance development in preclinical and clinical studies.
Troubleshooting In Vivo Efficacy Issues
This guide addresses common problems encountered during in vivo experiments with this compound and provides systematic troubleshooting steps.
Issue 1: Suboptimal or Lack of In Vivo Efficacy Despite In Vitro Potency
Potential Cause 1: Formulation and Solubility Issues this compound is a complex organic molecule with potential solubility challenges in aqueous vehicles suitable for in vivo administration.
-
Troubleshooting Steps:
-
Vehicle Selection: While specific in vivo formulation details for this compound are not extensively published, a common starting point for similar compounds is a vehicle composed of DMSO and a solubilizing agent like PEG400 or Tween 80, further diluted in saline or PBS. A recommended starting formulation for intraperitoneal injection could be 5-10% DMSO, 40% PEG400, and 50-55% saline.
-
Solubility Check: After preparing the formulation, visually inspect for any precipitation. It is also advisable to centrifuge the final formulation and analyze the supernatant to confirm the concentration of the dissolved compound.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Assess the pH of your final formulation and adjust if necessary, keeping in mind the physiological tolerance of the animal model.
-
Potential Cause 2: Pharmacokinetic (PK) Limitations Poor exposure of the compound at the site of action can lead to a lack of efficacy. This can be due to poor absorption, rapid metabolism, or rapid excretion.
-
Troubleshooting Steps:
-
Pharmacokinetic Study: If feasible, conduct a pilot PK study in a small group of animals. Measure the plasma concentration of this compound at several time points after administration to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life (t½).
-
Metabolic Stability: this compound has shown good metabolic stability in mouse liver microsomes.[1][10] However, if efficacy is still an issue, consider that other metabolic pathways or rapid clearance could be at play.
-
Dosing Regimen Adjustment: Based on the PK data or in the absence of it, consider adjusting the dosing regimen. If the compound has a short half-life, increasing the dosing frequency (e.g., from twice daily to three times daily) might be necessary to maintain therapeutic concentrations.
-
Potential Cause 3: Experimental Procedure Variability Inconsistencies in the experimental setup can significantly impact the results.
-
Troubleshooting Steps:
-
Infection Level: Ensure that the initial parasite load in the mice is consistent across all experimental groups. A standard inoculum of 1 x 105 or 1 x 106P. berghei-infected red blood cells is often used for intraperitoneal infection.
-
Administration Technique: Intraperitoneal injections in mice can have a notable failure rate if not performed correctly. Ensure proper training and technique to avoid injection into the gut or subcutaneous tissue.
-
Animal Health: Monitor the overall health of the animals. Stress or underlying health issues can affect the immune system and the course of the infection, potentially confounding the results.
-
Issue 2: Observed Toxicity or Adverse Effects in Animals
Potential Cause 1: Off-Target Effects at High Doses While this compound is selective, high local concentrations after injection or high systemic exposure could lead to off-target kinase inhibition or other toxicities.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to identify a potential therapeutic window where efficacy is observed without significant toxicity.
-
Clinical Observations: Carefully monitor the animals for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.
-
Histopathology: At the end of the study, perform a histopathological examination of key organs (liver, kidney, spleen) to look for any signs of tissue damage.
-
Potential Cause 2: Formulation-Related Toxicity The vehicle used to dissolve the compound can sometimes cause local irritation or systemic toxicity.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish the effects of the compound from those of the formulation.
-
Alternative Formulations: If the vehicle is suspected to be the cause of toxicity, explore alternative, better-tolerated formulations.
-
Data Summary Tables
Table 1: In Vitro Activity of this compound Against Various Plasmodium Species and Life Cycle Stages
| Target Species/Stage | Assay | IC₅₀ / EC₅₀ (nM) | Reference |
| P. falciparum (3D7, asexual) | Parasite Viability | 180 | [1] |
| P. falciparum (Dd2, asexual) | Parasite Viability | ~320 | [3] |
| P. falciparum (Gametocytes) | Gametocyte Viability | 800 - 910 | [8] |
| P. berghei (asexual) | Parasite Viability | Potent Activity | [5] |
| P. berghei (liver stage) | Sporozoite Invasion/Dev. | 400 | [8] |
| P. knowlesi (asexual) | Parasite Viability | Potent Activity | [5] |
| P. vivax (CLK3 enzyme) | Kinase Inhibition | 33 | [9] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Reference |
| PfCLK3 | 4.8 | [8] |
| PbCLK3 | 13 | [9] |
| PvCLK3 | 33 | [9] |
Table 3: Metabolic Stability of this compound and Select Analogues in Mouse Liver Microsomes
| Compound | Intrinsic Clearance (Clint, mL/min/g liver) | Reference |
| This compound (1) | ~1.33 (inferred) | [10] |
| Analogue 8a | 2.53 | [11] |
| Analogue 8b | 1.94 | [11] |
| Analogue 8c | 1.60 | [11] |
| Analogue 12 | 2.92 | [11] |
| Analogue 15 | 2.54 | [11] |
| Analogue 19 | 1.94 | [11] |
| Analogue 23 | 0.85 | [11] |
| Analogue 27 | 1.65 | [11] |
Experimental Protocols
In Vivo Efficacy Study in a P. berghei Mouse Model
This protocol is a general guideline based on published studies.[2][7][12][13][14]
1. Animal Model and Parasite Strain:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Parasite: Plasmodium berghei ANKA strain.
2. Infection:
-
Infect mice by intraperitoneal (i.p.) injection of 1 x 106P. berghei-infected red blood cells.
3. Compound Formulation and Administration:
-
Formulation (Recommended starting point): Prepare a stock solution of this compound in 100% DMSO. For injection, dilute the stock solution in a vehicle such as 10% DMSO, 40% PEG400, and 50% saline to the final desired concentration. Ensure the final DMSO concentration is below 10% to minimize toxicity.
-
Dosing: Administer 50 mg/kg of this compound via i.p. injection twice daily for 4-5 consecutive days, starting 24 hours post-infection.
-
Control Groups: Include a vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg/day).
4. Monitoring Efficacy:
-
Starting on day 3 post-infection, prepare thin blood smears from the tail vein of each mouse daily.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitemia by light microscopy, counting the number of infected red blood cells out of at least 500 total red blood cells.
5. Data Analysis:
-
Calculate the average parasitemia for each group at each time point.
-
Determine the percent suppression of parasitemia compared to the vehicle control group.
Visualizations
Signaling Pathway of PfCLK3 Inhibition
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pberghei.nl [pberghei.nl]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 4. A pharmacokinetic–pharmacodynamic model for chemoprotective agents against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. med.nyu.edu [med.nyu.edu]
- 13. sinnislab.johnshopkins.edu [sinnislab.johnshopkins.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Modifying the 7-Azaindole Scaffold of TCMDC-135051
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying the 7-azaindole scaffold of TCMDC-135051 to enhance its potency.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and evaluation of this compound analogs.
Synthesis of 7-Azaindole Analogs
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield in the initial 7-azaindole core synthesis. | Inefficient cyclization reaction. | - Optimize the reaction conditions, including temperature, reaction time, and catalyst choice. For instance, in a Chichibabin-type cyclization, ensure the use of a strong base like LDA and control the temperature carefully.[1] - Consider alternative synthetic routes such as those utilizing palladium-catalyzed cross-coupling reactions, which may offer higher yields for specific derivatives.[2] |
| Difficulty in introducing substituents at specific positions of the 7-azaindole ring. | Steric hindrance or unfavorable electronic properties of the starting material. | - Employ protecting groups to block more reactive sites and direct substitution to the desired position. - Utilize alternative coupling strategies. For example, Sonogashira coupling can be effective for introducing substituents at the 2-position.[3] |
| Poor solubility of synthesized compounds. | The planar aromatic nature of the 7-azaindole scaffold can lead to poor solubility. | - Introduce polar functional groups or flexible aliphatic chains to the scaffold to increase solubility. - The zwitterionic nature of this compound at physiological pH is a key feature; ensure that modifications to the carboxylic acid and tertiary amine groups consider their impact on solubility.[4][5] |
| Side reactions leading to undesired byproducts. | Reactivity of the pyridine nitrogen in the 7-azaindole ring. | - Protect the pyridine nitrogen using a suitable protecting group (e.g., Boc) before performing reactions sensitive to its basicity. |
| Inconsistent results in palladium-catalyzed cross-coupling reactions. | Catalyst deactivation or poor substrate quality. | - Ensure all reagents and solvents are anhydrous and of high purity. - Screen different palladium catalysts and ligands to find the optimal combination for your specific substrates. |
In Vitro Kinase Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in fluorescence-based assays (e.g., TR-FRET). | Autofluorescence of the compound or non-specific binding to assay components. | - Test the compound in a buffer-only control (without enzyme or substrate) to quantify its intrinsic fluorescence. - Include appropriate controls, such as a known inactive compound with a similar chemical structure. - Consider using a different assay format, such as a radiometric assay, which is less prone to interference from fluorescent compounds.[6][7] |
| Discrepancy between biochemical assay (IC50) and cellular assay (EC50) results. | - Poor cell permeability of the compound. - Compound is a substrate for efflux pumps. - The compound is unstable in the cellular environment. - The target kinase is in a different conformational state in the cellular context.[8] | - Assess the physicochemical properties of the compound, such as lipophilicity (LogP) and polar surface area, to predict cell permeability. - Perform cell-based assays in the presence of efflux pump inhibitors to determine if the compound is a substrate. - Evaluate the metabolic stability of the compound in cell lysates or microsomes. |
| Variability in IC50 values between experiments. | - Inconsistent ATP concentration in the assay. - Pipetting errors or variations in reagent concentrations. - Enzyme activity varies between batches. | - Maintain a consistent ATP concentration across all assays, as IC50 values for ATP-competitive inhibitors are highly dependent on it.[7][9] - Use calibrated pipettes and prepare fresh reagent stocks. - Qualify each new batch of enzyme to ensure consistent activity. |
| Compound appears to be a promiscuous kinase inhibitor. | The 7-azaindole scaffold is a known "privileged" structure that can bind to the ATP pocket of many kinases.[10][11] | - Screen the compound against a panel of kinases to determine its selectivity profile. - Use structure-based design to introduce modifications that enhance selectivity for the target kinase, for example, by targeting unique residues outside the conserved ATP-binding site. |
Frequently Asked Questions (FAQs)
This compound and its 7-Azaindole Scaffold
-
Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the regulation of RNA splicing in the malaria parasite.[4][5][12] By inhibiting PfCLK3, this compound disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage responsible for disease symptoms and the sexual stage required for transmission.[4][13]
-
Q2: What are the key structural features of this compound for its activity? A2: The core 7-azaindole scaffold is crucial as it mimics the purine ring of ATP and forms key hydrogen bonds with the hinge region of the kinase's ATP-binding site.[5] The aromatic rings at the 2- and 4-positions, along with the tertiary amine and carboxylic acid functional groups, contribute to its potency and physicochemical properties.[4][5]
-
Q3: Why is the 7-azaindole scaffold a good starting point for developing kinase inhibitors? A3: The 7-azaindole scaffold is considered a "privileged" structure in medicinal chemistry for kinase inhibition.[10] Its nitrogen atoms allow it to form two crucial hydrogen bonds with the kinase hinge region, a common interaction for ATP-competitive inhibitors.[11] This makes it a versatile and effective scaffold for targeting a wide range of kinases.
Modifications for Improved Potency
-
Q4: What are the main strategies for modifying the 7-azaindole scaffold of this compound to improve potency? A4: Structure-activity relationship (SAR) studies have focused on modifying the substituents on the aromatic rings at the 2- and 4-positions (rings A and B) of the 7-azaindole core.[4][5] For example, replacing the carboxylic acid on ring B with a tetrazole has been shown to improve in vitro kinase potency while maintaining comparable parasite growth inhibition.[4][14]
-
Q5: How can I improve the selectivity of my 7-azaindole-based inhibitors? A5: While the 7-azaindole scaffold can bind to many kinases, selectivity can be achieved by designing modifications that interact with less conserved regions of the ATP-binding pocket or allosteric sites. Computational modeling and structure-based drug design can help identify such opportunities.
-
Q6: What is the impact of modifying the tertiary amine on Ring A? A6: The tertiary amine on Ring A occupies a solvent-exposed region in the PfCLK3 binding site.[14] Modifications in this area can influence solubility and interactions with the solvent, potentially impacting overall compound properties and potency.
Experimental Protocols and Assays
-
Q7: What type of assay is recommended for evaluating the potency of this compound analogs against PfCLK3? A7: A time-resolved fluorescence energy transfer (TR-FRET) assay using the full-length recombinant PfCLK3 protein is a commonly used and robust method for determining in vitro kinase inhibition (IC50 values).[4][5][12]
-
Q8: How do I assess the activity of my compounds against the malaria parasite? A8: The parasiticidal activity (EC50) of compounds should be evaluated in whole-cell assays using P. falciparum parasite cultures, such as the chloroquine-sensitive 3D7 strain.[4][5] This provides a measure of the compound's ability to kill the parasite in a more biologically relevant setting.
Data Presentation
Table 1: In Vitro Potency of this compound and an Analog
| Compound | Modification | PfCLK3 IC50 (nM) | P. falciparum (3D7) EC50 (nM) |
| This compound | - | 13 | 180 |
| Analog 30 | Carboxylic acid replaced with tetrazole | 19 | 270 |
Data sourced from references[4][5].
Experimental Protocols
1. General Protocol for TR-FRET Kinase Assay to Determine IC50
This protocol is a generalized procedure based on methods used for evaluating PfCLK3 inhibitors.[5][15]
-
Reagents and Materials:
-
Recombinant full-length PfCLK3 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (serially diluted in DMSO)
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-allophycocyanin (SA-APC) (acceptor)
-
384-well low-volume assay plates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Add a small volume of serially diluted test compound or DMSO control to the wells of a 384-well plate.
-
Add the PfCLK3 enzyme and the biotinylated peptide substrate to the wells.
-
Incubate for a short period at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate in the dark at room temperature to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. General Protocol for P. falciparum Asexual Blood Stage Viability Assay
This protocol is a generalized procedure for assessing the parasiticidal activity of compounds.
-
Reagents and Materials:
-
Synchronized P. falciparum 3D7 ring-stage parasites in culture
-
Complete parasite culture medium
-
Test compounds (serially diluted in DMSO)
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
-
Lysis buffer
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Add serially diluted test compounds to a 96-well plate.
-
Add the synchronized parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to the wells.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye.
-
Read the fluorescence intensity on a plate reader.
-
Plot the fluorescence intensity against the compound concentration to determine the EC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for modifying this compound.
References
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results in TCMDC-135051 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the PfCLK3 inhibitor, TCMDC-135051.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our in vitro parasite growth inhibition assays (EC50 values) for this compound. What are the potential causes?
A1: Inconsistent EC50 values for this compound in Plasmodium falciparum growth inhibition assays can stem from several factors:
-
Parasite Strain Differences: Different laboratory strains of P. falciparum (e.g., 3D7, Dd2, W2) can exhibit varying sensitivities to antimalarial compounds. It is crucial to consistently use the same parasite strain throughout a series of experiments. Furthermore, the genetic background of the strain can influence its susceptibility.
-
Parasite Stage: The starting parasite culture should be tightly synchronized. This compound has been shown to be active at multiple stages of the parasite life cycle, but variations in the initial proportions of ring, trophozoite, and schizont stages can lead to inconsistent results.[1][2]
-
Development of Resistance: Prolonged culture of parasites in the presence of the compound can lead to the selection of resistant mutants.[3][4] For example, mutations in the pfclk3 gene have been shown to confer reduced sensitivity to this compound.[3][4]
-
Compound Solubility and Stability: this compound has known solubility limitations.[5][6] Improper dissolution or precipitation of the compound in culture media will lead to a lower effective concentration and consequently, higher and more variable EC50 values. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in media. It is also advisable to prepare fresh stock solutions regularly.
-
Assay Conditions: Factors such as hematocrit percentage, initial parasitemia, incubation time, and the specific assay readout (e.g., SYBR Green, pLDH, or [3H]-hypoxanthine incorporation) can all influence the final EC50 value.[7][8] Consistency in these parameters is key.
Q2: Our in vitro kinase inhibition assays (IC50 values) against recombinant PfCLK3 are inconsistent. What should we check?
A2: Variability in IC50 values from in vitro kinase assays can be attributed to:
-
ATP Concentration: The inhibitory potency of this compound can be influenced by the concentration of ATP in the assay, as it is an ATP-competitive inhibitor.[1] For consistent results, the ATP concentration should be kept constant and ideally close to the Km of the enzyme.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant PfCLK3 enzyme preparation are critical. Variations between batches or degradation of the enzyme upon storage can lead to inconsistent results.
-
Assay Buffer Composition: The pH, salt concentration, and presence of additives in the assay buffer can affect both enzyme activity and inhibitor binding.
-
Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time after adding ATP are consistent across experiments.
Q3: We are having difficulty reproducing the in vivo efficacy of this compound in our mouse model.
A3: Inconsistent in vivo results can be complex to troubleshoot. Consider the following:
-
Compound Formulation and Administration: Due to its physicochemical properties, the formulation of this compound for in vivo administration is critical.[5] Ensure a consistent and appropriate vehicle is used to maintain solubility and bioavailability. The route and frequency of administration must also be standardized.
-
Mouse Strain: The genetic background of the mouse strain used can influence the pharmacokinetics of the compound and the course of the Plasmodium berghei infection.
-
Parasite Inoculum: The number of parasites and the stage of the parasites used for infection should be consistent between experiments.
-
Metabolic Stability: The metabolic stability of this compound can affect its in vivo efficacy.[5] Differences in mouse metabolism could lead to variability.
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Assay Type | Target/Strain | IC50/EC50 (nM) | Reference |
| Kinase Inhibition | Recombinant PfCLK3 | ~10 - 30 | [3] |
| Parasite Growth Inhibition | P. falciparum 3D7 | ~180 | [3] |
| Parasite Growth Inhibition | P. falciparum Dd2 | Varies; used for resistance studies | [4] |
| Parasite Growth Inhibition | PfCLK3 Mutant (G449P) | ~1806 | [3] |
Note: The values presented are approximate and can vary based on experimental conditions.
Experimental Protocols
1. General Protocol for In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)
-
Parasite Culture: Maintain asynchronous or synchronous (e.g., via sorbitol treatment) cultures of P. falciparum in human erythrocytes at a defined hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and gentamicin.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and at a non-toxic level (typically ≤0.5%).
-
Assay Plate Preparation: Add the diluted compound to a 96-well plate. Include parasite-free wells (background) and parasite-infected wells without the compound (positive control).
-
Parasite Addition: Add parasitized erythrocytes (typically at the ring stage with 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I lysis buffer.
-
Readout: Measure fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
2. General Protocol for In Vitro PfCLK3 Kinase Assay (TR-FRET)
-
Reagents: Recombinant PfCLK3 enzyme, appropriate substrate peptide, ATP, and a suitable TR-FRET antibody pair.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a suitable microplate, add the recombinant PfCLK3 enzyme and the diluted this compound. Allow for a pre-incubation period.
-
Initiate Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction.
-
Incubation: Incubate at room temperature for a defined period.
-
Detection: Stop the reaction and add the TR-FRET antibody detection mix.
-
Readout: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the PfCLK3 signaling pathway.
References
- 1. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of TCMDC-135051 Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental work of enhancing the metabolic stability of TCMDC-135051 analogues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability important?
A1: this compound is a potent inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein essential for the malaria parasite's survival.[1][2] By inhibiting PfCLK3, this compound disrupts RNA splicing, leading to parasite death at multiple stages of its life cycle, making it a promising antimalarial drug candidate.[3][4][5] Metabolic stability is a critical property for any drug candidate as it determines the compound's half-life in the body, influencing its dosing regimen and overall efficacy. Enhancing the metabolic stability of this compound analogues is crucial for developing a long-lasting and effective antimalarial therapy.
Q2: What are the common metabolic liabilities associated with kinase inhibitors like this compound analogues?
A2: Kinase inhibitors, particularly those with heterocyclic scaffolds like the 7-azaindole core of this compound, can be susceptible to several metabolic pathways.[6][7] Common metabolic liabilities include:
-
Oxidation: Cytochrome P450 (CYP) enzymes in the liver can introduce hydroxyl groups or perform other oxidative modifications on the molecule. Aromatic rings and electron-rich heteroatoms are often sites of oxidation.
-
Glucuronidation: The addition of a glucuronic acid moiety to hydroxyl or amine groups, increasing water solubility and facilitating excretion.
-
Aldehyde Oxidase (AO) Metabolism: Aza-aromatic rings, such as the 7-azaindole scaffold, can be substrates for aldehyde oxidase, leading to rapid metabolism.[8]
Q3: What general strategies can be employed to improve the metabolic stability of this compound analogues?
A3: Several medicinal chemistry strategies can be used to block or reduce metabolic degradation:
-
Blocking Metabolic Hotspots: Introducing sterically hindering groups or replacing a metabolically liable hydrogen with a fluorine atom or a methyl group can prevent enzymatic action at that site.
-
Isosteric Replacement: Replacing a metabolically susceptible functional group with a bioisostere (a group with similar physical and chemical properties) that is more resistant to metabolism. For example, replacing a phenyl ring with a pyridine ring or a bicyclic system.
-
Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium can slow down metabolism due to the stronger carbon-deuterium bond.
-
Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can sometimes decrease its interaction with metabolic enzymes.
Troubleshooting Guide for Metabolic Stability Assays
This guide addresses common issues encountered during in vitro metabolic stability assays with this compound analogues.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Pipetting errors; Inconsistent incubation times; Edge effects in the microplate. | Calibrate pipettes regularly. Use a master mix for reagents. Employ automated liquid handlers for precise timing. Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.[9] |
| Compound appears highly unstable (rapid disappearance) | High intrinsic clearance of the compound; Compound precipitation in the assay buffer; Non-specific binding to plasticware. | Verify results with a lower concentration of microsomes or hepatocytes. Visually inspect for precipitation and assess compound solubility in the assay buffer. Use low-binding plates and include control wells without metabolic enzymes to assess non-specific binding. |
| Compound appears too stable (no significant disappearance) | Low intrinsic clearance of the compound; Inactive metabolic enzymes (microsomes or hepatocytes); Assay sensitivity is too low. | Extend the incubation time. Use a positive control compound with known metabolic instability to verify enzyme activity. Ensure the analytical method (e.g., LC-MS/MS) is sensitive enough to detect small changes in compound concentration. |
| Discrepancy between microsomal and hepatocyte stability data | Involvement of non-CYP metabolic pathways (e.g., aldehyde oxidase, UGTs) present in hepatocytes but not fully active in microsomes; Compound is a substrate for transporters in hepatocytes. | Test for inhibition by specific enzyme inhibitors (e.g., an AO inhibitor) in hepatocyte assays. Compare stability in the presence and absence of cofactors for Phase II enzymes (e.g., UDPGA for UGTs). |
| Interference with analytical method (LC-MS/MS) | Compound suppresses or enhances the ionization of the internal standard; Co-elution with metabolites or matrix components. | Optimize chromatographic conditions to ensure good separation. Use a stable isotope-labeled internal standard if available. Perform a matrix effect evaluation. |
Data Presentation
In Vitro Metabolic Stability of this compound Analogues
The following table summarizes the in vitro metabolic stability of selected this compound analogues in mouse liver microsomes (MLM). The data represents the percentage of the parent compound remaining after a 30-minute incubation period. Higher values indicate greater metabolic stability.
| Compound | R1 Group | R2 Group | % Remaining in MLM (30 min) |
| This compound (1) | NEt2 | OMe | Data not explicitly provided, but described as a promising lead |
| 8a | NMe2 | OMe | >95 |
| 8b | N-pyrrolidinyl | OMe | >95 |
| 8c | N-morpholinyl | OMe | >95 |
| 12 | NH2 | OMe | >95 |
| 15 | H | OMe | >95 |
| 19 | N(Et)CH2CH2OH | H | 68 |
| 23 | NHEt | H | >95 |
Data adapted from Mahindra, A., et al. (2020). J. Med. Chem.[2][10]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of this compound analogues using liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human or mouse) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation Procedure:
-
Dilute the test compound to an intermediate concentration (e.g., 100 µM) in buffer.
-
In a microcentrifuge tube or 96-well plate, pre-warm a mixture of the liver microsomes (final concentration e.g., 0.5 mg/mL) and the test compound (final concentration e.g., 1 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[11]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Visualizations
Signaling Pathway of PfCLK3 Inhibition
Caption: Inhibition of PfCLK3 by this compound analogues disrupts RNA splicing.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for assessing metabolic stability in liver microsomes.
Troubleshooting Logic for High Compound Disappearance
Caption: Troubleshooting workflow for unexpectedly high compound loss.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Synthesis of TCMDC-135051
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3. Our goal is to help you optimize your synthetic route for higher yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that centers around the construction of a substituted 7-azaindole core. The key steps involve sequential Suzuki cross-coupling reactions to introduce the aryl groups at the 2- and 4-positions of the azaindole scaffold.[1][2][3]
Q2: What are the critical starting materials for the synthesis?
A2: The primary starting material is 4-bromo-7-azaindole. Other key reagents include (5-formyl-2-methoxyphenyl)boronic acid and 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.[1][2]
Q3: Why is a protecting group used on the 7-azaindole nitrogen?
A3: A tosyl (p-toluenesulfonyl) protecting group is used on the azaindole nitrogen. This is crucial for two main reasons: it facilitates the regioselective iodination at the C2 position and prevents side reactions during the subsequent Suzuki coupling steps.[1][3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a highly potent and selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3).[1][4] This kinase plays a critical role in the regulation of RNA splicing within the parasite, which is essential for its survival.[2][5][6] By inhibiting PfCLK3, this compound disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage, liver stage, and transmission stages.[1][4][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on improving reaction yields.
Low Yield in N-Tosylation of 4-bromo-7-azaindole (Step 1)
-
Problem: Incomplete reaction or formation of side products.
-
Possible Causes:
-
Insufficiently strong base to deprotonate the azaindole nitrogen.
-
Reaction temperature is too low.
-
Degradation of p-toluenesulfonyl chloride.
-
-
Solutions:
-
Ensure the use of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Maintain the reaction at the specified temperature to ensure complete deprotonation and subsequent tosylation.
-
Use freshly opened or properly stored p-toluenesulfonyl chloride.
-
Poor Regioselectivity in Iodination (Step 2)
-
Problem: Formation of isomers other than the desired 2-iodo-7-azaindole derivative.
-
Possible Causes:
-
Incorrect temperature during the addition of iodine. The reaction is highly temperature-sensitive.
-
Use of an inappropriate base for lithiation.
-
-
Solutions:
Low Yield in Suzuki Coupling Reactions (Steps 3 & 6)
-
Problem: Incomplete coupling, leading to a significant amount of starting material remaining.
-
Possible Causes:
-
Inefficient palladium catalyst or ligand.
-
Inappropriate base or solvent system.
-
Poor quality of the boronic acid or boronate ester.
-
Oxygen contamination, which can deactivate the catalyst.
-
-
Solutions:
-
For the first Suzuki coupling, a common catalyst system is Pd(PPh₃)₄ with a base like Na₂CO₃ in a solvent mixture such as dioxane/water.[3] For the second Suzuki coupling, Pd(dppf)Cl₂·CH₂Cl₂ is often used.[3][8] Experimenting with different palladium catalysts and ligands (e.g., XPhos) may improve yields, especially if standard conditions are suboptimal.[8]
-
Ensure all reagents and solvents are of high purity and anhydrous where necessary.
-
Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst to prevent oxidative degradation.
-
Inefficient Reductive Amination (Step 4)
-
Problem: Low conversion of the aldehyde to the desired diethylamine.
-
Possible Causes:
-
The reducing agent is not sufficiently active.
-
Suboptimal pH of the reaction mixture.
-
Formation of imine intermediates that are slow to reduce.
-
-
Solutions:
-
Sodium triacetoxyborohydride is an effective reducing agent for this transformation and is generally used in excess.[1]
-
The reaction is typically performed in a solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Adding a small amount of acetic acid can catalyze the formation of the iminium ion, which is more readily reduced.
-
Incomplete Tosyl Deprotection (Step 5)
-
Problem: The tosyl group is not completely removed.
-
Possible Causes:
-
Insufficiently harsh basic conditions.
-
Reaction time is too short.
-
-
Solutions:
Experimental Protocols & Data
Synthesis of this compound: Key Reaction Yields
| Step | Reaction | Reagents & Conditions | Reported Yield |
| 1 | N-Tosylation of 4-bromo-7-azaindole | p-toluenesulfonyl chloride, NaH, THF | 98%[8] |
| 2 | Regioselective Iodination | LDA, Iodine, THF, -78°C | ~90% (inferred) |
| 3 | First Suzuki Coupling | (5-formyl-2-methoxyphenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃ | Excellent (not quantified)[1] |
| 4 | Reductive Amination | Diethylamine, Sodium triacetoxyborohydride, DCM | Excellent[1] |
| 5 | N-Tosyl Deprotection | NaOH, Methanol/Water, Reflux | ~90% (inferred) |
| 6 | Second Suzuki Coupling | Boronate ester, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water | 25-51% for final compounds[9] |
Note: Yields can vary based on reaction scale and purity of reagents.
Detailed Methodologies
A detailed, step-by-step protocol for the synthesis of this compound can be found in the supporting information of the publication by Mahindra, A., et al. in the Journal of Medicinal Chemistry, 2020.[1][2] The general procedures for the key steps are outlined below:
-
N-Tosylation: 4-bromo-7-azaindole is treated with sodium hydride in anhydrous THF, followed by the addition of p-toluenesulfonyl chloride.
-
Iodination: The N-tosylated intermediate is dissolved in anhydrous THF, cooled to -78°C, and treated with LDA followed by a solution of iodine in THF.
-
First Suzuki Coupling: The 2-iodo intermediate is coupled with (5-formyl-2-methoxyphenyl)boronic acid using a palladium catalyst and base in a suitable solvent system.
-
Reductive Amination: The resulting aldehyde is reacted with diethylamine in the presence of sodium triacetoxyborohydride.
-
Deprotection: The tosyl group is removed by heating with sodium hydroxide in a mixture of methanol and water.
-
Final Suzuki Coupling: The deprotected intermediate is coupled with 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid using a palladium catalyst and base.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Signaling Pathway Inhibition by this compound
Caption: Mechanism of action of this compound.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 5. [PDF] Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]
- 6. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of TCMDC-135051 Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with derivatives of TCMDC-135051. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to compound cytotoxicity encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cytotoxicity profile?
A1: this compound is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3, an essential enzyme for the parasite's survival.[1][2] It has shown activity across multiple stages of the malaria parasite's lifecycle, making it a promising lead for antimalarial drug development.[1][3] The parent compound, this compound, is reported to have low off-target toxicity and high selectivity for the parasite kinase over its closest human homologs, PRPF4B and CLK2.[1][2] Cytotoxicity studies in human cell lines, such as HepG2, have shown a favorable selectivity index.[3] For instance, the pCC50 (negative logarithm of the half-maximal cytotoxic concentration) in HepG2 cells for this compound is 5.56.[4]
Q2: My novel derivative of this compound is showing high cytotoxicity in my initial screens. What are the potential causes?
A2: High cytotoxicity in novel derivatives can stem from several factors:
-
Off-target kinase inhibition: Your derivative may be inhibiting human kinases that are structurally similar to PfCLK3 or other unrelated kinases. The closest human homologs to PfCLK3 are PRPF4B and CLK2, which are involved in regulating RNA splicing in human cells.[1][5] Inhibition of these or other essential human kinases can lead to cell death.
-
General cellular toxicity: The chemical modifications introduced to your derivative might induce toxicity through mechanisms unrelated to kinase inhibition, such as membrane disruption, mitochondrial dysfunction, or the formation of reactive metabolites.
-
Compound impurities: Residual reactants, byproducts from the synthesis, or degradation products could be responsible for the observed cytotoxicity.
-
Experimental artifacts: Issues such as compound precipitation in the culture medium, solvent toxicity at high concentrations, or interference with the cytotoxicity assay readout can lead to falsely high toxicity readings.
Q3: How can I determine if the observed cytotoxicity is due to on-target or off-target effects?
A3: Distinguishing between on-target and off-target toxicity is crucial. Here are a few strategies:
-
Kinome Profiling: Screen your derivative against a broad panel of human kinases. This will provide a selectivity profile and identify any unintended kinase targets.[3] A highly selective compound will primarily inhibit PfCLK3, while a non-selective one will show activity against multiple human kinases.
-
Compare with known PfCLK3 inhibitors: Test other known selective PfCLK3 inhibitors with different chemical scaffolds. If they produce a similar cytotoxic phenotype, it might suggest an on-target effect in your specific cell model.
-
Knockdown/Knockout models: If a suitable cell line is available, silencing the expression of suspected off-target kinases (e.g., PRPF4B, CLK2) could reveal if the cytotoxicity is dependent on their presence.
Q4: What are some initial steps to troubleshoot high cytotoxicity in my cell-based assays?
A4: Before delving into complex mechanistic studies, it's important to rule out common experimental issues:
-
Verify Compound Purity and Integrity: Confirm the purity of your compound batch using analytical techniques like HPLC and NMR. Ensure the compound has not degraded during storage.
-
Assess Compound Solubility: Visually inspect your assay plates under a microscope for any signs of compound precipitation. Poor solubility can lead to inaccurate concentration-response curves and apparent cytotoxicity.
-
Run Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the highest concentration used for your compound to rule out solvent-induced toxicity. A positive control (a known cytotoxic compound) should also be included to validate the assay.
-
Use an Orthogonal Cytotoxicity Assay: If you are using a metabolic assay like MTT or MTS, which measures mitochondrial activity, confirm your results with an assay that measures a different cellular process, such as a membrane integrity assay (e.g., LDH release). This helps to rule out assay-specific interference.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Screening
Initial Assessment Workflow
Caption: A logical workflow for troubleshooting initial high cytotoxicity findings.
| Possible Cause | Recommended Action | Expected Outcome |
| Compound Impurity | Re-purify the compound and confirm its purity (>95%) by HPLC and structure by NMR and mass spectrometry. | A significant decrease in cytotoxicity if impurities were the cause. |
| Poor Solubility | Determine the aqueous solubility of the compound. Consider using a different solvent or a formulation strategy (e.g., with cyclodextrins) to improve solubility. | More reliable and reproducible dose-response curves. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control series. | No cytotoxicity observed in the vehicle control wells. |
| Assay Interference | Run a parallel cytotoxicity assay based on a different principle (e.g., measure membrane integrity via LDH release if you initially used a metabolic assay like MTT). | Confirmation of cytotoxicity across different assay platforms strengthens the validity of the finding. |
| General Cellular Toxicity | Lower the concentration of the derivative. If toxicity persists even at concentrations where on-target activity is lost, the compound may be generally toxic. | Identification of a therapeutic window where on-target effects can be observed without significant cytotoxicity. |
Issue 2: Cytotoxicity is Observed, but the Mechanism is Unclear
Investigating the Mechanism of Cytotoxicity
Caption: A workflow for investigating the underlying mechanism of cytotoxicity.
| Possible Cause | Recommended Action | Expected Outcome |
| Off-target Kinase Inhibition | Perform a kinome-wide selectivity screen to identify unintended kinase targets. | Identification of specific human kinases that are inhibited by your derivative, which could explain the cytotoxic effect. |
| Induction of Apoptosis | Perform assays to measure markers of apoptosis, such as caspase-3/7 activity, or use flow cytometry to detect Annexin V staining. | A time- and dose-dependent increase in apoptotic markers will indicate that the compound induces programmed cell death. |
| Disruption of RNA Splicing | Since the primary target's human homologs (PRPF4B, CLK2) are involved in RNA splicing, assess for global changes in RNA splicing patterns using RNA-sequencing. | Identification of intron retention or other splicing defects that could lead to cellular dysfunction and death. |
| Mitochondrial Toxicity | Measure mitochondrial membrane potential or reactive oxygen species (ROS) production. | A decrease in mitochondrial membrane potential or an increase in ROS would suggest mitochondrial dysfunction as a source of toxicity. |
Data on this compound and Derivatives
The following table summarizes publicly available cytotoxicity and selectivity data for this compound and some of its derivatives. This data can serve as a benchmark for your own compounds.
| Compound | Description | pCC50 (HepG2 cells) [4] | Selectivity Notes |
| This compound (1) | Parent Compound | 5.56 | Highly selective for PfCLK3 over human kinases PRPF4B and CLK2.[1] |
| Analog 4 | Covalent inhibitor targeting a non-conserved cysteine | >500-fold selectivity index relative to P. falciparum parasites[6] | Showed improved kinase selectivity and a more favorable cytotoxicity profile in HepG2 cells compared to the parent compound.[3] |
| Analog 5 | Benzaldehyde-based covalent inhibitor | 4.90 | Comparable cytotoxicity to the parent compound.[4] |
| Analog 8 | Benzaldehyde-based covalent inhibitor | 5.09 | Comparable cytotoxicity to the parent compound.[4] |
| Analog 9 | Benzaldehyde-based covalent inhibitor | 5.03 | Comparable cytotoxicity to the parent compound.[4] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
This compound derivative (and controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of your this compound derivative. Remove the old media from the cells and add the media containing the different concentrations of your compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value for each compound.
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells in culture
-
96-well plates
-
This compound derivative (and controls)
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Prepare Controls: Include wells for:
-
No-cell control (medium only) for background measurement.
-
Vehicle control (untreated cells) for spontaneous LDH release.
-
Maximum LDH release control (cells treated with lysis buffer).
-
-
Sample Collection: After the incubation period, carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.
Signaling Pathway Considerations
This compound and its derivatives target PfCLK3, a kinase involved in the regulation of RNA splicing in Plasmodium falciparum.[2][5] The closest human orthologs are PRPF4B and CLK2, which also play a role in the phosphorylation of serine/arginine-rich (SR) proteins, key components of the spliceosome.[5]
Caption: On-target vs. potential off-target effects of this compound derivatives.
When designing and testing derivatives, it is critical to assess their selectivity against these human kinases to minimize the risk of cytotoxicity stemming from the disruption of essential cellular processes in host cells.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
Adjusting TCMDC-135051 treatment duration for optimal parasite clearance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TCMDC-135051 in anti-parasitic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2][3][4][5] PfCLK3 is a cyclin-dependent-like kinase that is essential for the parasite's lifecycle.[1][2][3][5] By inhibiting PfCLK3, this compound disrupts the regulation of RNA splicing in the parasite, leading to the downregulation of numerous essential genes and ultimately causing parasite death.[2][5][6] This compound has demonstrated activity against multiple life cycle stages of the parasite, including the asexual blood stages, gametocytes (sexual stages), and liver stages, making it a promising candidate for a multi-stage antimalarial drug.[2][7]
Q2: Which parasite species is this compound effective against?
A2: this compound has shown efficacy against several Plasmodium species. In vitro studies have demonstrated its activity against P. falciparum, P. vivax, P. knowlesi, and P. berghei.[1][7] In vivo studies in mice have confirmed its effectiveness against P. berghei, where it eliminated the parasite from the bloodstream.[1][2]
Q3: What is the recommended in vivo treatment duration for parasite clearance with this compound?
A3: In a mouse model infected with P. berghei, treatment with this compound resulted in the elimination of the parasite from the bloodstream after five days of infection.[1][2] However, the optimal treatment duration in other models or for different parasite species may vary and should be determined empirically.
Q4: Is this compound selective for the parasite kinase over human kinases?
A4: Yes, studies have shown that this compound is highly selective for the parasite's PfCLK3 kinase over its closest human orthologue, PRPF4B, as well as other human kinases.[1] This selectivity is a critical factor in its potential as a safe therapeutic agent.
Troubleshooting Guides
In Vitro Plasmodium falciparum Culture and Assays
Problem 1: My P. falciparum culture is not growing or is growing very slowly.
-
Possible Cause 1: Suboptimal Culture Medium. The composition of the culture medium is critical for parasite growth.
-
Solution: Ensure your RPMI 1640 medium is properly supplemented with L-glutamine, HEPES, hypoxanthine, and a serum source (e.g., human serum or Albumax II).[8][9] Some lots of Albumax II may not support robust parasite growth; if you suspect this, try a different lot or switch to human serum.[10] Also, ensure the pH of the medium is maintained between 7.2 and 7.4.
-
-
Possible Cause 2: Incorrect Gas Mixture. P. falciparum requires a specific low-oxygen environment.
-
Possible Cause 3: Poor Quality Red Blood Cells (RBCs). The health of the host RBCs is essential.
-
Solution: Use fresh, washed human RBCs (type O+ is commonly used).[11] Do not store RBCs for extended periods.
-
-
Possible Cause 4: Contamination. Bacterial or fungal contamination can inhibit parasite growth.
Problem 2: I am seeing inconsistent results in my in vitro drug susceptibility assays.
-
Possible Cause 1: Asynchronous Parasite Culture. Using a mix of different parasite stages can lead to variability in drug sensitivity.
-
Possible Cause 2: Inaccurate Parasitemia and Hematocrit. Incorrect parasite and RBC density will affect the assay outcome.
-
Possible Cause 3: Drug Degradation or Precipitation. The stability of this compound in your assay medium could be a factor.
-
Solution: Prepare fresh drug dilutions for each experiment from a stock solution stored under appropriate conditions. Visually inspect the wells for any signs of drug precipitation.
-
-
Possible Cause 4: Variation in Incubation Time.
-
Solution: Adhere to a consistent incubation period for your assays (e.g., 48 or 72 hours) as specified in your protocol.
-
In Vivo Studies in Mice
Problem 3: I am not observing the expected parasite clearance in my mouse model.
-
Possible Cause 1: Suboptimal Drug Formulation and Administration. The bioavailability of this compound can be affected by its formulation and route of administration.
-
Solution: Ensure the compound is properly dissolved or suspended in a suitable vehicle for oral or parenteral administration. The original studies used a twice-daily oral dose of 50 mg/kg.[9] The route and frequency of administration should be optimized for your specific experimental goals.
-
-
Possible Cause 2: Inappropriate Mouse Strain. The susceptibility to Plasmodium infection can vary between mouse strains.
-
Solution: Use a susceptible mouse strain for your chosen parasite species (e.g., Swiss Webster or BALB/c mice for P. berghei).[15]
-
-
Possible Cause 3: High Initial Parasitemia. A very high parasite burden may be difficult to clear.
-
Solution: Standardize the initial inoculum of infected RBCs to achieve a consistent starting parasitemia (e.g., 1-5%).[16]
-
-
Possible Cause 4: Drug Resistance. While not yet reported for this compound, the potential for resistance development should be considered.
-
Solution: If you are passaging the parasite through multiple treatment rounds, consider sequencing the PfCLK3 gene to check for mutations.
-
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Plasmodium Species
| Parasite Species | Assay Type | Potency (EC50/IC50) | Reference |
| P. falciparum (asexual blood stage) | Parasite Viability | ~180-323 nM | [7][8][9] |
| P. falciparum (gametocytes) | Gametocyte Viability | ~800-910 nM | [9] |
| P. berghei (liver stage) | Parasite Viability | ~400 nM | [9] |
| P. vivax | Kinase Activity | Not specified | [7] |
| P. knowlesi | Kinase Activity | Not specified | [7] |
Table 2: In Vivo Efficacy of this compound in a P. berghei Mouse Model
| Treatment Regimen | Outcome | Reference |
| 50 mg/kg, twice daily | Near-complete parasite clearance | [9] |
| Not specified | Parasite elimination from bloodstream after 5 days | [1][2] |
Experimental Protocols
In Vitro Anti-Plasmodial Susceptibility Assay (SYBR Green I-based)
This protocol is adapted from standard methods for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human RBCs
-
Complete culture medium (RPMI 1640, L-glutamine, HEPES, hypoxanthine, human serum/Albumax II)
-
This compound stock solution
-
96-well microtiter plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and a known antimalarial as a positive control.
-
Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.
-
Add the parasite suspension to each well of the 96-well plate containing the drug dilutions.
-
Incubate the plate for 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting: See "In Vitro Plasmodium falciparum Culture and Assays" section above.
In Vivo 4-Day Suppressive Test in a P. berghei Mouse Model
This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds.
Materials:
-
P. berghei-infected donor mouse
-
Susceptible mouse strain (e.g., Swiss Webster)
-
This compound
-
Appropriate vehicle for drug administration
-
Giemsa stain
-
Microscope
Procedure:
-
On Day 0, infect naive mice intraperitoneally with approximately 1x10^7 P. berghei-infected RBCs from a donor mouse.
-
Two to four hours post-infection, administer the first dose of this compound (e.g., 50 mg/kg) or the vehicle control to groups of mice (n=3-5 per group).
-
On Days 1, 2, and 3 post-infection, administer the daily dose of the compound or vehicle.
-
On Day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by microscopic examination.
-
Calculate the percentage of parasite growth inhibition compared to the vehicle-treated control group.
Troubleshooting: See "In Vivo Studies in Mice" section above.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 2. biorxiv.org [biorxiv.org]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of PfCLK3 a master regulator of malaria parasite RNA-splicing provides the basis for a radical cure for malaria | Sciety Labs (Experimental) [labs.sciety.org]
- 7. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
- 8. malariaresearch.eu [malariaresearch.eu]
- 9. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. researchgate.net [researchgate.net]
- 14. mmv.org [mmv.org]
- 15. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Malarial Efficacy of TCMDC-135051 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-malarial efficacy of the novel compound TCMDC-135051 against established alternative treatments. Experimental data is presented to support the findings, along with detailed methodologies for key experiments to ensure reproducibility and aid in the design of future studies.
Executive Summary
This compound is a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for parasite survival across multiple life stages.[1][2][3][4][5] This novel mechanism of action presents a promising avenue for the development of new anti-malarial therapies with the potential for curative, prophylactic, and transmission-blocking activity.[1][5] In vivo studies in murine models infected with Plasmodium berghei have demonstrated the significant anti-malarial activity of this compound, showing near-complete parasite clearance from the bloodstream.[6][7][8] This guide compares the in vivo efficacy of this compound with that of standard anti-malarial agents, Chloroquine and Artemisinin, based on reported experimental data.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data from in vivo studies in murine models, providing a clear comparison of the anti-malarial efficacy of this compound, Chloroquine, and Artemisinin derivatives.
| Drug | Dosage | Route | Parasite Strain | Key Efficacy Results | Reference |
| This compound | 50 mg/kg (twice daily) | Intraperitoneal | P. berghei | Near-complete clearance of parasites from peripheral blood over a 5-day period. | [7][8] |
| Chloroquine | 10 mg/kg/day | Oral/Subcutaneous | P. berghei | 99-100% suppression of parasitemia. | [9] |
| Chloroquine | 50 mg/kg (single dose) | Intraperitoneal | P. berghei | Parasitemia nadir of 0.004% approximately 2 days after dosing. | [10] |
| Artemisinin Hybrid 1 | 50 mg/kg | Oral | P. vinckei | No recrudescence observed; all mice alive on day 30. | [11] |
| Artemisinin Hybrid 2 | 15 mg/kg | Intraperitoneal | P. vinckei | Complete cure in mice. | [11] |
| Artemisone | 10 mg/kg (twice daily for 3 days) | Intraperitoneal | P. berghei ANKA | Protected mice from cerebral malaria but did not prevent recrudescence when used as monotherapy. | [12] |
Experimental Protocols
The following is a detailed methodology for a standard in vivo anti-malarial efficacy study, based on the widely used "4-Day Suppressive Test".
Objective: To assess the in vivo anti-malarial activity of a test compound against early infection in a murine model.
Materials:
-
Animals: Specific pathogen-free (SPF) female NMRI mice or other suitable strains (e.g., C57BL/6), weighing 20-25g.[13]
-
Parasite: A chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain).
-
Test Compound: this compound.
-
Reference Drugs: Chloroquine, Artemisinin.
-
Vehicle: Appropriate solvent for drug administration (e.g., 7% Tween 80, 3% ethanol).
-
Equipment: Microscopes, slides, Giemsa stain, syringes, oral gavage needles, intraperitoneal injection needles.
Procedure:
-
Parasite Inoculation: On Day 0, each mouse is inoculated intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10^7 P. berghei-parasitized erythrocytes.[14]
-
Drug Administration: Two to four hours post-infection, mice are randomly assigned to experimental groups (n=5 per group). The test compound and reference drugs are administered daily for four consecutive days (Day 0 to Day 3). A control group receives only the vehicle.[15]
-
Parasitemia Determination: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Parasite Suppression: The average percentage of parasitemia in the control group is considered 100% growth. The percentage of parasite growth suppression for each treated group is calculated using the following formula: % Suppression = [ (Average parasitemia in control group - Average parasitemia in treated group) / Average parasitemia in control group ] x 100
-
Monitoring: The survival time of the mice in each group is monitored and recorded for at least 28 days. Mice that are aparasitemic on day 28 are considered cured.[14]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of PfCLK3-mediated RNA splicing.
Experimental Workflow
Caption: Workflow for the 4-Day Suppressive Test for in vivo anti-malarial efficacy.
References
- 1. Validation of the protein kinase PfCLK3 as a multi-stage cross species malarial drug target | bioRxiv [biorxiv.org]
- 2. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of Murine Cerebral Malaria by Artemisone in Combination with Conventional Antimalarial Drugs: Antiplasmodial Effects and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmv.org [mmv.org]
- 14. 2.6. Four-Day Suppressive Test [bio-protocol.org]
- 15. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PfCLK3 Inhibitors: TCMDC-135051 and Analogues
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective, data-driven comparison of the antimalarial compound TCMDC-135051 and its analogues, which all target the Plasmodium falciparum protein kinase PfCLK3. PfCLK3 is a validated drug target with the potential for curative, prophylactic, and transmission-blocking effects against malaria.[1][2] Inhibition of this kinase disrupts essential RNA splicing in the parasite, leading to its death across multiple life stages.[3][4]
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the in vitro potency of this compound and several of its key analogues. The data compares their direct inhibitory activity against the recombinant PfCLK3 kinase (IC50) and their effectiveness in killing the asexual blood stage of P. falciparum (3D7 strain) in culture (EC50). A lower value indicates higher potency.
| Compound | PfCLK3 IC50 (nM) | P. falciparum 3D7 EC50 (nM) | Key Structural Modifications from this compound |
| This compound (1) | Not explicitly stated, but is the parent compound | 180 | Parent 7-azaindole scaffold |
| Analogue 8a | 29 | 457 | N-diethyl group replaced with N-dimethyl |
| Analogue 8c | 9 | 1339 | N-diethyl group replaced with N-morpholinyl |
| Analogue 12 | 76 | 2801 | N-diethyl functionality replaced with a primary amine |
| Analogue 15 | 79 | 1456 | Alkyl amine group removed |
| Analogue 23 | 25 | 309 | Methoxy group on ring A removed |
| Analogue 30 | 19 | 270 | Carboxylic acid on ring B replaced with tetrazole |
Data sourced from a study on the structure-activity relationship of a 7-azaindole-based series derived from this compound.[1][3]
Experimental Protocols
The quantitative data presented above was generated using the following standardized assays:
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay measures the direct inhibition of the recombinant full-length PfCLK3 protein kinase.
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) method is used to quantify kinase activity. The assay measures the phosphorylation of a ULight-labeled peptide substrate by the PfCLK3 enzyme.
-
Procedure:
-
Synthesized inhibitor compounds are serially diluted and added to assay plates.
-
Full-length recombinant PfCLK3 is added to a kinase buffer (containing 50 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Tween 20, and 1 mM EGTA).
-
The kinase reaction is initiated by adding the enzyme, the ULight-labeled MBP peptide substrate, and ATP.
-
After a set incubation period, a europium-labeled anti-phospho-serine antibody is added, which binds to the phosphorylated substrate.
-
When the europium and ULight labels are in close proximity (i.e., when the substrate is phosphorylated), FRET occurs upon excitation.
-
The FRET signal is measured, and the data is normalized against controls to determine the IC50 value for each compound.[1][3]
-
Parasite Growth Inhibition Assay (SYBR Green I)
This assay determines the efficacy of compounds in inhibiting the growth of asexual P. falciparum parasites in human red blood cells.
-
Assay Principle: The SYBR Green I dye binds to DNA. The amount of fluorescence is proportional to the amount of parasite DNA, serving as a readout for parasite growth.[2][5][6][7]
-
Procedure:
-
Asynchronous or synchronized cultures of P. falciparum (3D7 strain) are diluted to a starting parasitemia (e.g., 0.3-0.5%) in a culture medium with red blood cells (e.g., 4% hematocrit).
-
50 μL of the parasite suspension is added to 96-well plates pre-dosed with serial dilutions of the test compounds.[1]
-
Plates are incubated for 50-72 hours under a specific gas mixture (e.g., 1% O2, 3% CO2, 96% N2) at 37°C to allow for parasite replication.[1][6]
-
After incubation, 100 μL of a lysis buffer (containing Tris-HCl, EDTA, saponin, and Triton X-100) mixed with SYBR Green I dye is added to each well.[1][6]
-
The plates are incubated in the dark for at least one hour to allow for cell lysis and DNA staining.[1]
-
Fluorescence is read using a plate reader (excitation ~485 nm, emission ~530 nm).[5][6]
-
The fluorescence signals are normalized to controls (no drug) to calculate the EC50 values using a nonlinear regression model.[8]
-
Visualizations
PfCLK3 Signaling and Inhibition Pathway
Caption: PfCLK3-mediated phosphorylation of SR proteins is critical for mRNA splicing.
General Workflow for PfCLK3 Inhibitor Screening
Caption: A high-throughput screening cascade for identifying novel PfCLK3 inhibitors.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. iddo.org [iddo.org]
- 6. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
TCMDC-135051: A Comparative Analysis of Efficacy Across Plasmodium Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of TCMDC-135051, a potent inhibitor of Plasmodium cyclin-dependent-like kinase 3 (PfCLK3), against various Plasmodium species. The data presented is compiled from multiple studies to offer an objective overview of the compound's performance, supported by detailed experimental methodologies for key assays.
Executive Summary
This compound has emerged as a promising multi-stage antimalarial candidate with a novel mechanism of action. It demonstrates potent activity against the most virulent human malaria parasite, Plasmodium falciparum, affecting its asexual blood stages, gametocytes (the sexual stages responsible for transmission), and liver stages.[1][2][3] Notably, its efficacy extends to other Plasmodium species, including the murine malaria model P. berghei, and shows equivalent in vitro kinase inhibition against the CLK3 orthologs in P. vivax and P. knowlesi.[1][4] This broad-spectrum activity, coupled with its prophylactic, curative, and transmission-blocking potential, positions this compound as a significant lead compound in the development of next-generation antimalarials.[1][5][6]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against different Plasmodium species and life cycle stages.
Table 1: In Vitro Efficacy of this compound against various Plasmodium species and life cycle stages.
| Plasmodium Species | Life Cycle Stage | Assay Type | Efficacy Metric | Value (nM) | Reference |
| P. falciparum (3D7, chloroquine-sensitive) | Asexual Blood Stage | Parasite Growth Inhibition | EC50 | 180 - 323 | [1][2][5] |
| P. falciparum | Early & Late Stage Gametocytes | Gametocyte Viability | EC50 | 800 - 910 | [2] |
| P. falciparum | Exflagellation | Transmission Blocking | EC50 | 200 | [2] |
| P. berghei | Liver Stage Sporozoites | Liver Invasion & Development | EC50 | 400 | [2][7] |
| P. berghei | In vivo Blood Stage | Parasite Clearance | - | Near-complete clearance at 50 mg/kg (twice daily) | [2] |
Table 2: In Vitro Kinase Inhibition of this compound against CLK3 Orthologs.
| Plasmodium Species | Target | Assay Type | Efficacy Metric | Value (nM) | Reference |
| P. falciparum | PfCLK3 | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | IC50 | 4.8 | [2] |
| P. vivax | PvCLK3 | Kinase Assay | IC50 | 33 | [7] |
| P. berghei | PbCLK3 | Kinase Assay | IC50 | 13 | [7] |
| P. knowlesi | PkCLK3 | Kinase Assay | - | Equivalent to PfCLK3 | [1] |
Mechanism of Action: PfCLK3 Inhibition
This compound exerts its parasiticidal effect by selectively inhibiting PfCLK3, a protein kinase crucial for the regulation of RNA splicing in the malaria parasite.[1][5][6] Inhibition of PfCLK3 disrupts the normal processing of pre-messenger RNA, leading to a cascade of events that ultimately results in parasite death. This mechanism is effective across multiple life cycle stages where RNA splicing is essential for parasite survival and development.
References
- 1. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Based Detection and Isolation of Plasmodium falciparum Liver Stages In Vitro | PLOS One [journals.plos.org]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. med.nyu.edu [med.nyu.edu]
- 7. iddo.org [iddo.org]
Comparative Analysis of Structure-Activity Relationships in TCMDC-135051 Analogues for Antimalarial Drug Discovery
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of TCMDC-135051 analogues, potent inhibitors of Plasmodium falciparum protein kinase PfCLK3. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed methodologies, to inform future drug design and optimization efforts.
This compound is a promising antimalarial lead compound that targets the Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3), an enzyme essential for the regulation of RNA splicing and the survival of the parasite.[1][2][3][4] Extensive research has focused on elucidating the structure-activity relationships of this compound analogues to improve their potency, selectivity, and pharmacokinetic properties.[1][2] This guide summarizes key findings from these studies, presenting a comparative analysis of various analogues and detailing the experimental protocols used for their evaluation.
Comparative Biological Activity of this compound and its Analogues
The core structure of this compound is a 7-azaindole scaffold with key substitutions on aromatic rings A and B.[2] SAR studies have systematically explored modifications at these positions to understand their impact on inhibitory activity against PfCLK3 and the whole parasite.
Modifications on Ring A
The N-diethyl group on ring A of this compound has been a key focus of modification to probe its role in antimalarial activity.[2]
Modifications on Ring B
The carboxylic acid and isopropyl substituents on ring B have also been investigated to determine their contribution to the compound's efficacy.[5]
| Compound | Modification from this compound | PfCLK3 IC50 (nM)[2] | P. falciparum 3D7 EC50 (nM)[2] |
| This compound (1) | - | Not explicitly stated, but described as nanomolar | 180 |
| Analogue 30 | Carboxylic acid on Ring B replaced with a tetrazole group | 19 | 270 |
Table 1: Comparative in vitro activity of this compound and key analogues.
Experimental Protocols
The evaluation of this compound analogues involved a series of standardized in vitro assays to determine their enzymatic and cellular activities.
PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay was used to determine the half-maximal inhibitory concentration (IC50) of the compounds against the full-length recombinant PfCLK3 protein.[1][2][3][6][7] The TR-FRET assay measures the transfer of energy between a donor and an acceptor fluorophore, which is modulated by the kinase activity.
P. falciparum Asexual Blood Stage Viability Assay
The half-maximal effective concentration (EC50) against chloroquine-sensitive (3D7) strains of P. falciparum was determined to assess the parasiticidal activity of the analogues.[1][2][3] This assay typically involves incubating the parasites with serial dilutions of the compounds and measuring parasite growth inhibition.
Signaling Pathway and Experimental Workflow
The development and evaluation of this compound analogues follow a structured workflow, from initial screening to the identification of potent inhibitors. The target, PfCLK3, plays a critical role in the parasite's life cycle by regulating RNA splicing.
Figure 1. Drug discovery workflow for this compound analogues.
The inhibition of PfCLK3 by this compound and its analogues disrupts the essential process of RNA splicing within the malaria parasite, ultimately leading to parasite death.[1][4]
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]
- 7. w.malariaworld.org [w.malariaworld.org]
Cross-Resistance Profile of TCMDC-135051 with Existing Antimalarials: A Comparative Guide
An objective analysis of the novel antimalarial candidate TCMDC-135051, focusing on its cross-resistance profile with current therapies, supported by experimental data.
This compound, a potent inhibitor of the Plasmodium falciparum protein kinase PfCLK3, represents a promising new class of antimalarial drugs with a novel mechanism of action.[1][2][3][4] Its unique target, essential for the regulation of RNA splicing in the parasite, suggests a low probability of cross-resistance with existing antimalarial agents that target different pathways.[1][2][4] This guide provides a comprehensive comparison of the cross-resistance profile of this compound with established antimalarials, based on available preclinical data.
In Vitro Activity Against Drug-Resistant Parasite Lines
Experimental studies have demonstrated that this compound retains its efficacy against P. falciparum lines resistant to current frontline drugs. Parasite lines with experimentally induced resistance to this compound, which harbor mutations in the pfclk3 gene, do not exhibit altered sensitivity to chloroquine or artemisinin.[5][6] This lack of cross-resistance is a critical advantage, suggesting that this compound could be effective in regions where resistance to conventional therapies is prevalent.
Conversely, this compound has shown equivalent activity against clinical isolates of parasites that carry genetic markers of resistance to existing antimalarials.[1][2] This indicates that the compound is likely to be effective against a diverse range of naturally circulating drug-resistant malaria parasites.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the 50% effective concentration (EC50) values of this compound and other antimalarials against both drug-sensitive and drug-resistant P. falciparum strains.
| Compound | Parasite Strain | Resistance Profile | EC50 (nM) | Fold Change in Sensitivity | Reference |
| This compound | 3D7 (wild-type) | - | 180 | - | [1][2] |
| This compound | PfCLK3_G449P mutant | This compound resistant | 1806 | 10.03 | [1][2] |
| This compound | Dd2 (parental) | Chloroquine resistant | Not specified | - | [5][6] |
| This compound | TM051A (P196R in PfCLK3) | This compound resistant | >2000 | >11 | [5][6][7] |
| This compound | TM051C (H259P in PfCLK3) | This compound resistant | >2000 | >11 | [5][6][7] |
| Artemisinin | Dd2 (parental) | - | Not specified | - | [5][6] |
| Artemisinin | TM051A | This compound resistant | Not specified (unchanged) | No change | [5][6] |
| Artemisinin | TM051C | This compound resistant | Not specified (unchanged) | No change | [5][6] |
| Chloroquine | Dd2 (parental) | Chloroquine resistant | Not specified | - | [5][6] |
| Chloroquine | TM051A | This compound resistant | Not specified (unchanged) | No change | [5][6] |
| Chloroquine | TM051C | This compound resistant | Not specified (unchanged) | No change | [5][6] |
Mechanism of Action and Resistance
This compound functions by selectively inhibiting PfCLK3, a protein kinase that plays a crucial role in the regulation of RNA splicing within the malaria parasite.[1][2][4] This inhibition disrupts essential cellular processes, leading to parasite death across multiple life cycle stages, including asexual blood stages, gametocytes, and liver stages.[1][8][9] The novelty of this target is a key factor in the lack of cross-resistance with existing drugs that target folate synthesis, heme detoxification, or other pathways.
Resistance to this compound has been experimentally induced and is associated with specific point mutations in the pfclk3 gene.[5][6] These mutations likely alter the drug-binding site on the kinase, reducing the inhibitory effect of the compound. Importantly, these mutations do not confer resistance to other classes of antimalarials.
Experimental Protocols
The assessment of the cross-resistance profile of this compound involved several key experimental procedures:
In Vitro Parasite Growth Inhibition Assay
This assay is used to determine the EC50 values of antimalarial compounds against different strains of P. falciparum.
-
Parasite Culture: Asexual blood-stage P. falciparum parasites are cultured in human erythrocytes in a complete medium.
-
Drug Dilution: A serial dilution of the test compounds (this compound, chloroquine, artemisinin) is prepared in 96-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for a full life cycle (typically 48-72 hours).
-
Growth Measurement: Parasite growth is quantified using various methods, such as SYBR Green I-based fluorescence assay to measure DNA content, which is proportional to parasite numbers.
-
Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the EC50 value is calculated using a non-linear regression model.
Generation of Resistant Parasite Lines
To investigate the mechanism of resistance and potential for cross-resistance, parasite lines with reduced sensitivity to this compound were generated.
-
Drug Pressure: A culture of drug-sensitive parasites (e.g., Dd2 strain) is exposed to gradually increasing concentrations of this compound over an extended period.[5][6]
-
Selection: Parasites that survive the drug pressure are selected and cloned by limiting dilution.
-
Phenotypic Characterization: The EC50 values of the selected parasite lines for this compound and other antimalarials are determined to confirm resistance and assess cross-resistance.
-
Genotypic Analysis: Whole-genome sequencing is performed on the resistant lines to identify genetic mutations, particularly in the pfclk3 gene, that may be responsible for the resistance phenotype.[6]
Conclusion
The available data strongly suggest that this compound has a favorable cross-resistance profile. Its novel mechanism of action, targeting the essential parasite protein kinase PfCLK3, distinguishes it from all current antimalarial drug classes. The lack of cross-resistance with chloroquine and artemisinin in laboratory-generated resistant lines, coupled with its efficacy against drug-resistant clinical isolates, positions this compound as a promising candidate for the treatment of malaria, particularly in the face of growing drug resistance worldwide. Further clinical studies are warranted to confirm these preclinical findings in human populations.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 9. media.malariaworld.org [media.malariaworld.org]
Head-to-head comparison of TCMDC-135051 and artemisinin
A Comprehensive Guide for Researchers in Drug Development
In the landscape of antiparasitic and anticancer drug discovery, both TCMDC-135051 and artemisinin represent significant advancements. Artemisinin, a Nobel Prize-winning discovery, has been a cornerstone of malaria treatment for decades and is now being extensively investigated for its anticancer properties. This compound, a more recent discovery, has emerged as a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), a novel target for antimalarial therapy. This guide provides a detailed, objective comparison of these two compounds, supported by experimental data, to aid researchers in their drug development endeavors.
At a Glance: Key Differences
| Feature | This compound | Artemisinin |
| Primary Target | Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3)[1][2] | Heme, PfATP6, Mitochondria (multifactorial)[3][4][5] |
| Primary Indication | Antimalarial[1] | Antimalarial, potential Anticancer[6][7][8][9] |
| Mechanism of Action | Inhibition of RNA splicing[1][10] | Generation of reactive oxygen species (ROS)[3][9] |
| Antimalarial Spectrum | Multi-stage (asexual, sexual, liver)[8][10] | Primarily blood stage, with some activity against other stages[11][12] |
| Anticancer Activity | Not reported | Broad-spectrum activity against various cancer cell lines[6][7][9][13] |
Antimalarial Performance: A New Target vs. a Seasoned Veteran
This compound's targeted approach offers a distinct advantage in the face of growing resistance to existing antimalarials like artemisinin. By inhibiting PfCLK3, a kinase essential for parasite RNA splicing, this compound disrupts a fundamental cellular process in Plasmodium[1][10]. This leads to broad, multi-stage activity, effectively targeting the parasite in the human host's blood and liver, as well as the sexual stages responsible for transmission[8][10].
Artemisinin and its derivatives, in contrast, have a more complex and debated mechanism of action. The prevailing theory involves the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of cytotoxic reactive oxygen species (ROS) that damage parasite proteins[3][4]. Other proposed targets include the parasite's calcium ATPase PfATP6 and mitochondrial functions[5][12][14]. While highly effective, resistance to artemisinin, characterized by delayed parasite clearance, is an increasing concern[12].
A key differentiator lies in their activity against different asexual parasite stages. Studies have shown that while this compound maintains consistent potency across early-ring, immature, and mature trophozoite stages of P. falciparum, the potency of artemisinin is significantly reduced against older parasite stages[3].
Quantitative Comparison of Antimalarial Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of this compound and artemisinin against various Plasmodium strains.
Table 1: In Vitro Activity of this compound Against Plasmodium
| Strain/Species | Assay Type | IC50 / EC50 (nM) | Reference |
| P. falciparum 3D7 (chloroquine-sensitive) | Parasite Viability | 180 (EC50) | [11] |
| P. falciparum Dd2 (chloroquine-resistant) | Parasite Viability | 323 (EC50) | [15] |
| P. falciparum PfCLK3_G449P mutant | Parasite Viability | 1806 (EC50) | [10][11] |
| P. falciparum Gametocytes (early & late stage) | Parasite Viability | 800-910 (EC50) | [15] |
| P. berghei (liver stage) | Parasite Viability | 400 (EC50) | [15] |
| Recombinant PfCLK3 | Kinase Assay | 4.8 (IC50) | [15] |
Table 2: In Vitro Activity of Artemisinin Against Plasmodium falciparum
| Strain | Resistance Profile | IC50 (nM) | Reference |
| 3D7 | Chloroquine-sensitive | 26.6 | [1] |
| African isolates | Chloroquine-susceptible | 11.4 | [2] |
| African isolates | Chloroquine-resistant | 7.67 | [2] |
| NF54 (K13 WT) | Artemisinin-susceptible | 4.2 | [14] |
| Patient isolates (K13 mutations) | Artemisinin-resistant | 6.9 - 14.1 | [14] |
Anticancer Potential: A Promising Avenue for Artemisinin
Artemisinin and its derivatives have demonstrated significant cytotoxic effects against a wide array of cancer cell lines[6][7][9][13]. The proposed mechanism mirrors its antimalarial action, where the high iron content in cancer cells facilitates the generation of ROS, leading to oxidative stress and subsequent cell death through apoptosis and other pathways[9]. While the 7-azaindole scaffold found in this compound has been associated with anticancer activity in other compounds, there is currently no published data on the direct anticancer effects of this compound[11][16][17].
Quantitative Comparison of Anticancer Activity (Artemisinin)
Table 3: In Vitro Cytotoxicity (IC50) of Artemisinin and its Derivatives in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| A549 | Lung Cancer | Artemisinin | 28.8 | [13] |
| H1299 | Lung Cancer | Artemisinin | 27.2 | [13] |
| MCF-7 | Breast Cancer | Dihydroartemisinin | 8.30 | [18] |
| HepG2 | Liver Cancer | Dihydroartemisinin | 40.2 (24h) | [18] |
| CL-6 | Cholangiocarcinoma | Dihydroartemisinin | 75 | [19] |
| HCT-116 | Colon Cancer | Dihydroartemisinin | - | [18] |
| BGC-823 | Gastric Cancer | Artemisinin Dimer | 8.30 | [18] |
Signaling Pathways
This compound: Targeting RNA Splicing
This compound's mechanism is highly specific, targeting the PfCLK3 kinase which is a key regulator of RNA splicing in Plasmodium. Inhibition of PfCLK3 disrupts the normal processing of pre-mRNA into mature mRNA, leading to a cascade of downstream effects and ultimately, parasite death.
Caption: Mechanism of action of this compound.
Artemisinin: A Multi-pronged Attack
Artemisinin's effects are pleiotropic, impacting multiple signaling pathways in both parasites and cancer cells. A central event is the iron-dependent generation of ROS, which can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Furthermore, artemisinin has been shown to modulate key signaling cascades involved in inflammation, cell proliferation, and survival, such as NF-κB, MAPK, and PI3K/Akt pathways.
Caption: Multifaceted mechanism of artemisinin.
Experimental Protocols
PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to quantify the inhibitory effect of compounds on the kinase activity of PfCLK3.
-
Reagents: Recombinant full-length PfCLK3, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-serine/threonine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of PfCLK3, the biotinylated substrate, and the test compound (e.g., this compound) in an assay buffer.
-
The reaction is incubated at room temperature to allow for phosphorylation of the substrate.
-
The detection reagents (europium-labeled antibody and SA-APC) are added to the reaction mixture.
-
After another incubation period, the TR-FRET signal is measured using a plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve[11][17].
Caption: TR-FRET kinase assay workflow.
Plasmodium falciparum Viability Assay (SYBR Green I-based)
This assay is a widely used method to determine the susceptibility of P. falciparum to antimalarial drugs.
-
Reagents: Synchronized ring-stage P. falciparum culture, complete malaria culture medium, test compound, SYBR Green I lysis buffer.
-
Procedure:
-
A synchronized parasite culture is diluted to the desired parasitemia and hematocrit.
-
The parasite suspension is added to a 96-well plate containing serial dilutions of the test compound.
-
The plate is incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).
-
After incubation, the SYBR Green I lysis buffer is added to each well.
-
The plate is incubated in the dark at room temperature.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, and thus, parasite growth. The percentage of growth inhibition is calculated relative to a drug-free control, and EC50 values are determined[20][21][22][23].
Cancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents: Cancer cell line, complete cell culture medium, test compound (e.g., artemisinin), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilizing agent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to an untreated control, and the IC50 value is determined[24].
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Reagents: Cancer cell line, test compound, Annexin V-FITC, and Propidium Iodide (PI).
-
Procedure:
-
Cells are treated with the test compound for a desired period.
-
Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
-
Data Analysis: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells). This allows for the quantification of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative)[3][6][9][10].
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA)
This assay measures the intracellular generation of ROS.
-
Reagents: Cell line, test compound, and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Cells are treated with the test compound.
-
The cells are then incubated with DCFH-DA, which is a cell-permeable non-fluorescent probe.
-
Inside the cell, DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.
-
-
Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS[25][26][27].
Conclusion
This compound and artemisinin represent two distinct yet powerful approaches to combatting malaria. This compound's novel mechanism of action and consistent activity across parasite stages make it a promising candidate to overcome artemisinin resistance. Artemisinin, while facing the challenge of resistance, remains a vital antimalarial and has shown significant potential as a repurposed anticancer agent. This guide provides a foundational comparison to inform further research and development of these and other novel therapeutic compounds. The lack of data on the anticancer potential of this compound highlights an area for future investigation that could further delineate the therapeutic landscapes of these two important molecules.
References
- 1. journals.plos.org [journals.plos.org]
- 2. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin attenuated oxidative stress and apoptosis by inhibiting autophagy in MPP+-treated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
- 9. Effect of artemisinin derivatives on apoptosis and cell cycle in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. iddo.org [iddo.org]
- 24. benchchem.com [benchchem.com]
- 25. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 26. Frontiers | Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma [frontiersin.org]
- 27. Metal-organic framework-encapsulated dihydroartemisinin nanoparticles induces apoptotic cell death in ovarian cancer by blocking ROMO1-mediated ROS production - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of TCMDC-135051: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches used to confirm the on-target activity of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3. PfCLK3 is a critical regulator of parasite RNA splicing, making it a promising target for novel antimalarial therapies.[1][2][3] This document details the experimental data, protocols, and underlying signaling pathways to offer a clear understanding of the validation process for this and similar kinase inhibitors.
Executive Summary
This compound demonstrates potent, multi-stage activity against P. falciparum by selectively inhibiting PfCLK3.[1][2] Genetic validation has been pivotal in confirming that the parasiticidal effects of this compound are a direct result of its interaction with PfCLK3. Key genetic strategies employed include the generation of drug-resistant parasite lines harboring mutations in the PfCLK3 gene and the engineering of a recombinant PfCLK3 enzyme with reduced sensitivity to the inhibitor. These approaches provide unequivocal evidence of on-target activity, a critical step in the validation of any new drug candidate.
Data Presentation: Comparative Efficacy of PfCLK3 Inhibitors
The following tables summarize the in vitro and in-parasite efficacy of this compound and its key analogues. This data highlights the structure-activity relationship and the impact of genetic modifications on inhibitor potency.
Table 1: In Vitro Kinase Inhibition Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Wild-type PfCLK3 | 4.8 | TR-FRET | [2] |
| This compound | G449P mutant PfCLK3 | >10,000 | TR-FRET | [1] |
| Analogue 30 (Tetrazole) | Wild-type PfCLK3 | 19 | TR-FRET | [1][2] |
| Chloroacetamide 4 (Covalent Inhibitor) | Wild-type PfCLK3 | ~10 | TR-FRET |
Table 2: Anti-parasitic Activity (EC50)
| Compound | Parasite Line | EC50 (nM) | Assay Type | Reference |
| This compound | 3D7 (Wild-type) | 180 | SYBR Green I | [1][2] |
| This compound | Dd2 (Wild-type) | ~320 | Not Specified | [4] |
| This compound | G449P mutant | 1806 | SYBR Green I | [1][2] |
| Analogue 30 (Tetrazole) | 3D7 (Wild-type) | 270 | SYBR Green I | [1][2] |
| Analogue 30 (Tetrazole) | G449P mutant | 3494 | SYBR Green I | [1][2] |
| Chloroacetamide 4 (Covalent Inhibitor) | 3D7 (Wild-type) | ~79 | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.
Generation of PfCLK3 Mutant Parasites (G449P)
This protocol describes the generation of a P. falciparum line expressing a mutant version of PfCLK3 (G449P) that confers resistance to this compound.
-
Vector Construction: A plasmid was designed to introduce the G449P mutation into the endogenous PfCLK3 locus via single-crossover homologous recombination. The construct contained a segment of the PfCLK3 gene with the desired mutation and a human dihydrofolate reductase (hDHFR) selection marker.
-
Parasite Transfection: Asynchronous cultures of P. falciparum (e.g., 3D7 strain) were electroporated with the prepared plasmid.
-
Drug Selection: Transfected parasites were cultured in the presence of WR99210 to select for parasites that had successfully integrated the plasmid.
-
Clonal Selection: Clonal parasite lines were obtained by limiting dilution.
-
Genotypic Verification: Integration of the construct and the presence of the G449P mutation were confirmed by polymerase chain reaction (PCR) and sequencing of the PfCLK3 locus.
-
Phenotypic Analysis: The sensitivity of the mutant parasite line to this compound was assessed using a parasite viability assay and compared to the wild-type parent line.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay quantifies the in vitro inhibitory activity of compounds against PfCLK3.
-
Reagents: Recombinant full-length PfCLK3, a biotinylated peptide substrate, ATP, and a europium-labeled anti-phospho-serine antibody.
-
Reaction Setup: The kinase reaction was performed in a 384-well plate. Each well contained PfCLK3, the peptide substrate, and the test compound at various concentrations.
-
Initiation and Incubation: The reaction was initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation of the substrate.
-
Detection: A solution containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC) was added to each well.
-
Signal Measurement: The plate was read on a TR-FRET-compatible plate reader. The FRET signal, generated by the proximity of the europium donor and the APC acceptor upon antibody binding to the phosphorylated substrate, is inversely proportional to the kinase activity.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
SYBR Green I-Based Parasite Viability Assay
This assay is a common method for determining the efficacy of antimalarial compounds against in vitro parasite cultures.
-
Parasite Culture: Synchronized ring-stage P. falciparum cultures were plated in 96-well plates.
-
Compound Addition: Test compounds were added to the wells at various concentrations.
-
Incubation: The plates were incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye was added to each well. SYBR Green I intercalates with DNA, and its fluorescence is significantly enhanced upon binding.
-
Fluorescence Measurement: The fluorescence intensity in each well was measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.
-
Data Analysis: EC50 values were determined by plotting the percentage of growth inhibition against the log of the compound concentration.
Mandatory Visualizations
PfCLK3 Signaling Pathway
dot
Caption: PfCLK3 signaling pathway in P. falciparum.
Experimental Workflow for On-Target Validation
References
- 1. [PDF] Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol | Semantic Scholar [semanticscholar.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of TCMDC-135051 Against Human Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
TCMDC-135051 has emerged as a promising antimalarial candidate due to its potent and selective inhibition of Plasmodium falciparum protein kinase PfCLK3, a crucial enzyme for the parasite's RNA splicing and survival.[1][2][3][4][5] This compound demonstrates activity against multiple stages of the parasite's life cycle, including those resistant to current therapies, marking it as a significant lead in the development of new antimalarial drugs.[1][6] This guide provides a comparative analysis of the safety profile of this compound against human cell lines, supported by available experimental data, and contrasts it with established and next-generation antimalarial agents.
Executive Summary
Available data indicates that this compound exhibits a favorable safety profile characterized by high selectivity for the parasite kinase over human kinases and low cytotoxicity against human cell lines. While specific IC50 values for this compound against a broad range of human cell lines are not extensively published, studies consistently report "low toxicity." For instance, it has been shown to have minimal effect on human hepatocyte-like HepG2 cells.[6] Furthermore, in a comprehensive screening against 140 human kinases, only a small fraction showed any significant inhibition at a 1 µM concentration of this compound, underscoring its selectivity.[1][2]
This guide presents a detailed comparison with the well-established antimalarials, chloroquine and artemisinin, as well as next-generation synthetic compounds. The data is intended to provide a clear perspective on the relative safety of this compound and to inform further preclinical development.
Quantitative Safety Profile: A Comparative Analysis
The following table summarizes the available cytotoxicity data (IC50 values) for this compound, its analogues, and other antimalarial compounds against various human cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A higher IC50 value generally indicates lower cytotoxicity.
| Compound | Target/Class | Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound | PfCLK3 Inhibitor | HT-22 | Mouse neuronal | 8.1 | [7] |
| HepG2 | Human liver carcinoma | Low toxicity reported | [6] | ||
| Compound 4 (this compound analogue) | Covalent PfCLK3 Inhibitor | HepG2 | Human liver carcinoma | Improved profile vs. parent | [6] |
| Chloroquine | Heme Polymerization Inhibitor | A549 | Human lung carcinoma | 71.3 ± 6.1 | [8] |
| H460 | Human lung carcinoma | 55.6 ± 12.5 | [8] | ||
| HEK293 | Human embryonic kidney | 9.883 (72h) | [9][10] | ||
| Hep3B | Human liver carcinoma | >30 (48h) | [9][10] | ||
| H9C2 | Rat heart myoblast | 17.1 (72h) | [9][10] | ||
| Artemisinin | Endoperoxide | A549 | Human lung carcinoma | 28.8 µg/mL | [11] |
| H1299 | Human lung carcinoma | 27.2 µg/mL | [11] | ||
| MCF-7 | Human breast adenocarcinoma | >100 | [11] | ||
| Dihydroartemisinin (DHA) | Endoperoxide | SW620 | Human colon adenocarcinoma | 15.08 ± 1.70 (24h) | [12] |
| HCT116 | Human colon carcinoma | 38.46 ± 4.15 (24h) | [12] | ||
| Artesunate | Endoperoxide | MCF-7 | Human breast adenocarcinoma | 83.28 (24h) | [11] |
| RKA182 | Synthetic Tetraoxane | A549 | Human lung carcinoma | 1.8 ± 0.2 | [13] |
| HCT116 | Human colon carcinoma | 1.5 ± 0.1 | [13] | ||
| HL-60 | Human promyelocytic leukemia | 0.08 ± 0.01 | [13] | ||
| FBEG100 | Synthetic Trioxolane | A549 | Human lung carcinoma | 2.1 ± 0.3 | [13] |
| HCT116 | Human colon carcinoma | 1.9 ± 0.2 | [13] | ||
| HL-60 | Human promyelocytic leukemia | 0.12 ± 0.02 | [13] |
Experimental Protocols
The cytotoxicity data presented in this guide are primarily generated using colorimetric cell viability assays such as the MTT and MTS assays. These assays measure the metabolic activity of cells, which is an indicator of cell viability.
MTS Cell Viability Assay Protocol
Principle: The MTS assay utilizes a tetrazolium salt (MTS) that is reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion
This compound stands out as a promising antimalarial lead with a desirable safety profile, characterized by its high selectivity for the parasite target PfCLK3 and low in vitro toxicity against human cells. While further studies are required to establish a comprehensive safety profile across a wider range of human cell lines and in vivo models, the current data, when compared with existing and next-generation antimalarials, supports its continued development. The methodologies and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals in the ongoing effort to combat malaria.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. w.malariaworld.org [w.malariaworld.org]
- 5. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 10. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Examination of the Cytotoxic and Embryotoxic Potential and Underlying Mechanisms of Next-Generation Synthetic Trioxolane and Tetraoxane Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TCMDC-135051 and its Covalent Inhibitors for Malaria Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria remains a significant global health challenge, driven by the emergence of drug-resistant Plasmodium falciparum strains. This necessitates the development of novel antimalarials with new mechanisms of action. TCMDC-135051, a potent inhibitor of P. falciparum cGMP-dependent protein kinase (PfCLK3), has emerged as a promising lead compound with activity across multiple stages of the parasite's lifecycle.[1][2][3] Building upon this scaffold, covalent inhibitors have been rationally designed to enhance potency, prolong duration of action, and potentially mitigate resistance. This guide provides a comprehensive comparative analysis of this compound and its next-generation covalent inhibitors, supported by experimental data and detailed methodologies, to inform ongoing drug discovery efforts.
Introduction: The Promise of PfCLK3 Inhibition
The protein kinase PfCLK3 is a crucial regulator of RNA splicing in Plasmodium falciparum, an essential process for parasite survival and proliferation.[2][4][5] Inhibition of PfCLK3 disrupts the parasite's lifecycle at the blood, liver, and transmission stages, making it an attractive target for a multi-stage antimalarial drug.[2][6] this compound was identified as a highly selective and potent inhibitor of PfCLK3, demonstrating nanomolar efficacy against the kinase and sub-micromolar activity against the parasite.[2][7] To further optimize this promising lead, covalent inhibitors have been developed to form a permanent bond with the target protein, offering potential advantages in terms of durability of effect and overcoming resistance mechanisms.[1][8] This guide will compare the performance of the reversible inhibitor this compound with its covalent counterparts targeting either a unique cysteine (Cys368) or the catalytic lysine (Lys394) residue within PfCLK3.[1][8]
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the biochemical potency, cellular activity, and safety profile of this compound and its covalent inhibitors.
Table 1: Biochemical Potency against PfCLK3
| Compound | Inhibition Mechanism | Target Residue | IC50 (nM) [pIC50] | ATP Competition | Reference |
| This compound | Reversible | - | 1.0 [9.0] | Competitive | [2] |
| Chloroacetamide 4 | Covalent | Cys368 | 12.9 [7.89] | Non-competitive | [8][9] |
| Analogue 4 | Covalent | Lys394 | 1.4 [8.85] | - | [1] |
| Analogue 5 | Covalent | Lys394 | 1.2 [8.92] | - | [1] |
| Analogue 8 | Covalent | Lys394 | 1.3 [8.89] | - | [1] |
| Analogue 9 | Covalent | Lys394 | 1.1 [8.96] | - | [1] |
Note: pIC50 is the negative logarithm of the IC50 value.
Table 2: Anti-parasitic Activity and Cytotoxicity
| Compound | P. falciparum 3D7 EC50 (nM) [pEC50] | HepG2 Cytotoxicity EC50 (µM) | Selectivity Index (HepG2/Pf 3D7) | Reference |
| This compound | 180 [6.7] | >100 | >555 | [2][8] |
| Chloroacetamide 4 | 79 [7.10] | >300 | >3797 | [3][8] |
| Analogue 4 | 380 [6.42] | 20.2 | 53 | [1] |
| Analogue 5 | 450 [6.35] | 15.4 | 34 | [1] |
| Analogue 8 | 560 [6.25] | 23.5 | 42 | [1] |
| Analogue 9 | 630 [6.20] | 18.3 | 29 | [1] |
Note: pEC50 is the negative logarithm of the EC50 value. The selectivity index is a ratio of cytotoxic to anti-parasitic activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PfCLK3 signaling pathway and a general workflow for the comparative analysis of these inhibitors.
Caption: PfCLK3 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for inhibitor comparison.
Experimental Protocols
PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by PfCLK3.
-
Principle: The assay quantifies the transfer of energy from a terbium-labeled antibody (donor) that recognizes a phosphorylated substrate to a fluorescein-labeled substrate (acceptor). Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the TR-FRET signal.[10]
-
Procedure Outline:
-
Recombinant PfCLK3 enzyme is incubated with the test compound at various concentrations.
-
A fluorescein-labeled peptide substrate and ATP are added to initiate the kinase reaction.[10]
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.[11]
-
The reaction is stopped by the addition of EDTA.
-
A terbium-labeled anti-phospho-substrate antibody is added.
-
After an incubation period to allow for antibody binding, the TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
P. falciparum Asexual Blood Stage Viability Assay
This assay determines the concentration of a compound required to inhibit the growth of P. falciparum in red blood cells.
-
Principle: Parasite growth is often quantified by measuring the amount of parasite DNA using a fluorescent dye like SYBR Green I. A decrease in fluorescence intensity indicates inhibition of parasite proliferation.
-
Procedure Outline:
-
Synchronized ring-stage P. falciparum cultures are plated in 96-well plates.
-
The parasites are exposed to serial dilutions of the test compounds for 72 hours.
-
After the incubation period, a lysis buffer containing SYBR Green I is added to each well.[12]
-
The plates are incubated in the dark to allow for cell lysis and DNA staining.
-
Fluorescence is measured using a plate reader (excitation ~485 nm, emission ~530 nm).
-
EC50 values are determined from the dose-response curves.
-
Cytotoxicity Assay (HepG2 Cells)
This assay assesses the toxicity of the compounds against a human liver cell line to determine their selectivity.
-
Principle: Cell viability is measured by quantifying the amount of ATP present, which is an indicator of metabolically active cells. The CellTiter-Glo® luminescent cell viability assay is commonly used for this purpose.
-
Procedure Outline:
-
HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for 48-72 hours.[1]
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
After a short incubation, luminescence is measured using a plate reader.
-
EC50 values are calculated from the dose-response data.
-
Mass Spectrometry for Covalent Binding Confirmation
This method is used to confirm the covalent modification of PfCLK3 by the inhibitors.
-
Principle: Intact protein mass spectrometry can detect the mass shift in the target protein upon covalent binding of an inhibitor. A mass increase corresponding to the molecular weight of the inhibitor confirms the covalent interaction.[13][14]
-
Procedure Outline:
-
Recombinant PfCLK3 is incubated with an excess of the covalent inhibitor.
-
The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectrum of the treated protein is compared to that of the untreated (control) protein.
-
A mass shift in the treated sample that matches the molecular weight of the inhibitor confirms covalent adduct formation.[13]
-
Discussion and Future Directions
The development of covalent inhibitors based on the this compound scaffold represents a significant advancement in the pursuit of novel antimalarials targeting PfCLK3. The data presented herein demonstrates that covalent modification can lead to improved potency and a longer duration of action, as evidenced by the sustained efficacy of chloroacetamide 4 after washout.[8] The covalent inhibitors targeting the catalytic lysine also show excellent biochemical potency.[1]
However, the increased potency of some covalent inhibitors is accompanied by a less favorable cytotoxicity profile, resulting in a lower selectivity index compared to the parent compound. This highlights the critical need for careful optimization of the warhead and linker to achieve a balance between on-target potency and off-target effects.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To refine the covalent inhibitors for improved selectivity and reduced cytotoxicity.
-
In vivo efficacy and pharmacokinetic studies: To evaluate the performance of the most promising covalent inhibitors in animal models of malaria.
-
Resistance studies: To assess the potential for resistance development to these covalent inhibitors and to determine if they can overcome existing resistance mechanisms.
References
- 1. reframeDB [reframedb.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Inhibition of PfCLK3 a master regulator of malaria parasite RNA-splicing provides the basis for a radical cure for malaria | Sciety Labs (Experimental) [labs.sciety.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. iddo.org [iddo.org]
- 13. benchchem.com [benchchem.com]
- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Transmission-Blocking Potential of TCMDC-135051 and Alternative Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimalarial drugs that not only treat the disease but also prevent its transmission is a critical focus of global health initiatives. This guide provides a comparative analysis of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3, against three alternative transmission-blocking agents: Atovaquone, Primaquine, and MMV390048. This document is intended to serve as a resource for researchers and drug development professionals by presenting a consolidated overview of their mechanisms of action, quantitative performance data, and the experimental protocols used for their validation.
Mechanism of Action and Performance Data
This compound distinguishes itself by targeting a key regulator of RNA splicing in the malaria parasite, a mechanism distinct from a majority of current antimalarials. This multi-stage activity, encompassing asexual and sexual stages of the parasite, underscores its potential as a comprehensive therapeutic and transmission-blocking agent. The following tables summarize the quantitative data on the transmission-blocking activity of this compound and its comparators.
| Compound | Target | Organism | Assay | Metric | Value | Citation |
| This compound | PfCLK3 | P. falciparum | Gametocyte Viability | EC50 | ~800-910 nM | [1] |
| P. falciparum | Exflagellation | EC50 | ~200 nM | [1] | ||
| P. berghei | Liver Stage | EC50 | ~400 nM | [1] | ||
| Atovaquone | Cytochrome bc1 complex | P. falciparum | Sporontocidal DMFA | - | Complete inhibition at 100 nM | [2][3] |
| P. falciparum | Gametocyte Viability (ATP assay) | IC50 | >10 µM (inactive) | [4] | ||
| Primaquine | Unknown (induces oxidative stress) | P. falciparum | Transmission Blocking (SMFA) | EC50 | 181 ng/mL | [5] |
| P. falciparum | Transmission Blocking (SMFA) | EC90 | 543 ng/mL | [5] | ||
| MMV390048 | PI4K | P. falciparum | Gametocyte Viability (Stage V) | IC50 | 140 nM | |
| P. berghei | Oocyst Intensity Reduction (in vivo) | - | 69.3% at 2 mg/kg | [6] | ||
| P. berghei | Oocyst Prevalence Reduction (in vivo) | - | 30.3% at 2 mg/kg | [6] |
Experimental Protocols
The validation of transmission-blocking potential relies on a series of specialized in vitro and in vivo assays. Below are detailed methodologies for two key experiments cited in this guide.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold-standard for assessing the transmission-blocking activity of a compound by measuring the reduction in mosquito infection after feeding on gametocyte-infected blood treated with the test agent.
Objective: To determine the effect of a compound on the transmission of Plasmodium falciparum from a vertebrate host to a mosquito vector.
Materials:
-
Mature P. falciparum gametocyte culture (e.g., NF54 strain)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Human red blood cells and serum (from a non-immune donor)
-
Anopheles mosquitoes (e.g., An. stephensi or An. gambiae), 3-5 days old, starved for at least 4 hours
-
Membrane feeding apparatus (glass feeders with a membrane, connected to a water bath at 37°C)
-
Mercurochrome solution for oocyst staining
-
Microscope
Procedure:
-
Preparation of Infected Blood Meal:
-
A mature gametocyte culture is diluted with human red blood cells and serum to a final gametocytemia of approximately 0.1-0.3%.
-
The test compound is added to the infected blood meal at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
-
Mosquito Feeding:
-
The prepared blood meal is placed into the membrane feeders maintained at 37°C.
-
Cups containing starved mosquitoes are placed under the feeders, allowing the mosquitoes to feed through the membrane for a defined period (e.g., 20-30 minutes).
-
-
Post-feeding Maintenance:
-
Unfed mosquitoes are removed.
-
Fed mosquitoes are maintained in a controlled environment (e.g., 26-28°C and ~80% humidity) with access to a sugar solution for 7-10 days to allow for oocyst development.
-
-
Oocyst Counting:
-
After the incubation period, mosquito midguts are dissected in a drop of mercurochrome solution.
-
The number of oocysts per midgut is counted under a microscope.
-
-
Data Analysis:
-
The transmission-blocking activity is determined by comparing the oocyst intensity (mean number of oocysts per mosquito) and prevalence (percentage of infected mosquitoes) in the compound-treated group versus the control group.
-
In Vitro Gametocytocidal Assay
This assay assesses the direct killing effect of a compound on different stages of P. falciparum gametocytes.
Objective: To quantify the viability of P. falciparum gametocytes after exposure to a test compound.
Materials:
-
Synchronized P. falciparum gametocyte culture at the desired stage (e.g., Stage II/III for early-stage activity, Stage V for mature-stage activity)
-
Test compound dissolved in DMSO
-
96-well or 384-well microplates
-
Culture medium (e.g., RPMI 1640 supplemented with human serum)
-
Viability reagent (e.g., AlamarBlue, or a luciferase-based ATP quantification reagent)
-
Plate reader for fluorescence or luminescence detection
Procedure:
-
Compound Plating:
-
The test compound is serially diluted and dispensed into the wells of the microplate. A vehicle control (DMSO) is included.
-
-
Gametocyte Seeding:
-
The gametocyte culture is diluted to the desired density and added to the wells containing the compound.
-
-
Incubation:
-
The plates are incubated for a defined period (e.g., 48-72 hours) under conditions that support gametocyte viability (e.g., 37°C, low oxygen).
-
-
Viability Assessment:
-
The viability reagent is added to each well.
-
After a further incubation period, the fluorescence or luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The signal from the compound-treated wells is normalized to the signal from the control wells to determine the percentage of gametocyte viability.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of the discussed compounds and a generalized workflow for validating transmission-blocking potential.
Caption: Mechanisms of action for this compound and alternative transmission-blocking agents.
Caption: Generalized workflow for the validation of transmission-blocking compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa | PLOS One [journals.plos.org]
- 4. Activity of Clinically Relevant Antimalarial Drugs on Plasmodium falciparum Mature Gametocytes in an ATP Bioluminescence “Transmission Blocking” Assay | PLOS One [journals.plos.org]
- 5. Transmission-Blocking Activities of Quinine, Primaquine, and Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking TCMDC-135051 against the Medicines for Malaria Venture criteria
A comprehensive analysis of the novel PfCLK3 inhibitor, TCMDC-135051, demonstrates its potential as a next-generation antimalarial drug, aligning with crucial criteria set forth by the Medicines for Malaria Venture (MMV) for the ideal drug candidate. Exhibiting a novel mechanism of action with multistage activity, including transmission-blocking potential, this compound represents a significant advancement in the fight against drug-resistant malaria.
This compound, a 7-azaindole-based compound, emerged from a screening of approximately 25,000 compounds and has been identified as a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3).[1][2] This protein kinase is essential for the regulation of RNA splicing in the malaria parasite, a critical process for its survival and proliferation.[1][3][4] By targeting PfCLK3, this compound disrupts the parasite's lifecycle at multiple stages, a key attribute for an effective antimalarial therapy.[1][5][6]
The development of new antimalarials with novel mechanisms of action is a high priority for the MMV to combat the growing threat of resistance to existing drugs.[7][8] this compound meets this criterion by acting on a target not addressed by current therapies.[1][3] Furthermore, its ability to act on asexual blood stages, liver stages, and gametocytes aligns with the MMV's goal for drugs that can provide a curative treatment, offer prophylaxis, and block transmission.[1][2][6]
Performance of this compound against MMV Target Candidate Profiles
The Medicines for Malaria Venture has established Target Candidate Profiles (TCP) and Target Product Profiles (TPP) that outline the desired characteristics of new antimalarial drugs.[9] Below is a summary of this compound's performance against some of these key criteria based on available preclinical data.
| MMV Criterion Category | Specific Criterion | Performance of this compound | Reference |
| Activity Against Asexual Blood Stages (TCP-1) | Potency (EC50) against drug-sensitive P. falciparum | EC50 = 180 - 323 nM | [1][2] |
| Potency (EC50) against drug-resistant P. falciparum | 15-fold shift in sensitivity in a resistant mutant (G449P) | [1][3] | |
| Novel Mechanism of Action | Inhibition of PfCLK3, a novel antimalarial target | [1][3][4] | |
| Transmission Blocking Activity (TCP-5) | Activity against Stage V gametocytes | EC50 = 800 - 910 nM | [2] |
| Inhibition of exflagellation | EC50 = 200 nM | [2] | |
| Prophylactic Potential | Activity against liver stages (P. berghei) | EC50 = 400 nM | [2] |
| Cross-species Activity | Activity against other Plasmodium species | Active against P. berghei, P. vivax, and P. knowlesi | [5] |
| Selectivity | Selectivity over human orthologue (PRPF4B) | >100-fold less active against the human kinase | [5][10] |
| In Vivo Efficacy | Efficacy in a mouse model (P. berghei) | Near-complete parasite clearance at 50 mg/kg twice daily | [2] |
Experimental Protocols
The evaluation of this compound involved several key experimental assays to determine its potency, selectivity, and multistage activity.
PfCLK3 Kinase Inhibition Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to quantify the in vitro kinase activity of PfCLK3 and the inhibitory potential of this compound.[1][3][4] This assay measures the transfer of energy between two fluorescent molecules. In the context of this experiment, a biotinylated peptide substrate and an antibody that recognizes the phosphorylated form of the substrate are used. Inhibition of the kinase by a compound like this compound leads to a decrease in the FRET signal. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.[1]
P. falciparum Asexual Blood Stage Viability Assay
The parasiticidal activity of this compound against the asexual blood stages of P. falciparum was assessed using a SYBR Green I-based fluorescence assay.[1] This method relies on the measurement of DNA content as an indicator of parasite proliferation. Parasites are cultured in the presence of varying concentrations of the test compound. After a set incubation period, the cells are lysed, and the fluorescent dye SYBR Green I, which binds to DNA, is added. The fluorescence intensity is proportional to the number of viable parasites. The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is then calculated.
Gametocyte and Liver Stage Assays
The activity of this compound against P. falciparum gametocytes (early and late-stage) and P. berghei liver stages was also evaluated.[2] For gametocyte assays, the viability of the sexual stage parasites is measured after exposure to the compound. Liver stage activity is typically assessed by infecting hepatocyte cultures with sporozoites and then treating with the compound, followed by quantification of the parasite load.[2][10]
Visualizing the Mechanism and Workflow
To better understand the biological context and the discovery process for this compound, the following diagrams illustrate its mechanism of action and the general experimental workflow.
Caption: Mechanism of action of this compound targeting PfCLK3 and disrupting RNA splicing.
Caption: A simplified workflow for the discovery and validation of this compound.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 6. w.malariaworld.org [w.malariaworld.org]
- 7. Research and development | Medicines for Malaria Venture [mmv.org]
- 8. 21st Drug discovery call for proposals | Medicines for Malaria Venture [mmv.org]
- 9. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of TCMDC-135051 Efficacy in P. falciparum Field Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimalarial candidate TCMDC-135051's performance against Plasmodium falciparum field isolates, contextualized with its activity against laboratory strains and in comparison to established antimalarial agents. This document summarizes key experimental data, details the methodologies for replication, and visualizes the underlying biological and experimental processes.
Executive Summary
This compound, a selective inhibitor of P. falciparum cyclin-dependent-like kinase 3 (PfCLK3), demonstrates potent parasiticidal activity across multiple life cycle stages of the malaria parasite[1][2]. Critically, it maintains efficacy against field isolates, including those with genetic markers of resistance to existing antimalarials like pyrimethamine[3][4]. Its novel mechanism of action, which involves the disruption of essential RNA splicing processes, makes it a promising candidate for the development of new treatments to combat drug-resistant malaria[1][2][3].
Data Presentation: In Vitro Efficacy
The following tables summarize the 50% effective concentration (EC50) values of this compound and its analogues against laboratory-adapted strains and clinical field isolates of P. falciparum.
Table 1: Comparative Efficacy of this compound and Analogues against Drug-Sensitive P. falciparum (3D7 Strain) *
| Compound | PfCLK3 Inhibition (pIC50) | P. falciparum 3D7 Growth Inhibition (pEC50) | P. falciparum 3D7 Growth Inhibition (EC50 in nM) |
| This compound | 8.3 ± 0.05 | 6.7 ± 0.096 | 180 |
| Analogue 19 | 7.7 ± 0.115 | 5.5 ± 0.133 | 3529 |
| Analogue 23 | 7.6 ± 0.089 | 6.5 ± 0.114 | 309 |
| Analogue 30 (Tetrazole) | 7.7 ± 0.089 | 6.6 ± 0.158 | 270 |
Data sourced from Mahindra et al. (2020)[5]. The 3D7 strain is sensitive to chloroquine.
Table 2: Efficacy of this compound against P. falciparum Field Isolates from The Gambia and Comparison with Pyrimethamine *
| Field Isolate ID | Pyrimethamine EC50 (nM) | This compound EC50 (nM) |
| GAM004 | 1250 | 125 |
| GAM005 | >10000 | 250 |
| GAM006 | 2500 | 125 |
| GAM007 | >10000 | 250 |
| GAM008 | 5000 | 62.5 |
| GAM009 | >10000 | 250 |
| GAM010 | >10000 | 125 |
Data sourced from Mahindra et al. (2020)[3][4]. These field isolates were selected based on the presence of genetic markers associated with drug resistance.
Experimental Protocols
In Vitro Culture of P. falciparum Field Isolates
This protocol outlines the methodology for the short-term in vitro cultivation of P. falciparum from clinical blood samples, a prerequisite for drug sensitivity testing.
-
Sample Collection and Preparation:
-
Collect venous blood from patients with P. falciparum malaria into tubes containing an anticoagulant (e.g., EDTA)[6].
-
Wash the blood cells three times with sterile, serum-free RPMI 1640 medium to remove host plasma and white blood cells. Centrifuge at 500 x g for 5 minutes for each wash[7].
-
If necessary, remove buffy coat containing white blood cells after the first centrifugation[7].
-
-
Culture Medium:
-
Prepare complete culture medium consisting of RPMI 1640 supplemented with 25 mM HEPES, 25 mM NaHCO3, 1 mg/L hypoxanthine, 2 mM L-glutamine, and 0.5% Albumax II or 10% non-immune human serum[8].
-
For drug assays, it is crucial to use a medium that does not contain components that might interfere with the drug's action (e.g., p-aminobenzoic acid (PABA) and folic acid for antifolate drugs)[6].
-
-
Cultivation:
-
Resuspend the washed, infected red blood cells in the complete culture medium to a hematocrit of 2-5%[7][9].
-
Transfer the parasite suspension to a sterile culture flask. Do not fill the flask more than one-third full to allow for an appropriate surface-to-volume ratio for gas exchange[8].
-
Place the flask in a humidified, airtight chamber or incubator at 37°C. The atmosphere should be a low-oxygen mixture, typically 5% CO2, 5% O2, and 90% N2[10]. A candle jar can be used as a low-cost alternative to achieve a low oxygen environment.
-
Change the medium daily to replenish nutrients and remove metabolic waste. At each medium change, a thin blood smear can be prepared to monitor parasite growth and morphology via Giemsa staining[7].
-
SYBR Green I-Based Drug Sensitivity Assay
This fluorescence-based assay is a common method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
-
Plate Preparation:
-
Pre-dose a 96-well microtiter plate with serial dilutions of the test compounds (e.g., this compound, chloroquine, etc.) in an appropriate solvent (e.g., DMSO), followed by the addition of culture medium. Include drug-free wells as negative controls.
-
-
Assay Procedure:
-
Adjust the parasitemia of the cultured field isolates (or laboratory strains) to 0.15-0.3% at a 2% hematocrit in complete culture medium[1].
-
Add 100 µL of this infected red blood cell suspension to each well of the pre-dosed 96-well plate[1].
-
Incubate the plate for 72 hours at 37°C in a low-oxygen environment as described for cultivation[1].
-
Following incubation, add 100 µL of lysis buffer to each well. The lysis buffer typically contains Tris buffer, EDTA, saponin, and Triton X-100[1].
-
Concurrently, add SYBR Green I dye to the lysis buffer at a final concentration of 1-2X. This step should be performed in the dark to protect the dye from light[1].
-
Incubate the plates at room temperature in the dark for 24 hours to allow for cell lysis and DNA staining[1].
-
-
Data Acquisition and Analysis:
-
Read the fluorescence of each well using a fluorescence plate reader with excitation and emission wavelengths centered at approximately 485 nm and 530 nm, respectively[1].
-
The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to parasite growth.
-
Calculate the IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate analysis software.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of PfCLK3.
Experimental Workflow
Caption: Workflow for assessing antimalarial drug sensitivity in field isolates.
References
- 1. iddo.org [iddo.org]
- 2. Inhibition of PfCLK3 a master regulator of malaria parasite RNA-splicing provides the basis for a radical cure for malaria | Sciety Labs (Experimental) [labs.sciety.org]
- 3. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
- 8. Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaresearch.eu [malariaresearch.eu]
- 10. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
